molecular formula C16H23NO4 B3034753 (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid CAS No. 218608-84-5

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

Cat. No.: B3034753
CAS No.: 218608-84-5
M. Wt: 293.36 g/mol
InChI Key: MYWZFJXOLAXENE-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWZFJXOLAXENE-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166961
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218608-84-5
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218608-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, a key building block in modern medicinal chemistry and peptide synthesis. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for its application.

Introduction: A Versatile Chiral Building Block

This compound is a non-proteinogenic amino acid derivative of significant interest in the development of novel therapeutics.[1] Its structure, featuring a chiral center, a tert-butoxycarbonyl (Boc) protected amine, a carboxylic acid, and a phenylpentyl side chain, makes it a versatile scaffold for synthesizing complex molecules, including bioactive peptides and enzyme inhibitors.[1] The Boc protecting group enhances its stability and solubility in organic solvents, facilitating its use in standard peptide coupling and other synthetic transformations.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and analysis.

General Characteristics

This compound typically presents as a white solid powder.[1]

PropertyValueSource
Molecular Formula C₁₆H₂₃NO₄[2]
Molecular Weight 293.36 g/mol [1][3]
CAS Number 218608-84-5[1][2]
Appearance White powder[1]
Storage Store at 0-8°C[1]
Spectroscopic Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the phenyl, pentanoic acid backbone, and Boc protons. Key expected shifts include:

  • Aromatic protons: Multiplet around 7.1-7.3 ppm.

  • CH-N: Multiplet around 3.8-4.2 ppm.

  • CH₂-Ph: Multiplet around 2.5-2.7 ppm.

  • CH₂-COOH: Multiplet around 2.3-2.5 ppm.

  • Boc group (C(CH₃)₃): A sharp singlet around 1.4 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic chain.

  • Carboxylic acid C=O: ~175-180 ppm.

  • Boc C=O: ~155-156 ppm.

  • Aromatic carbons: ~126-142 ppm.

  • Boc quaternary carbon: ~80 ppm.

  • CH-N: ~50-55 ppm.

  • Aliphatic carbons: ~20-40 ppm.

  • Boc methyl carbons: ~28 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following absorption bands:

  • N-H stretch (urethane): ~3300-3400 cm⁻¹.

  • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): ~1710 cm⁻¹.

  • C=O stretch (urethane): ~1680-1700 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹.

Mass Spectrometry: The expected exact mass is 293.1627 g/mol . Common adducts in electrospray ionization (ESI) would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

Synthesis and Purification

The synthesis of this compound typically involves the protection of the amino group of the parent amino acid, (S)-3-amino-5-phenylpentanoic acid.

Boc Protection of (S)-3-amino-5-phenylpentanoic acid

Causality: The Boc group is introduced to prevent the nucleophilic amine from participating in undesired side reactions during subsequent synthetic steps, such as carboxylic acid activation and peptide coupling. Di-tert-butyl dicarbonate (Boc₂O) is a common and efficient reagent for this purpose. The reaction is typically carried out in a mixed solvent system with a base to facilitate the reaction.

Experimental Protocol: Boc Protection

Boc_Protection

  • Dissolution: Dissolve (S)-3-amino-5-phenylpentanoic acid in a suitable solvent mixture, such as dioxane/water or THF/water.

  • Reagent Addition: Add a solution of sodium bicarbonate or another suitable base, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue to a pH of 2-3 with a cold aqueous solution of a mild acid like potassium hydrogen sulfate.[4]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.[4]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

Purification

Causality: Purification is crucial to remove any unreacted starting materials, byproducts, and excess reagents. Recrystallization is a common and effective method for purifying solid compounds like this, leveraging differences in solubility.

Experimental Protocol: Recrystallization

Recrystallization

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice is a mixture of a good solvent (e.g., ethyl acetate, diethyl ether) and a poor solvent (e.g., hexanes, petroleum ether).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Crystallization: Gradually add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature to form crystals. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce it.[4]

  • Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Drying: Dry the purified product under vacuum.

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by its two functional groups: the Boc-protected amine and the carboxylic acid.

Boc Deprotection

Causality: The Boc group is acid-labile and can be readily removed under acidic conditions to liberate the free amine. This is a crucial step in peptide synthesis to allow for the formation of a new peptide bond. Trifluoroacetic acid (TFA) is a common reagent for this transformation.

Experimental Protocol: Boc Deprotection

Boc_Deprotection

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent, and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product is the trifluoroacetate salt of the deprotected amine.

Carboxylic Acid Activation and Amide Bond Formation

Causality: The carboxylic acid group can be activated to facilitate amide bond formation with a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Experimental Protocol: Amide Bond Formation

Amide_Formation

  • Dissolution: Dissolve this compound, the desired amine, and HOBt in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add EDC and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to the mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Quality Control and Analysis

Ensuring the purity and identity of this compound is critical for its successful application.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of the compound. A typical mobile phase would consist of a gradient of water and acetonitrile with a small amount of an acid modifier like TFA.

  • Melting Point: A sharp melting point range is indicative of high purity.

Chiral Purity

Causality: As this is a chiral compound, determining its enantiomeric purity is essential, especially in drug development where different enantiomers can have vastly different biological activities.

  • Chiral HPLC: The enantiomeric excess (%ee) can be determined by chiral HPLC using a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[5] The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving good separation.

Safety and Handling

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Avoid strong oxidizing agents.[6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of peptidomimetics and other complex chiral molecules. Its well-defined structure and the reactivity of its functional groups allow for its predictable incorporation into a wide range of target compounds. A thorough understanding of its chemical properties, synthesis, purification, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

Sources

An In-Depth Technical Guide to (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 218608-84-5

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is a chiral non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and pharmaceutical development. Its structural features, comprising a hydrophobic phenethyl side chain, a strategically placed amino group, and a carboxylic acid moiety, make it a valuable building block for the synthesis of complex organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility in organic solvents, facilitating its use in standard peptide coupling and other synthetic transformations.[1][2]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic and analytical methodologies, and its critical application as a key intermediate in the synthesis of pharmacologically active compounds, most notably Sacubitril.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 218608-84-5[3]
Molecular Formula C₁₆H₂₃NO₄[3]
Molecular Weight 293.36 g/mol
Appearance White to off-white powder[4]
Purity Typically ≥95%[5]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1]
Storage Store in a cool, dry place, protected from light.N/A

Asymmetric Synthesis

The stereospecific synthesis of this compound is paramount to its utility, particularly in the development of chiral drugs where enantiomeric purity dictates therapeutic efficacy and safety. Several asymmetric strategies can be envisioned for its preparation, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric hydrogenation. Below is a representative synthetic approach based on established methodologies for analogous compounds.

Synthetic Scheme

Synthetic_Scheme cluster_0 Asymmetric Aldol Reaction cluster_1 Auxiliary Cleavage cluster_2 Boc Protection A 3-Phenylpropanal E Intermediate Diastereomers A->E 1. B (S)-4-Benzyl-2-oxazolidinone B->E 1. C Titanium tetrachloride C->E 1. D Diisopropylethylamine D->E 1. G (S)-3-Amino-5-phenylpentanoic acid E->G 2. F Lithium hydroxide / Hydrogen peroxide F->G J This compound G->J 3. H Di-tert-butyl dicarbonate (Boc₂O) H->J I Triethylamine I->J

Caption: Asymmetric synthesis of the target compound.

Experimental Protocol

Step 1: Asymmetric Aldol Reaction

The causality behind this initial step lies in the use of an Evans chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone, to induce stereoselectivity. The oxazolidinone is first acylated and then subjected to a titanium-mediated aldol reaction with 3-phenylpropanal. The bulky benzyl group of the auxiliary directs the incoming aldehyde to a specific face of the enolate, leading to the formation of a diastereomerically enriched product.

  • To a solution of (S)-4-Benzyl-2-oxazolidinone in anhydrous dichloromethane at -78 °C is added n-butyllithium, followed by acetyl chloride to form the N-acyloxazolidinone.

  • In a separate flask, titanium tetrachloride is added to anhydrous dichloromethane and cooled to -78 °C.

  • The N-acyloxazolidinone solution is then slowly added to the titanium tetrachloride slurry, followed by the dropwise addition of diisopropylethylamine.

  • 3-Phenylpropanal is then added, and the reaction is stirred at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The diastereomeric products can be separated by column chromatography.

Step 2: Chiral Auxiliary Cleavage

The rationale for this step is the removal of the chiral auxiliary to unmask the carboxylic acid and amino functionalities of the desired product. A common method involves oxidative cleavage with lithium hydroxide and hydrogen peroxide.[5]

  • The desired diastereomer from the previous step is dissolved in a mixture of tetrahydrofuran and water.

  • The solution is cooled to 0 °C, and lithium hydroxide and hydrogen peroxide are added.

  • The reaction is stirred until completion, then quenched with an aqueous solution of sodium sulfite.

  • The pH is adjusted to acidic with a dilute acid (e.g., 1M HCl), and the product, (S)-3-Amino-5-phenylpentanoic acid, is extracted.

Step 3: Boc Protection

The purpose of this step is to protect the newly liberated amine with the tert-butoxycarbonyl group, which is stable under a wide range of reaction conditions but can be easily removed under acidic conditions.[6]

  • (S)-3-Amino-5-phenylpentanoic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

  • Triethylamine is added to the solution to act as a base.

  • Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).[7]

  • The reaction mixture is then acidified, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield this compound. The crude product can be purified by crystallization or column chromatography.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), methylene and methine protons of the pentanoic acid backbone, the aromatic protons of the phenyl group (in the range of 7.1-7.3 ppm), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the carbons of the pentanoic acid chain, and the aromatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity and, critically, the enantiomeric excess of the chiral product. A chiral stationary phase is required for the separation of enantiomers.

Representative Chiral HPLC Method:

  • Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., CHIROBIOTIC T) is often effective for the separation of Boc-protected amino acids.[8]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) is typically used. The exact ratio would need to be optimized.[8]

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-254 nm).

  • Flow Rate: Typically around 1.0 mL/min.

  • Temperature: Room temperature or controlled at a specific temperature for better reproducibility.

The retention times of the (S) and (R) enantiomers would be distinct, allowing for the calculation of the enantiomeric excess.

Application in Drug Development: The Synthesis of Sacubitril

A primary and highly significant application of this compound is as a key building block in the synthesis of Sacubitril. Sacubitril is a neprilysin inhibitor that, in combination with the angiotensin II receptor blocker valsartan, is used for the treatment of heart failure.[9]

Role in the Sacubitril Synthesis Pathway

The synthesis of Sacubitril involves the coupling of a biphenyl-containing moiety with a protected amino acid derivative. This compound serves as a precursor to a more complex intermediate, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid.[4][10][11]

Sacubitril_Synthesis A (S)-3-((tert-butoxycarbonyl)amino)- 5-phenylpentanoic acid B Further Elaboration (e.g., methylation, biphenyl introduction) A->B C (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert- butoxycarbonyl)amino)-2-methylpentanoic acid B->C D Deprotection and Coupling with succinic anhydride C->D E Sacubitril D->E

Sources

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a non-natural amino acid derivative that has become an invaluable building block in modern medicinal chemistry and pharmaceutical research. Its unique structure, featuring a strategically placed phenyl group and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile component for the synthesis of complex peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, details the chemistry and utility of the Boc protecting group, outlines a representative synthetic protocol, and explores its critical applications in drug development, including its role in constructing enzyme inhibitors and receptor ligands.

Core Physicochemical Properties

The precise characterization of a synthetic building block is fundamental to its effective application in research and development. The key properties of this compound are summarized below, providing researchers with the essential data for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₃NO₄[1][2][3]
Molecular Weight 293.36 g/mol [1][3][4][5]
Exact Mass 293.16270821 Da[4]
CAS Number 218608-84-5[1][2][3]
Appearance White powder[1]
Purity Typically ≥98%[1]
Common Synonyms Boc-(S)-3-amino-5-phenylpentanoic acid, Boc-β-Nva(5-phenyl)-OH[1]
Storage Conditions Store at 0-8°C[1]

The Chemistry of the Boc Protecting Group: A Cornerstone of Modern Synthesis

The utility of this compound is intrinsically linked to the properties of the tert-butyloxycarbonyl (Boc) group. In multi-step organic synthesis, particularly peptide synthesis, protecting reactive functional groups is essential to prevent unwanted side reactions.[6] The Boc group serves as a robust and reliable protecting group for the primary amine.

Expertise in Practice: Why Choose Boc?

The selection of the Boc group is a strategic choice rooted in its unique chemical stability and lability. It is exceptionally stable under basic and nucleophilic conditions, allowing chemists to perform a wide range of reactions on other parts of the molecule, such as the carboxylic acid, without disturbing the protected amine.[] However, its true power lies in its controlled removal. The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[6][8] This orthogonality—stability to one set of conditions and reactivity to another—is a foundational principle that enables the complex, sequential construction of peptides and other advanced molecules.[6]

Mechanism of Boc Protection

The standard method for introducing the Boc group involves the reaction of the free amine with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, in the presence of a mild base. The reaction proceeds through a nucleophilic attack of the amino group on the anhydride, forming the stable carbamate linkage.[6]

G cluster_reactants Reactants cluster_products Products AminoAcid R-NH₂ (Free Amine) p1 AminoAcid->p1 BocAnhydride (Boc)₂O Di-tert-butyl dicarbonate BocAnhydride->p1 BocProtected R-NH-Boc (Protected Amine) Byproducts CO₂ + t-BuOH p1->BocProtected  Base (e.g., NEt₃)  Nucleophilic Acyl Substitution p1->Byproducts

Caption: General workflow for Boc protection of an amino group.

Mechanism of Boc Deprotection

The removal of the Boc group is a cornerstone of its utility, particularly in Solid-Phase Peptide Synthesis (SPPS). Treatment with a strong acid like TFA protonates the carbonyl oxygen of the carbamate. This initiates a cascade that leads to the departure of the highly stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine as its ammonium salt.[6][8]

G cluster_reactants Reactants cluster_products Products BocProtected R-NH-Boc (Protected Amine) p1 BocProtected->p1 Acid TFA (Trifluoroacetic Acid) Acid->p1 FreeAmine R-NH₃⁺ (Free Amine Salt) Byproducts CO₂ + Isobutylene p1->FreeAmine  Acid-Catalyzed  Elimination p1->Byproducts

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Representative Synthesis and Workflow

The synthesis of this compound is typically achieved by protecting the corresponding free amino acid, (S)-3-amino-5-phenylpentanoic acid. The following protocol describes a self-validating system for this key transformation.

Experimental Protocol: Boc Protection

Objective: To protect the primary amine of (S)-3-amino-5-phenylpentanoic acid using di-tert-butyl dicarbonate.

Materials:

  • (S)-3-amino-5-phenylpentanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane (or THF)

  • 1N Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve (S)-3-amino-5-phenylpentanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1N NaOH solution. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup - Quenching: Concentrate the mixture under reduced pressure to remove the organic solvent (dioxane). Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other nonpolar impurities.

  • Workup - Acidification: Cool the aqueous layer to 0°C and carefully acidify with 1M HCl until the pH is ~2-3. A white precipitate of the product should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). The product will move into the organic phase.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, this compound, can be purified by recrystallization or silica gel chromatography to yield a white solid.

G Start Start: (S)-3-amino- 5-phenylpentanoic acid Step1 1. Dissolve in Dioxane/NaOH 2. Add (Boc)₂O at 0°C Start->Step1 Step2 Stir Overnight at RT (Reaction) Step1->Step2 Step3 Aqueous Workup: Acidify to pH 2-3 Step2->Step3 Step4 Extract with Ethyl Acetate Step3->Step4 Step5 Dry and Concentrate Step4->Step5 End Purified Product: Boc-(S)-3-amino- 5-phenylpentanoic acid Step5->End

Caption: High-level workflow for the synthesis of the title compound.

Applications in Research and Drug Development

This compound is not an end product but a critical intermediate. Its value is realized in its incorporation into larger, more complex molecules with potential biological activity.

  • Peptide Synthesis: The compound is a valuable building block in the synthesis of novel peptides.[1] In Solid-Phase Peptide Synthesis (SPPS), it can be coupled to a resin-bound peptide chain. The Boc group protects the amine during the coupling step and is then selectively removed with acid to reveal a new amine ready for the next coupling cycle.[8][9]

  • Drug Development: As a non-natural amino acid, it is used to create peptidomimetics or small molecules that can lead to new therapeutic agents.[1] Its structure can be instrumental in designing:

    • Enzyme Inhibitors and Receptor Ligands: The specific stereochemistry and phenyl group can facilitate precise interactions within the binding pocket of a target protein.[1]

    • Bioactive Compounds: Modification of known bioactive compounds with this moiety can enhance their efficacy, selectivity, and pharmacokinetic properties.[10]

  • Medicinal Chemistry: Researchers in medicinal chemistry and drug discovery utilize this compound to synthesize complex molecules and explore structure-activity relationships (SAR).[1] Its compatibility with standard coupling reagents and synthetic methodologies makes it a reliable and preferred choice for chemists aiming to accelerate discovery timelines.[1]

Conclusion

This compound, with a molecular weight of 293.36 g/mol , is far more than its chemical formula and mass.[1][3][4][5] It represents a sophisticated tool for chemical synthesis, embodying the principles of protecting group strategy that are fundamental to the construction of complex organic molecules. Its robust Boc-protected amine, combined with a synthetically accessible carboxylic acid, provides a reliable and versatile building block for researchers. For professionals in drug development and medicinal chemistry, this compound is a key enabler in the rational design of novel peptides, enzyme inhibitors, and next-generation therapeutics.

References

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]

  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... ResearchGate. [Link]

  • (R)-4-(Boc-amino)-5-phenylpentanoic acid. PubChem. [Link]

  • 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. PubChem. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid... MDPI. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid... National Institutes of Health (NIH). [Link]

Sources

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

Introduction

This compound is a chiral, non-proteinogenic amino acid derivative. Its structure incorporates a hydrophobic phenylpentanoic acid backbone, a critical chiral center at the C3 position, and an amine functionality protected by the widely-used tert-butyloxycarbonyl (Boc) group.[1] This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of peptidomimetics, enzyme inhibitors, and other complex pharmaceutical agents.[1]

The precise structural and stereochemical integrity of this molecule is paramount for its application. Any deviation in connectivity or chirality can lead to inactive or even harmful biological effects. This guide, intended for researchers and drug development professionals, provides a comprehensive, multi-technique approach to the definitive structure elucidation and stereochemical confirmation of this key synthetic intermediate. We will explore the causality behind the selection of each analytical technique, presenting a logical workflow that moves from foundational verification to fine structural detail.

I. Foundational Analysis: Molecular Formula and Mass Verification

The first step in any structure elucidation is to confirm the molecular formula (C₁₆H₂₃NO₄) and molecular weight (293.36 g/mol ).[1][2][3] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that can confirm the elemental composition.

Mass Spectrometry (MS)

Causality: Electrospray Ionization (ESI) is the preferred method for a polar, acidic molecule like this, as it generates intact molecular ions with minimal fragmentation. Operating in negative ion mode ([M-H]⁻) is typically effective due to the acidic proton of the carboxylic acid, while positive ion mode can yield the protonated molecule ([M+H]⁺) or sodium adduct ([M+Na]⁺).

Expected Results:

  • HRMS (ESI⁻): An ion observed at m/z 292.1554, corresponding to the [C₁₆H₂₂NO₄]⁻ species.

  • HRMS (ESI⁺): An ion observed at m/z 294.1700, corresponding to the [C₁₆H₂₄NO₄]⁺ species.

The observation of these ions with a mass accuracy of <5 ppm provides strong evidence for the correct elemental composition. Further fragmentation in MS/MS experiments can reveal structural motifs, such as the characteristic loss of the Boc group (100 Da) or isobutene (56 Da).

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer according to the manufacturer's protocol using a known calibration standard.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-500.

  • Data Analysis: Compare the measured monoisotopic mass of the molecular ion to the theoretical mass calculated for C₁₆H₂₃NO₄.

II. Functional Group Identification via Infrared Spectroscopy

Once the molecular formula is confirmed, Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the key functional groups.

Causality: FTIR is highly sensitive to the vibrational frequencies of specific chemical bonds. The structure of this compound predicts several characteristic absorption bands. The presence of the Boc group can be confirmed by a strong carbonyl (C=O) stretching absorption band in the region of 1690-1712 cm⁻¹.[4]

Expected Absorptions:

Functional Group Bond Characteristic Absorption (cm⁻¹) Rationale
Carboxylic Acid O-H stretch 2500-3300 (broad) Strong hydrogen bonding broadens the signal.
Carboxylic Acid C=O stretch 1700-1725 Conjugation is absent, appears at a typical frequency.
Carbamate (Boc) N-H stretch 3300-3500 Indicates the secondary amide of the Boc group.
Carbamate (Boc) C=O stretch 1680-1710 The carbonyl of the Boc protecting group.[4]
Aromatic Ring C=C stretch 1450-1600 Multiple bands characteristic of the phenyl ring.
Aromatic Ring C-H bend 690-900 Bending patterns indicate monosubstitution.

| Alkyl Groups | C-H stretch | 2850-2980 | Aliphatic C-H bonds in the pentanoic chain and Boc group. |

The disappearance of characteristic bands, such as the one at ~1390 cm⁻¹ (typical for a t-butyl group), can be used to confirm the successful removal of the Boc protecting group in subsequent synthetic steps.[5]

III. Definitive Structural Connectivity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule.[6] Both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

Causality: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. For Boc-protected amino acids, the Boc group gives rise to a characteristic singlet peak for its nine equivalent protons, typically appearing upfield around 1.4 ppm.[6]

Predicted ¹H NMR Signals (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0-12.0 broad singlet 1H H -O-C=O Acidic proton, often broad and may exchange with D₂O.
~7.15-7.30 multiplet 5H Ar-H Protons of the monosubstituted phenyl ring.
~5.10 broad singlet 1H N-H Amide proton, coupling may be broadened.
~4.00-4.20 multiplet 1H CH -NHBoc Chiral center proton, coupled to adjacent CH₂ groups.
~2.55-2.70 multiplet 2H Ph-CH₂ Methylene group adjacent to the phenyl ring.
~2.40-2.50 multiplet 2H CH₂ -COOH Methylene group adjacent to the carboxylic acid.
~1.70-1.90 multiplet 2H Ph-CH₂-CH₂ Methylene group in the middle of the chain.

| ~1.45 | singlet | 9H | C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group.[6] |

¹³C NMR Spectroscopy

Causality: ¹³C NMR confirms the carbon skeleton of the molecule. Key signals include the carbonyl carbons, the aromatic carbons, and the unique carbons of the Boc group. The presence of the quaternary carbon and the methyl carbons of the tert-butyl group provides definitive evidence of the Boc group's presence.[6]

Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment Rationale
~176.0 C OOH Carboxylic acid carbonyl carbon.
~155.5 NHC OOBu Carbamate carbonyl carbon.
~141.5 Ar C (Quaternary) Phenyl carbon attached to the alkyl chain.
~128.5 Ar C H Phenyl carbons (ortho and meta).
~126.0 Ar C H Phenyl carbon (para).
~79.5 C (CH₃)₃ Quaternary carbon of the Boc group.
~48.0-50.0 C H-NHBoc Chiral center carbon.
~39.0-41.0 C H₂-COOH Methylene carbon alpha to the acid.
~35.0-37.0 Ph-CH₂-C H₂ Methylene carbon beta to the chiral center.
~32.0 Ph-C H₂ Methylene carbon adjacent to the phenyl ring.

| ~28.4 | C(C H₃)₃ | Three equivalent methyl carbons of the Boc group. |

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting NMR data for comprehensive structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in ~0.7 mL CDCl₃ Acq_1H Acquire ¹H Spectrum (400 MHz, 16 scans) Prep->Acq_1H Acq_13C Acquire ¹³C Spectrum (100 MHz, 1024 scans) Acq_1H->Acq_13C Proc Fourier Transform, Phase & Baseline Correction Acq_1H->Proc Acq_2D Acquire 2D Spectra (COSY, HSQC) Acq_13C->Acq_2D Calib Calibrate to Solvent Peak (CDCl₃: δH 7.26, δC 77.16) Proc->Calib Assign_1H Assign ¹H signals: Integration, Multiplicity Calib->Assign_1H Assign_13C Assign ¹³C signals: Chemical Shift Calib->Assign_13C Correlate Correlate ¹H-¹³C (HSQC) Correlate ¹H-¹H (COSY) Assign_1H->Correlate Assign_13C->Correlate Final Assemble Final Structure Correlate->Final

Workflow for NMR spectroscopic analysis.

IV. Absolute Stereochemistry Confirmation

The "(S)" designation indicates a specific three-dimensional arrangement at the chiral center (C3). This cannot be determined by standard NMR or MS and requires techniques sensitive to chirality.[7][8][9]

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of a chiral compound. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers, (S) and (R), interact differently with the CSP, causing them to travel through the column at different rates and thus elute at different times.

Methodology:

  • Column Selection: A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin or vancomycin, is often effective for separating enantiomers of Boc-protected amino acids.[10] Polysaccharide-based CSPs are also widely used.

  • Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or an aqueous/organic mixture with an acidic modifier, depending on the column type.[11]

  • Analysis: A racemic standard (a 50:50 mixture of the R and S enantiomers) is first injected to determine the retention times for both enantiomers. The sample of this compound is then injected under the same conditions.

  • Expected Result: The chromatogram of the sample should show a single, sharp peak corresponding to the retention time of the (S)-enantiomer, with a minimal or non-existent peak at the retention time of the (R)-enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas. A value >98% ee is typically required for pharmaceutical applications.

Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase. Prepare a separate ~1 mg/mL solution of the target (S)-enantiomer sample.

  • Instrument Setup:

    • Column: Chiralpak AD-H or Astec CHIROBIOTIC T column.

    • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Column Temperature: 25 °C.

  • Analysis: Inject 10 µL of the racemic standard to establish the retention times (t_R and t_S). Inject 10 µL of the sample.

  • Data Processing: Integrate the peaks in the chromatogram. Calculate the enantiomeric excess using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100.

Optical Rotation

Causality: As a chiral molecule, this compound will rotate the plane of polarized light.[12] The direction and magnitude of this rotation are physical constants for a given enantiomer under specific conditions (concentration, solvent, temperature, wavelength).

Expected Result: The specific rotation [α] should be measured and compared to a literature value for the pure (S)-enantiomer. For example, a reported value is [α]²⁰_D = -2.4 ± 1° (c=1 in Ethanol).[1] This provides corroborating evidence of the compound's stereochemical identity.

V. Integrated Structure Elucidation Workflow

The definitive elucidation of this compound relies on the synergistic integration of data from all the aforementioned techniques. No single method is sufficient on its own.

Elucidation_Workflow cluster_mass Mass & Formula cluster_func Functional Groups cluster_connect Connectivity cluster_stereo Stereochemistry Start Target Compound: (S)-3-((Boc)amino)-5-phenylpentanoic acid MS HRMS (ESI-TOF) Start->MS FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Chiral Chiral HPLC & Optical Rotation Start->Chiral MS_Result Result: Correct Molecular Formula C₁₆H₂₃NO₄ MS->MS_Result Conclusion Structure Confirmed MS_Result->Conclusion FTIR_Result Result: Presence of C=O, N-H, O-H, Ar-H Confirmed FTIR->FTIR_Result FTIR_Result->Conclusion NMR_Result Result: Confirmed C-H Framework and Atom Connectivity NMR->NMR_Result NMR_Result->Conclusion Chiral_Result Result: Confirmed (S)-Configuration and High Enantiomeric Purity Chiral->Chiral_Result Chiral_Result->Conclusion

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in the controlled assembly of complex molecules.[1] Rigorous spectroscopic characterization is paramount to confirm its chemical identity, purity, and structural integrity prior to its use in synthetic applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages predictive models and data from structurally analogous compounds to offer a comprehensive interpretive framework. Detailed experimental protocols are also provided to guide researchers in obtaining and analyzing their own spectroscopic data.

Introduction

The molecular structure of this compound, with its combination of a lipophilic phenyl group, a chiral center, a carboxylic acid, and a bulky Boc-protecting group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control and for monitoring its incorporation into larger molecular frameworks. This guide will deconstruct the expected spectroscopic features of this molecule, providing a rationale for the predicted data based on fundamental principles of each technique.

Molecular Structure and Key Features:

  • Chemical Formula: C₁₆H₂₃NO₄[2]

  • Molecular Weight: 293.36 g/mol [2]

  • Chiral Center: The stereochemistry at the C3 carbon is (S).

  • Key Functional Groups: Carboxylic acid (-COOH), carbamate (-NH-Boc), and a phenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[3] By analyzing the chemical shifts, integration, and splitting patterns of the ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers, and their connectivity. For this compound, the predicted ¹H NMR spectrum in a common deuterated solvent like chloroform-d (CDCl₃) would exhibit the following key signals. The choice of solvent can influence chemical shifts due to varying intermolecular interactions.[4][5]

Predicted ¹H NMR Data (in CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35 - 7.15Multiplet5HAr-HThe five protons of the monosubstituted phenyl ring will appear as a complex multiplet in the aromatic region.
~ 5.0Broad Singlet1HN-HThe carbamate proton signal is often broad due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent.[3]
~ 4.1Multiplet1HH3This proton is at the chiral center, adjacent to the nitrogen of the carbamate group, leading to a downfield shift. It will be split by the neighboring methylene protons (H2 and H4).
~ 2.7Triplet2HH5These benzylic protons are adjacent to a methylene group (H4) and will appear as a triplet.
~ 2.5Doublet of Doublets2HH2These protons are adjacent to the chiral center (H3) and the carboxylic acid group. They are diastereotopic and may appear as a complex multiplet, but a doublet of doublets is a reasonable prediction.
~ 1.8Multiplet2HH4These protons are adjacent to the chiral center (H3) and the benzylic protons (H5), resulting in a complex splitting pattern.
1.45Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc protecting group characteristically appear as a sharp singlet in a relatively uncongested region of the spectrum.[3]
> 10.0Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet. It is readily exchangeable with D₂O.

Diagram: Molecular Structure with Proton Assignments

Caption: Structure of this compound with proton numbering.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.[6]

Predicted ¹³C NMR Data (in CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 175-COOHThe carboxylic acid carbonyl carbon is highly deshielded.
~ 155-NH-COO-The carbamate carbonyl carbon appears at a characteristic downfield shift.[1]
~ 141Ar-C (quaternary)The ipso-carbon of the phenyl ring.
~ 128.5Ar-CHAromatic carbons.
~ 128.3Ar-CHAromatic carbons.
~ 126Ar-CHAromatic carbons.
~ 80-C(CH₃)₃The quaternary carbon of the Boc group.
~ 48C3The carbon of the chiral center, attached to nitrogen.
~ 40C2The carbon alpha to the carboxylic acid.
~ 35C4Aliphatic methylene carbon.
~ 32C5Benzylic methylene carbon.
~ 28-C(CH₃)₃The three equivalent methyl carbons of the Boc group.
Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity[7]

  • 5 mm NMR tubes

  • Pipettes and a clean vial

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[7]

  • Transfer: Transfer the solution to an NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[8]

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Acquisition:

    • Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

    • Acquire the proton-decoupled ¹³C spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[9]

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire Acquire Spectra (¹H and ¹³C) lock_shim->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process calibrate Calibrate Spectra process->calibrate interpret Interpret and Assign Signals calibrate->interpret

Sources

A Technical Guide to the Solubility of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is a pivotal amino acid derivative utilized extensively in peptide synthesis and pharmaceutical research.[1] Its efficacy in these applications is profoundly influenced by its solubility profile, which dictates reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the molecular features governing the solubility of this compound. We delve into the theoretical principles of solubility, offer a predicted solubility profile across a range of common organic solvents, and present a detailed, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile building block.

Introduction and Compound Overview

This compound, often abbreviated as Boc-(S)-3-amino-5-phenylpentanoic acid, is a non-proteinogenic amino acid derivative.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function is a key feature, enhancing the compound's stability and modulating its solubility, making it highly suitable for solution-phase and solid-phase peptide synthesis.[1][2][3] Its structural uniqueness allows for the strategic incorporation of a phenylpentanoic moiety into peptides, a common step in the development of novel therapeutics, including enzyme inhibitors and bioactive peptides.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter for practical application. Poor solubility can lead to challenges in reaction homogeneity, reduced yields, and difficulties in purification and formulation. This guide aims to provide a foundational understanding and a practical framework for assessing and utilizing the solubility characteristics of this important molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 218608-84-5[1][4]
Molecular Formula C₁₆H₂₃NO₄[1][4]
Molecular Weight 293.36 g/mol [1][5]
Appearance White to off-white powder[1][2]
Synonyms Boc-(S)-3-amino-5-phenylpentanoic acid, Boc-β-Nva(5-phenyl)-OH[1]

Molecular Structure and its Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound contains distinct regions with opposing polarity characteristics, making its solubility highly dependent on the nature of the solvent.

cluster_molecule This compound cluster_properties Dominant Physicochemical Properties mol Core Structure boc Boc Group (tert-butoxycarbonyl) hydrophobic Hydrophobic / Nonpolar Favors nonpolar solvents boc->hydrophobic contributes to phenyl Phenyl Group phenyl->hydrophobic contributes to acid Carboxylic Acid hydrophilic Hydrophilic / Polar Favors polar solvents acid->hydrophilic contributes to h_bond Hydrogen Bonding Capacity (Donor & Acceptor) acid->h_bond is a primary site for amide Amide Linkage amide->hydrophilic contributes to

Caption: Key molecular features governing solubility.

  • Hydrophobic Regions : The molecule possesses two significant nonpolar regions: the bulky tert-butyl group of the Boc protector and the phenyl ring.[6] These regions are incapable of hydrogen bonding with water and prefer to interact with nonpolar solvent molecules through van der Waals forces. This confers poor water solubility but promotes dissolution in less polar organic solvents.[2]

  • Hydrophilic Regions : The carboxylic acid (-COOH) and the amide linkage (-NHCOO-) are polar. The carboxylic acid is a strong hydrogen bond donor (from the -OH) and acceptor (from the C=O). The amide group also participates in hydrogen bonding. These features promote solubility in polar organic solvents, particularly those that are protic (e.g., alcohols) or strong hydrogen bond acceptors (e.g., DMF, DMSO).

Theoretical Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of the title compound in a variety of organic solvents. Amino-protected amino acids with free carboxyl groups generally exhibit good solubility in many common organic solvents.[2] The final solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Table 2: Predicted Qualitative Solubility of this compound

SolventSolvent TypePolarityPredicted SolubilityRationale
Methanol / Ethanol Polar ProticHighHigh The alcohol's -OH group can hydrogen bond effectively with the carboxylic acid and amide groups, while its alkyl chain interacts favorably with the hydrophobic regions.
Dimethylformamide (DMF) Polar AproticHighHigh A powerful hydrogen bond acceptor that readily solvates the carboxylic acid and amide protons. Its organic nature accommodates the nonpolar parts of the molecule. DMF is a common solvent for peptide synthesis.[7][8]
Dimethyl Sulfoxide (DMSO) Polar AproticHighHigh Similar to DMF, DMSO is a very strong hydrogen bond acceptor and an excellent solvent for polar and nonpolar compounds alike.[8]
Dichloromethane (DCM) Polar AproticMediumHigh to Moderate DCM is a common solvent for Boc-protected amino acids.[9] It effectively solvates the large, nonpolar parts of the molecule, while its moderate polarity can interact with the polar groups.
Tetrahydrofuran (THF) Polar AproticMediumModerate THF is a good solvent but less polar than DCM. It can accept hydrogen bonds at its ether oxygen, but its solvating power for the carboxylic acid may be weaker than that of DMF or DCM.
Ethyl Acetate (EtOAc) Polar AproticMediumModerate to Low Often used in the workup and extraction of Boc-protected amino acids.[9] Solubility is sufficient for extraction but may be limited for creating highly concentrated solutions.
Acetonitrile (ACN) Polar AproticMediumLow While polar, ACN is a poor hydrogen bond acceptor compared to DMF or DMSO. It may struggle to effectively solvate the carboxylic acid group, limiting solubility.
Toluene NonpolarLowVery Low The solvent's nonpolar nature interacts well with the phenyl and Boc groups, but it cannot effectively solvate the highly polar carboxylic acid, leading to poor overall solubility.
Hexane / Heptane NonpolarVery LowInsoluble These aliphatic hydrocarbon solvents lack any significant polarity to overcome the strong solute-solute interactions (hydrogen bonding) of the carboxylic acid dimers.
Water Polar ProticHighVery Low / Insoluble The large hydrophobic surface area of the Boc and phenyl groups dominates, making the molecule sparingly soluble in water, a common characteristic of Boc-protected amino acids.[3]

Standard Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical measurement is essential. The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a solid in a solvent.

Causality and Rationale : This protocol is designed to be self-validating. By incubating for a sufficient duration (e.g., 24-48 hours) and confirming that the concentration does not change between later time points (e.g., 24 and 48 hours), we ensure that a true equilibrium has been reached. The use of centrifugation followed by fine filtration ensures that no undissolved micro-particulates are carried over into the sample for analysis, which would artificially inflate the measured solubility.

start Start: Materials Preparation step1 Step 1: Add Excess Solid Add an amount of the compound to a known volume of solvent that is visibly in excess of what dissolves. start->step1 step2 Step 2: Equilibration Seal vial and place in an isothermal shaker (e.g., 25°C) for 24-48 hours. step1->step2 step3 Step 3: Phase Separation Allow vial to stand. Centrifuge at high speed (e.g., 10,000 rpm for 15 min) to pellet solid. step2->step3 step4 Step 4: Sample Collection Carefully withdraw a known volume of the supernatant. Filter through a 0.22 µm syringe filter. step3->step4 step5 Step 5: Dilution & Quantification Dilute the filtered sample with a suitable mobile phase. Analyze via a calibrated method (e.g., HPLC-UV). step4->step5 step6 Step 6: Calculation Calculate the original concentration using the dilution factor and the calibrated instrument response. step5->step6 end_node End: Solubility Value (mg/mL) step6->end_node

Caption: Experimental workflow for the shake-flask solubility protocol.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other sealable glass containers

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • Isothermal orbital shaker or incubator

  • Centrifuge

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated gravimetric setup.

Procedure:

  • Preparation : Add an excess amount of the solid compound to a vial (e.g., add 50 mg to a 2 mL vial). The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition : Accurately add a known volume of the chosen solvent (e.g., 1.0 mL).

  • Equilibration : Securely cap the vial and place it in an isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation : Remove the vial and allow it to stand undisturbed for at least 1 hour to let solids settle. For best results, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric) or a volumetric flask (for HPLC). This step is critical to remove any suspended microcrystals.

  • Quantification (HPLC Method Example) :

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

    • Inject the diluted sample onto the HPLC system.

    • Determine the concentration from the calibration curve.

  • Calculation : Calculate the solubility in the original solvent using the measured concentration and the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Safety and Handling

When conducting these experiments, standard laboratory safety protocols must be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work with volatile organic solvents should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this compound and for each solvent used for specific handling and disposal information.

Conclusion

The solubility of this compound is governed by the interplay between its large hydrophobic moieties and its polar, hydrogen-bonding functional groups. It exhibits high solubility in polar aprotic solvents like DMF and DCM, and polar protic solvents like methanol, making these excellent choices for synthetic applications. Conversely, it is poorly soluble in nonpolar hydrocarbons and water. While theoretical predictions provide a strong guideline, precise quantitative data obtained through a rigorous experimental protocol like the isothermal shake-flask method is indispensable for process optimization, reproducibility, and successful drug development outcomes.

References

  • This compound | 218608-84-5. Appchem. [Link]

  • Protecting Amino Acids Supplier. Baishixing Co.,Ltd. [Link]

  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central, National Library of Medicine. [Link]

  • An effective organic solvent system for the dissolution of amino acids. PubMed, National Library of Medicine. [Link]

  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

  • Protein Design: From the Aspect of Water Solubility and Stability. PubMed Central, National Library of Medicine. [Link]

Sources

A Technical Guide to the Stereoselective Synthesis of (S)-3-Amino-5-Phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-5-phenylpentanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Its structure is integral to various pharmacologically active molecules, including peptide-based therapeutics and enzyme inhibitors.[1] The stereospecific synthesis of the (S)-enantiomer is critical, as biological activity is often exclusive to a single stereoisomer. This guide provides an in-depth analysis of key methodologies for achieving high enantiopurity in the synthesis of this valuable building block. We will explore and contrast three principal strategies: catalytic asymmetric hydrogenation, chiral auxiliary-mediated diastereoselective reactions, and enzymatic kinetic resolution. Each section will detail the underlying chemical principles, provide field-proven experimental protocols, and discuss the relative merits concerning yield, scalability, and stereocontrol.

Introduction: The Significance of (S)-3-Amino-5-Phenylpentanoic Acid

β-amino acids are fundamental structural motifs in a myriad of biologically active compounds and are prized for their ability to form stable secondary structures in peptides.[2][3] Unlike their α-amino acid counterparts, the additional carbon in the backbone imparts unique conformational properties and resistance to enzymatic degradation. (S)-3-amino-5-phenylpentanoic acid, specifically, serves as a crucial intermediate in the synthesis of complex molecular architectures. Its derivatives are explored for applications ranging from neuroscience to peptide synthesis, where it can be used as a protected building block to construct novel therapeutic agents.[1]

The primary challenge in its synthesis lies in the precise control of the stereocenter at the C3 position. The development of efficient, scalable, and highly stereoselective methods is therefore a paramount objective for synthetic and process chemists. This document serves as a technical resource, elucidating proven pathways to this target molecule.

Strategic Approaches to Stereocontrol

The synthesis of enantiomerically pure β-amino acids can be broadly categorized into several approaches. We will focus on three methodologies that represent the forefront of efficiency, reliability, and precision.

Strategy 1: Asymmetric Hydrogenation of Unprotected β-Enamino Esters

Catalytic asymmetric hydrogenation is arguably one of the most elegant and atom-economical methods for installing chirality.[4] This approach circumvents the need for stoichiometric chiral reagents and often minimizes protection/deprotection steps, streamlining the synthetic sequence.[4][5] The key to this strategy is the hydrogenation of a prochiral β-enamino ester in the presence of a chiral transition metal catalyst.

Causality and Mechanistic Insight: The success of this method hinges on the formation of a transient chelate complex between the substrate and the chiral metal catalyst (e.g., Rhodium or Ruthenium complexed with a chiral diphosphine ligand).[2] The chiral ligand environment creates a differentiated energetic landscape for the two possible faces of olefin hydrogenation, leading to a strong preference for one enantiomeric product. The direct hydrogenation of unprotected enamines is particularly advantageous as it eliminates the need to install and later remove a nitrogen-protecting group, a common requirement in other methods.[4]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from methodologies developed for the direct hydrogenation of unprotected β-enamino esters.[4][5][6]

Step 1: Synthesis of the (Z)-β-Enamino Ester Precursor

  • To a solution of ethyl 3-oxo-5-phenylpentanoate (1.0 eq) in ethanol, add ammonium acetate (NH₄OAc, 1.5 eq).

  • Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, the product, ethyl (Z)-3-amino-5-phenylpentenoate, often crystallizes directly from the reaction mixture.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum. The exclusive formation of the (Z)-isomer is common and is crucial for high selectivity in the subsequent step.[4]

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor vessel with the chiral catalyst, for example, a Rh(I) precursor and a Josiphos-type ligand (e.g., 0.01-0.1 mol%).

  • Add the (Z)-β-enamino ester substrate (1.0 eq) and a suitable solvent such as methanol.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar) and stir at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by HPLC).

  • Carefully vent the reactor and concentrate the reaction mixture in vacuo.

  • The crude product can be purified by column chromatography to yield ethyl (S)-3-amino-5-phenylpentanoate.

  • Saponification of the ester using standard conditions (e.g., LiOH in THF/water) followed by acidic workup provides the target acid, (S)-3-amino-5-phenylpentanoic acid.

Workflow Diagram: Asymmetric Hydrogenation

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation Ketoester Ethyl 3-oxo-5-phenylpentanoate NH4OAc NH₄OAc, EtOH Ketoester->NH4OAc EnaminoEster Ethyl (Z)-3-amino-5-phenylpentenoate NH4OAc->EnaminoEster Condensation Catalyst Chiral Rh(I) Catalyst EnaminoEster->Catalyst ProductEster Ethyl (S)-3-amino-5-phenylpentanoate Catalyst->ProductEster Hydrogenation Hydrogen H₂ (gas) Saponification Saponification ProductEster->Saponification LiOH, H₂O/THF FinalProduct (S)-3-Amino-5-phenylpentanoic acid Saponification->FinalProduct

Caption: Workflow for the synthesis of (S)-3-amino-5-phenylpentanoic acid via asymmetric hydrogenation.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and dependable strategy for controlling stereochemistry.[7] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.[8] Evans-type oxazolidinone auxiliaries are among the most effective for a wide range of asymmetric transformations.[9][10]

Causality and Mechanistic Insight: This method relies on diastereoselective bond formation. The chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated to form an N-acyl oxazolidinone. The bulky groups on the auxiliary effectively block one face of the enolate formed upon deprotonation, forcing an incoming electrophile or nucleophile to attack from the less sterically hindered face.[9] For β-amino acids, a common route is the conjugate addition of a nitrogen source to an α,β-unsaturated N-acyl oxazolidinone.

Experimental Protocol: Evans Auxiliary Approach

This protocol outlines a diastereoselective conjugate addition route.

Step 1: Preparation of the α,β-Unsaturated Imide

  • In a flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add 5-phenyl-2-pentenoyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Purify the resulting N-acyl oxazolidinone by column chromatography.

Step 2: Diastereoselective Conjugate Addition

  • A common nitrogen nucleophile for this transformation is lithium N-benzyl-N-(α-methylbenzyl)amide. Prepare this reagent by treating N-benzyl-N-(α-methylbenzyl)amine with n-butyllithium in THF at 0 °C.

  • Cool the solution of the α,β-unsaturated imide from Step 1 to -78 °C.

  • Add the solution of the lithium amide dropwise. Stir at -78 °C for 3-5 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and perform an extractive workup.

  • Purify the product, which now contains the desired stereocenter, by chromatography.

Step 3: Auxiliary Cleavage and Deprotection

  • Cleave the chiral auxiliary by treating the product from Step 2 with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C.[11] This releases the carboxylic acid and the recoverable auxiliary.

  • The benzyl and α-methylbenzyl protecting groups on the nitrogen can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield the final product, (S)-3-amino-5-phenylpentanoic acid.

Reaction Scheme: Chiral Auxiliary-Mediated Synthesis

G cluster_0 Conjugate Addition cluster_1 Cleavage & Deprotection Aux Evans Auxiliary (4R,5S) Imide α,β-Unsaturated N-Acyl Imide Aux->Imide AcylChloride 5-Phenyl-2-pentenoyl Chloride AcylChloride->Imide Acylation N_Source Lithium Amide Nucleophile Imide->N_Source Adduct Diastereomeric Adduct N_Source->Adduct Cleavage LiOH, H₂O₂ Adduct->Cleavage Auxiliary Removal Hydrogenolysis H₂, Pd/C Cleavage->Hydrogenolysis N-Deprotection FinalProduct (S)-3-Amino-5-phenylpentanoic acid Hydrogenolysis->FinalProduct

Caption: General scheme for the synthesis of the target β-amino acid using an Evans chiral auxiliary.

Strategy 3: Enzymatic Kinetic Resolution

Biocatalysis offers an exceptionally high degree of selectivity, operating under mild conditions.[12] Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. The enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted and thus resolved.[13]

Causality and Mechanistic Insight: In EKR, an enzyme, typically a lipase or protease, is used to selectively acylate or hydrolyze one enantiomer of a racemic substrate (e.g., a racemic ester of 3-amino-5-phenylpentanoic acid). The enzyme's chiral active site can differentiate between the two enantiomers, leading to a much faster reaction rate for one over the other. For example, a lipase can selectively acylate the (S)-amino group of a racemic amino ester, forming an N-acyl derivative. The unreacted (R)-ester and the acylated (S)-ester can then be easily separated. The major drawback is a theoretical maximum yield of 50% for the desired enantiomer, although this can be overcome by coupling the resolution with in situ racemization in a process known as dynamic kinetic resolution (DKR).[14]

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol describes the resolution of a racemic ester of the target amino acid.

Step 1: Preparation of Racemic Substrate

  • Synthesize racemic 3-amino-5-phenylpentanoic acid via a standard non-stereoselective route (e.g., reduction of a β-keto nitrile followed by hydrolysis).

  • Esterify the racemic acid (e.g., using methanol and thionyl chloride) to produce racemic methyl 3-amino-5-phenylpentanoate.

Step 2: Enzymatic Kinetic Resolution

  • In a suitable organic solvent (e.g., toluene or THF), dissolve the racemic methyl 3-amino-5-phenylpentanoate (1.0 eq).

  • Add an acyl donor, such as ethyl acetate (which can also serve as the solvent).

  • Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, CAL-B). The amount of enzyme depends on its activity.

  • Stir the suspension at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress using chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted starting material and the acylated product.

  • Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be recycled).

  • Separate the acylated product (methyl (S)-N-acetyl-3-amino-5-phenylpentanoate) from the unreacted (R)-ester by column chromatography.

Step 3: Hydrolysis to the Final Product

  • Hydrolyze the separated methyl (S)-N-acetyl-3-amino-5-phenylpentanoate using acidic conditions (e.g., 6M HCl, reflux) to cleave both the ester and the N-acetyl group.

  • After workup, (S)-3-amino-5-phenylpentanoic acid is obtained in high enantiomeric purity.

Process Diagram: Enzymatic Kinetic Resolution

G cluster_0 Resolution & Separation cluster_1 Final Conversion RacemicEster Racemic Methyl 3-Amino-5-phenylpentanoate (R/S mixture) Lipase Lipase (e.g., CAL-B) + Acyl Donor RacemicEster->Lipase Separation Chromatographic Separation Lipase->Separation AcylatedS Methyl (S)-N-acetyl-3-amino-5-phenylpentanoate Hydrolysis Acid Hydrolysis (e.g., 6M HCl) AcylatedS->Hydrolysis UnreactedR Unreacted (R)-Ester Separation->AcylatedS Product Separation->UnreactedR Unreacted FinalProduct (S)-3-Amino-5-phenylpentanoic acid Hydrolysis->FinalProduct

Caption: Process flow for obtaining the (S)-enantiomer via enzymatic kinetic resolution of a racemic ester.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on the specific requirements of the project, such as scale, cost, available equipment, and desired purity.

Metric Asymmetric Hydrogenation Chiral Auxiliary Enzymatic Resolution
Enantiomeric Excess (ee) Excellent (often >95%)[4][5]Excellent (often >98% de)Excellent (>99%)
Overall Yield HighModerate to GoodLow (max 50% without racemization)
Atom Economy Very HighLowModerate
Scalability High; well-suited for industrial processes.Moderate; stoichiometry and chromatography can be limiting.High; especially with immobilized enzymes.
Key Reagents/Catalysts Expensive chiral ligands and transition metals.Recoverable but stoichiometrically used auxiliary.Commercially available enzymes; mild conditions.
Primary Advantage High efficiency and atom economy.Reliability and predictability.Exceptional selectivity and mild conditions.
Primary Disadvantage High cost and sensitivity of catalysts.Poor atom economy; multiple steps.50% theoretical yield limit in standard EKR.

Conclusion and Future Outlook

The stereoselective synthesis of (S)-3-amino-5-phenylpentanoic acid can be achieved through several robust and high-fidelity methods. Catalytic asymmetric hydrogenation represents the most modern and efficient approach, offering high yields and excellent atom economy, making it ideal for large-scale production. Chiral auxiliary-mediated synthesis, while less atom-economical, remains a highly reliable and predictable method for laboratory-scale synthesis, providing excellent stereocontrol. Finally, enzymatic resolution offers unparalleled selectivity under environmentally benign conditions, yielding products of the highest enantiomeric purity, though it is inherently limited in yield unless paired with a dynamic racemization process.

Future advancements will likely focus on the development of more cost-effective and robust catalysts for asymmetric hydrogenation and the discovery of novel enzyme systems that can bypass the 50% yield limitation of traditional kinetic resolutions, further enhancing the accessibility of this critical chiral building block for the advancement of pharmaceutical science.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

  • Kumar, A., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry. [Link]

  • Tang, W., Wu, S., & Zhang, X. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918-9. [Link]

  • Tang, W., Wu, S., & Zhang, X. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]

  • Kumar, A., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Juaristi, E., & Soloshonok, V. A. (2005). Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. [Link]

  • Cardillo, G., & Tomasini, C. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

  • Tang, W., & Zhang, X. (2002). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society. [Link]

  • Tang, W., & Zhang, X. (2004). Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
  • Chen, M. W., et al. (2020). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers. [Link]

  • da Silva, A. B. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2005). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Chen, Y. K., et al. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol and Formal Synthesis of (3S,5S)-Yashabushidiol B. National Institutes of Health. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (2002). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Ford, G. J., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. National Institutes of Health. [Link]

  • Teva Pharmaceutical Industries Ltd. (2007). The use of enzymatic resolution for the preparation of intermediates of pregabalin.
  • Contente, M. L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

  • Santos, C., et al. (2021). Amino Acids in the Development of Prodrugs. PubMed Central. [Link]

  • Romero-Márquez, M., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

  • Gröger, H., & Drauz, K. (2005). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. ResearchGate. [Link]

  • Ghogare, A. A., & Kumar, G. S. (2000). Designing enzymatic resolution of amines. ElectronicsAndBooks. [Link]

Sources

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid: A Keystone Chiral Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is a non-proteinogenic amino acid derivative that has emerged as a critical chiral building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a stereodefined amine at the β-position and a phenylpropyl side chain, makes it an invaluable intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs). The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability, solubility, and compatibility with standard peptide coupling methodologies, streamlining synthetic processes.[1] This guide provides an in-depth analysis of its physicochemical properties, outlines robust asymmetric synthetic routes, and details its pivotal application in the synthesis of the neprilysin inhibitor Sacubitril, a component of the blockbuster heart failure medication Entresto.

Introduction to Chiral Scaffolds in Drug Design

Chirality is a fundamental principle in drug design, as the enantiomeric forms of a molecule often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[2] Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern pharmaceutical development. This has driven significant demand for "chiral pool" synthesis, which utilizes readily available, enantiomerically pure molecules as starting materials.[3]

This compound stands out as a premier example of such a chiral building block. Its utility is not merely academic; it is a commercially vital intermediate. Its primary application lies in the synthesis of neprilysin (NEP) inhibitors, most notably Sacubitril.[4][5] NEP is an enzyme responsible for degrading natriuretic peptides, which help regulate blood volume and pressure.[5][] By inhibiting NEP, Sacubitril increases the levels of these peptides, offering a powerful therapeutic mechanism for patients with heart failure.[] The precise stereochemistry of this building block is essential for the efficacy of the final drug molecule.

Physicochemical and Structural Properties

The compound is a white powder that requires storage at refrigerated temperatures (0-8°C) to ensure stability.[1] Its key properties are summarized below, providing essential data for reaction planning, characterization, and quality control.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₃NO₄[1][7]
Molecular Weight 293.36 g/mol [1][7][8][9]
CAS Number 218608-84-5[1][7]
Appearance White powder[1]
Purity ≥ 95-98% (Typical)[1][9]
Optical Rotation [α]²⁰/D = -2.4 ± 1º (c=1 in Ethanol)[1]
IUPAC Name (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid-
SMILES CC(C)(C)OC(=O)NCCC1=CC=CC=C1[7]
InChI Key MYWZFJXOLAXENE-UHFFFAOYNA-N[9]

Asymmetric Synthesis: Establishing Stereocontrol

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry. For this compound and its precursors, methods that establish the critical (S)-stereocenter with high fidelity are paramount. One of the most reliable and well-documented strategies involves a diastereoselective aldol addition using an Evans chiral auxiliary.

Rationale for the Evans Aldol Approach

The Evans asymmetric aldol reaction is a powerful C-C bond-forming reaction that utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the reaction between an enolate and an aldehyde. This method is favored for several reasons:

  • High Diastereoselectivity: The bulky auxiliary effectively shields one face of the enolate, leading to highly predictable and controlled formation of one diastereomer.

  • Reliable Cleavage: The auxiliary can be cleaved under mild conditions without racemizing the newly formed stereocenter.

  • Versatility: The resulting β-hydroxy product can be readily converted to the corresponding β-amino acid.

Synthetic Workflow Overview

The synthesis begins with the acylation of a chiral oxazolidinone, followed by a titanium-mediated aldol addition with 3-phenylpropanal. The resulting diastereomers are separated, and the auxiliary is cleaved to yield the chiral hydroxy acid, a direct precursor to the target molecule.

G cluster_start Starting Materials cluster_reaction Core Asymmetric Reaction cluster_intermediate Diastereomeric Intermediates cluster_final Final Steps A (R)-Acetyloxazolidinone (Evans Auxiliary Derivative) C Titanium-mediated Aldol Addition (TiCl4, i-Pr2NEt) A->C B 3-Phenylpropanal B->C F Chromatographic Separation C->F Mixture D (3'R,4S)-Imide (Desired Diastereomer) G Auxiliary Cleavage (LiOH, H2O2) D->G E Other Diastereomers F->D Purified F->E Separated H (S)-3-Hydroxy-5- phenylpentanoic Acid G->H I Further Functionalization (e.g., Azide introduction, Reduction, Boc Protection) H->I J (S)-3-((tert-butoxycarbonyl)amino) -5-phenylpentanoic acid I->J

Asymmetric synthesis via Evans Aldol addition.
Example Experimental Protocol: Synthesis of the (S)-3-Hydroxy Precursor

The following protocol is a representative synthesis of the key chiral intermediate, (S)-3-hydroxy-5-phenylpentanoic acid, adapted from methodologies described in the literature.[10][11]

Step 1: Diastereoselective Aldol Addition

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with (R)-acetyloxazolidinone in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂) is added dropwise, maintaining the internal temperature below -70 °C. Causality: TiCl₄ acts as a Lewis acid, coordinating to the carbonyls to pre-organize the transition state for high diastereoselectivity.

  • Base Addition: A tertiary amine base, such as N,N-diisopropylethylamine (i-Pr₂NEt), is added slowly.

  • Aldehyde Addition: 3-phenylpropanal is added dropwise. The reaction is stirred at -78 °C for several hours and then allowed to warm slowly to 0 °C.

  • Quenching & Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude oil, containing a mixture of diastereomers, is purified by silica gel column chromatography to isolate the desired (3′R,4S)-imide diastereomer.[10]

Step 2: Chiral Auxiliary Cleavage

  • Setup: The purified (3′R,4S)-imide is dissolved in a mixture of tetrahydrofuran (THF) and water in a flask cooled to 0 °C in an ice bath.

  • Reagent Addition: Lithium hydroxide (LiOH) and aqueous hydrogen peroxide (30 wt. % H₂O₂) are added sequentially. Causality: This combination provides a mild nucleophilic cleavage of the N-acyl bond without epimerizing the α-stereocenter, preserving the product's optical purity.[10][11]

  • Reaction: The mixture is stirred at 0 °C for approximately 6 hours until the starting material is consumed (monitored by TLC).

  • Workup: The reaction is quenched with sodium bisulfite solution to destroy excess peroxide. The THF is removed in vacuo. The remaining aqueous layer is washed with CH₂Cl₂ to remove the liberated chiral auxiliary.

  • Isolation: The aqueous layer is acidified to pH ~2 with 1N HCl and extracted multiple times with ethyl ether or ethyl acetate. The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated to yield (S)-3-hydroxy-5-phenylpentanoic acid as the final product.[10]

Applications in Pharmaceutical Synthesis

The primary value of this compound lies in its role as a ready-to-use fragment for constructing larger, more complex molecules.

Case Study: The Synthesis of Sacubitril (AHU-377)

Sacubitril is the active neprilysin-inhibiting component of Entresto. The synthesis of Sacubitril is a multi-step process where the chiral building block is coupled with other key fragments to assemble the final drug.

G A (S)-3-((tert-butoxycarbonyl)amino) -5-phenylpentanoic acid C Peptide Coupling (e.g., EDC, HOBt) A->C B Ethyl (2R)-2-methyl-4- pentenoate fragment B->C D Coupled Intermediate C->D E Deprotection & Final Acylation (Succinic Anhydride) D->E F Sacubitril (Final API) E->F

Role of the chiral building block in Sacubitril synthesis.

In a convergent synthesis approach, the carboxylic acid of the title building block is activated and coupled with the amino group of a second chiral fragment. Subsequent deprotection of the Boc group reveals the amine, which is then acylated with succinic anhydride to complete the Sacubitril structure.[12] This strategic use of a pre-formed, enantiopure building block avoids potential stereochemical issues in later stages and significantly improves the overall efficiency and purity of the API manufacturing process.

Broader Applications

Beyond Sacubitril, this compound is a versatile tool for:

  • Peptide Synthesis: It can be incorporated into peptides to create novel therapeutics, enzyme inhibitors, or receptor ligands. The Boc group is standard in solid-phase peptide synthesis (SPPS), ensuring compatibility with established workflows.[1][13]

  • Drug Discovery: It serves as a scaffold in the design of new pharmaceutical compounds where the specific spatial arrangement of the amine and phenyl groups is desired for biological activity.[1]

  • Materials Science: It is being investigated for its potential in developing new biocompatible materials for medical devices.[1]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the efficient and stereocontrolled synthesis of advanced pharmaceutical agents. Its well-defined properties, coupled with robust and scalable asymmetric synthetic routes, make it a highly reliable and valuable component in the drug development pipeline. The successful application of this building block in the commercial production of Sacubitril underscores its importance and solidifies its status as a keystone chiral intermediate in modern organic synthesis.

References

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. [Link]

  • This compound | 218608-84-5. Appchem. [Link]

  • (PDF) Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. ResearchGate. [Link]

  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem. [Link]

  • Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. National Institutes of Health (NIH). [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health (NIH). [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

  • Sacubitril. New Drug Approvals. [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

Sources

A Technical Guide to (S)-3-amino-5-phenylpentanoic Acid in Medicinal Chemistry: From Chiral Scaffolding to Neuromodulatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (S)-3-amino-5-phenylpentanoic acid, a chiral non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and its multifaceted role as both a versatile building block for complex molecules and a pharmacologically relevant scaffold, particularly in the context of neuroscience. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the potential of this unique molecule.

Introduction: The Strategic Importance of a Chiral GABA Analog

(S)-3-amino-5-phenylpentanoic acid is a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] Its structure is characterized by a five-carbon chain with a phenyl group at the 5-position and an amino group at the 3-position, which is a chiral center. This specific stereochemistry, the (S)-enantiomer, is crucial for its biological activity and its utility as a chiral building block in asymmetric synthesis.

The strategic value of (S)-3-amino-5-phenylpentanoic acid in medicinal chemistry stems from two core attributes:

  • As a GABA Analog: Its structural similarity to GABA allows it to be investigated for potential modulation of the GABAergic system. Low levels of GABA are associated with a variety of neurological disorders, making the development of GABA analogs a key strategy for conditions such as epilepsy, anxiety, and neuropathic pain.[2][3]

  • As a Versatile Building Block: The presence of both an amino and a carboxylic acid group makes it an ideal, albeit unnatural, amino acid for incorporation into peptides and peptidomimetics.[4][5][6] Its unique structure can impart desirable properties to parent molecules, such as increased stability, enhanced receptor affinity, and improved pharmacokinetic profiles.[5][7]

This guide will dissect these attributes, providing both the theoretical underpinnings and practical methodologies for its application in a research and development setting.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the molecule's properties is essential for its effective application.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol [8]
CAS Number 218278-62-7[9]
Appearance White to off-white powder or solid[5][10]
Chirality (S)-enantiomer at the C3 position
Structural Features

The key structural features that dictate the function of (S)-3-amino-5-phenylpentanoic acid are:

  • The γ-Amino Acid Backbone: This allows it to mimic the endogenous neurotransmitter GABA.

  • The Phenyl Group: This adds lipophilicity to the molecule, which can be critical for its ability to cross the blood-brain barrier, a significant hurdle in CNS drug development.

  • The Chiral Center: The specific (S)-configuration is often essential for precise interaction with stereoselective biological targets like enzymes and receptors.

Synthetic Strategies

The synthesis of enantiomerically pure (S)-3-amino-5-phenylpentanoic acid is a critical step for its use in medicinal chemistry. Asymmetric synthesis is the preferred approach to avoid the need for challenging chiral resolution of a racemic mixture. A common strategy involves the diastereoselective aldol addition of an enolate to 3-phenylpropanal, followed by stereoselective amination and removal of the chiral auxiliary.

For its application in peptide synthesis, the amino group is typically protected with either a tert-butyloxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) group.[4][5] These protecting groups allow for its controlled incorporation into a growing peptide chain using standard solid-phase or solution-phase synthesis methodologies.[4][5]

Core Applications in Medicinal Chemistry

The utility of (S)-3-amino-5-phenylpentanoic acid is best understood through its primary applications: as a modulator of neurological pathways and as a strategic component in peptide and small molecule design.

A Scaffold for CNS Drug Discovery

Given its lineage as a GABA analog, the most direct therapeutic hypothesis for derivatives of (S)-3-amino-5-phenylpentanoic acid is in the treatment of neurological disorders.[3] While it is not a direct GABA receptor agonist, its structural framework is similar to successful drugs like Gabapentin and Pregabalin, which are 3-alkylated GABA analogs.[1] These drugs exert their effects not by directly acting on GABA receptors, but by modulating other components of the nervous system, such as voltage-gated calcium channels.

The phenylpentanoic acid scaffold offers a starting point for developing novel CNS agents. The phenyl ring can be functionalized to explore structure-activity relationships (SAR), tuning properties like target affinity, selectivity, and pharmacokinetics. Its derivatives are therefore explored for potential neuroprotective effects and for developing treatments for anxiety or depression.[3][4]

Conceptual Pathway: Modulation of Inhibitory Neurotransmission

The diagram below illustrates the general principle of how a GABAergic modulator can enhance inhibitory signaling in the CNS, a key strategy for treating hyperexcitability disorders.

GABA_Modulation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Pre_Neuron GABAergic Neuron Vesicle GABA Vesicles Pre_Neuron->Vesicle Action Potential GABA_R GABA Receptor (e.g., GABA-A) Vesicle->GABA_R GABA Release Ion_Channel Cl- Channel Opens GABA_R->Ion_Channel Hyperpolarization Neuron Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization Modulator (S)-3-amino-5-phenylpentanoic acid derivative (Hypothetical Modulator) Modulator->GABA_R Allosteric Modulation or other indirect effects

Caption: Conceptual flow of GABAergic neurotransmission and potential modulation.

A Building Block for Advanced Peptidomimetics

Peptides are highly specific and potent therapeutic agents, but their use is often limited by poor metabolic stability and low oral bioavailability. Incorporating unnatural amino acids like (S)-3-amino-5-phenylpentanoic acid is a well-established strategy to overcome these limitations.[7]

When integrated into a peptide sequence, it can:

  • Introduce Conformational Constraints: The bulky phenylpentyl side chain can restrict the peptide's flexibility, locking it into a bioactive conformation that enhances binding to its target.

  • Increase Proteolytic Resistance: Natural proteases are often stereospecific and may not recognize or cleave peptide bonds adjacent to an unnatural amino acid, thus extending the half-life of the peptide therapeutic.

  • Enhance Lipophilicity: The phenyl group increases the overall lipophilicity of the peptide, which can improve its ability to cross cell membranes.

This makes it a valuable tool in the design of enzyme inhibitors, receptor ligands, and other bioactive peptides.[4]

Experimental Methodologies and Protocols

The practical application of (S)-3-amino-5-phenylpentanoic acid requires robust synthetic and analytical protocols. Below are representative methodologies.

General Protocol for Asymmetric Synthesis

This protocol is a generalized representation based on established asymmetric synthesis principles, such as those employing Evans auxiliaries.

  • Aldol Condensation: React a chiral auxiliary-derived enolate (e.g., from an (R)-acetyloxazolidinone) with 3-phenylpropanal in an appropriate aprotic solvent (e.g., THF) at low temperature (-78 °C) to form the diastereomeric aldol adducts.

  • Chromatographic Separation: Separate the desired diastereomer from the reaction mixture using silica gel column chromatography.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the desired diastereomer using, for example, lithium hydroxide and hydrogen peroxide, to yield the free carboxylic acid, (S)-3-hydroxy-5-phenylpentanoic acid.[11]

  • Azide Introduction: Convert the hydroxyl group to an azide with inversion of stereochemistry using a reagent like diphenylphosphoryl azide (DPPA).

  • Reduction to Amine: Reduce the azide group to the primary amine using a reducing agent such as LiAlH₄ or by catalytic hydrogenation (H₂/Pd-C) to yield the final product, (S)-3-amino-5-phenylpentanoic acid.

Workflow for Incorporation into Peptides via SPPS

The following workflow outlines the use of Fmoc-protected (S)-3-amino-5-phenylpentanoic acid in solid-phase peptide synthesis (SPPS).

Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash Resin Deprotection->Wash1 Coupling Couple Fmoc-(S)-3-amino-5- phenylpentanoic acid (HBTU/HOBt or similar) Wash1->Coupling Wash2 Wash Resin Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Deprotection and Cleavage from Resin (e.g., TFA cocktail) Repeat->Cleavage No (Final AA) Purification Purify Peptide (e.g., HPLC) Cleavage->Purification End Characterized Peptide Purification->End

Caption: A typical cycle for incorporating an Fmoc-protected amino acid in SPPS.

Conclusion and Future Outlook

(S)-3-amino-5-phenylpentanoic acid represents a powerful and versatile tool in the medicinal chemist's arsenal. Its dual identity as a GABA analog and a unique peptidomimetic building block provides a rich scaffold for innovation.[3][4][6] Its applications in neuroscience are particularly promising, offering a platform for the development of next-generation therapies for complex neurological disorders.[5][10] As synthetic methodologies become more refined and our understanding of its biological interactions deepens, we can expect to see the continued emergence of novel drug candidates derived from this valuable chiral compound. The strategic incorporation of such unnatural amino acids will undoubtedly remain a cornerstone of modern drug design, pushing the boundaries of what is possible in targeting challenging diseases.

References

  • Sharma, K. K., Sharma, K., Rao, K., Sharma, A., & Jain, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • MySkinRecipes. (n.d.). (S)-3-Amino-5-phenylpentanoic acid hydrochloride. Retrieved from [Link]

  • Lee, K., Kim, D. W., & Lee, Y. S. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules, 26(15), 4485. Retrieved from [Link]

  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews, 19(5), 365-385. Retrieved from [Link]

  • Silverman, R. B., & Nanavati, S. M. (2018). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. Journal of the American Chemical Society, 140(35), 11044-11054. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 3-Amino-5-phenylpentanoic acid hydrochloride 5g. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-phenylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-3-Amino-5-phenyl-pentanoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. PubChem Compound Database. Retrieved from [Link]

Sources

Pharmacological potential of 3-amino-5-phenylpentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Potential of 3-Amino-5-Phenylpentanoic Acid Derivatives

Executive Summary

The gamma-aminobutyric acid (GABA) system is a cornerstone of central nervous system (CNS) inhibition, and its modulation is a proven strategy for treating a range of neurological and psychiatric disorders.[1][2] However, direct administration of GABA is ineffective due to its inability to cross the blood-brain barrier.[1][2] This has led to the development of GABA analogues, a class of drugs designed to mimic GABA's therapeutic effects.[1] Within this class, derivatives of the 3-amino-5-phenylpentanoic acid scaffold represent a particularly promising avenue for novel drug discovery. These compounds, structurally related to successful drugs like gabapentin and pregabalin, offer a refined approach to neuromodulation.[3][4] This guide synthesizes the current understanding of these derivatives, focusing on their primary mechanism of action, therapeutic potential, structure-activity relationships, and the critical experimental workflows required for their evaluation.

The GABAergic System and the Rise of GABA Analogues

The CNS maintains a delicate equilibrium between neuronal excitation and inhibition, with GABA serving as the principal inhibitory neurotransmitter.[1][5] A deficiency or dysfunction in the GABAergic system is implicated in numerous disorders, including epilepsy, anxiety, neuropathic pain, and mood disorders.[1][2] While GABA itself is a poor therapeutic agent, GABA analogues were developed to circumvent this limitation and restore inhibitory tone.[1][6]

Interestingly, many of the most successful "GABA analogues," such as gabapentin and pregabalin, do not exert their effects by directly interacting with GABA receptors.[7][8] Instead, their primary mechanism involves a more nuanced modulation of neuronal excitability.[3][7] This discovery has shifted the focus of drug development from direct receptor agonism to targeting the broader machinery of neurotransmission.

Core Mechanism of Action: The α2δ-1 Subunit of Voltage-Gated Calcium Channels

The primary therapeutic target for many potent 3-substituted GABA analogues is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][7][8] These channels are critical for regulating the influx of calcium into presynaptic nerve terminals, a key step in triggering the release of neurotransmitters.

Mechanism of Neuromodulation:

  • Binding: 3-amino-5-phenylpentanoic acid derivatives, like gabapentin and pregabalin, exhibit high-affinity binding to the α2δ-1 subunit of VGCCs in the CNS.[3][9]

  • Inhibition of Calcium Influx: This binding event allosterically modulates the VGCC, leading to a reduction in calcium influx into the presynaptic neuron upon depolarization.[3][8][10]

  • Reduced Neurotransmitter Release: The diminished intracellular calcium concentration decreases the release of excitatory neurotransmitters, most notably glutamate, norepinephrine, and substance P.[7][8]

  • Therapeutic Effect: By dampening the excessive neuronal firing associated with conditions like neuropathic pain and epilepsy, these compounds restore a more balanced state of neuronal activity.[3][7]

Recent research also suggests that the interaction with α2δ-1 may have further downstream effects, potentially modifying the action of NMDA receptors and proteins like neurexins and thrombospondins, which could contribute to the overall therapeutic profile.[9]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft derivative 3-Amino-5-phenylpentanoic Acid Derivative a2d1 α2δ-1 Subunit derivative->a2d1 Binds to vgcc Voltage-Gated Ca²⁺ Channel (VGCC) vesicle Synaptic Vesicle (contains Glutamate) vgcc->vesicle Triggers Fusion a2d1->vgcc Inhibits glutamate Glutamate vesicle->glutamate Releases ca_ion Ca²⁺ ca_ion->vgcc Influx receptors Postsynaptic Receptors glutamate->receptors Activates SAR cluster_Core Core Scaffold: 3-Amino-5-Phenylpentanoic Acid cluster_Mods Potential Modification Sites & Effects Core R1 R1 (Phenyl Ring): - Substituents (F, Cl, OMe) - Affects lipophilicity & binding SAR_Logic SAR Exploration Logic R1->SAR_Logic R2 R2 (Backbone): - Alkyl groups (e.g., isobutyl) - Can increase potency R2->SAR_Logic R3 R3 (Amino/Carboxyl): - Stereochemistry is critical - Prodrug strategies (e.g., esters) R3->SAR_Logic SAR_Logic->Core Leads to Optimized Derivative G compound Compound Synthesis & Library Generation invitro In Vitro Screening: α2δ-1 Receptor Binding Assay compound->invitro Primary Screen selectivity Selectivity & Safety: - Off-target screening - hERG channel assay - Cytotoxicity invitro->selectivity Hit Validation pk Pharmacokinetics: - ADME studies - Bioavailability selectivity->pk Lead Generation invivo In Vivo Efficacy: Neuropathic Pain Model (e.g., Chung Model) pk->invivo In Vivo Proof-of-Concept tox Preclinical Toxicology invivo->tox Candidate Profiling candidate Lead Candidate Selection tox->candidate

References

A Technical Guide to the Synthesis of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid: A Key Intermediate for Sacubitril

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sacubitril and its Chiral Intermediate

Sacubitril, a neprilysin inhibitor, is a critical component of the angiotensin receptor-neprilysin inhibitor (ARNI) drug Entresto® (Sacubitril/Valsartan), a cornerstone in the treatment of heart failure.[1] The efficacy and safety of Sacubitril are intrinsically linked to its specific stereochemistry. The synthesis of this complex molecule relies on the efficient and stereocontrolled production of key chiral intermediates. Among these, (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid stands out as a pivotal building block, containing one of the two crucial stereocenters of the final active pharmaceutical ingredient.

This technical guide provides an in-depth exploration of the synthesis of this vital intermediate. We will dissect and analyze scientifically robust synthetic strategies, emphasizing the rationale behind methodological choices, and provide detailed protocols for researchers, scientists, and drug development professionals. Our focus is on delivering a comprehensive understanding of the chemical principles and practical considerations necessary for the successful synthesis and quality control of this compound.

Strategic Approaches to Stereocontrol

The primary challenge in synthesizing this compound lies in the precise installation of the chiral center at the C3 position. Various strategies have been developed to achieve this, broadly categorized into:

  • Chiral Auxiliary-Mediated Synthesis: This classic approach utilizes a temporary chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.

  • Asymmetric Catalysis: This modern and highly efficient method employs a chiral catalyst to create the desired stereocenter, often through hydrogenation or other transfer reactions.

  • Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes, this green chemistry approach offers an elegant way to establish chirality.[2]

This guide will focus on two prominent and well-documented strategies: a convergent synthesis featuring a diastereoselective Reformatsky-type reaction followed by asymmetric hydrogenation, and a chiral auxiliary-based method using an Evans oxazolidinone.

Synthetic Strategy 1: Convergent Approach via Reformatsky Reaction and Asymmetric Hydrogenation

This powerful strategy, detailed by Ley et al., constructs the carbon skeleton through a convergent approach, installing the two stereocenters in separate, highly controlled steps.[1] This method is notable for its efficiency and the use of modern enabling technologies like flow chemistry to enhance safety and consistency.

Logical Workflow

The overall workflow for this synthetic route is depicted below.

A Biphenyl Acetaldehyde C Sulfinylimine Intermediate A->C Condensation B (S)-tert-Butanesulfinamide B->C E Acrylic Ester Intermediate C->E Diastereoselective Reformatsky-type Reaction D Ethyl Bromocrotonate D->E F Acrylic Acid Intermediate E->F Hydrolysis G (2R,4S)-Product Acid F->G Asymmetric Hydrogenation H Final Boc-Protected Intermediate G->H Esterification & Boc Protection

Caption: Convergent synthesis workflow for the Sacubitril intermediate.

Step-by-Step Experimental Protocols

Part 1: Synthesis of the Acrylic Ester Intermediate via Diastereoselective Reformatsky-type Reaction

The first key transformation is the highly diastereoselective addition of a zinc enolate to a chiral sulfinylimine. The (S)-tert-butanesulfinamide auxiliary, developed by Ellman, serves to control the facial selectivity of the nucleophilic attack.[1]

  • Protocol:

    • Prepare the chiral N-sulfinylimine by condensing 4-biphenyl acetaldehyde with (S)-tert-butanesulfinamide. This reaction can be efficiently performed in a flow reactor to improve consistency and safety.[1]

    • In a separate vessel, activate zinc dust.

    • The Reformatsky-type reaction is then carried out by adding ethyl bromocrotonate to the activated zinc, forming the organozinc reagent (Reformatsky enolate).

    • The pre-formed chiral N-sulfinylimine is then introduced to the Reformatsky enolate. The reaction is typically performed in a solvent like isopropanol in the presence of lithium chloride, which improves yields.[1]

    • The reaction mixture is stirred until completion, monitored by TLC or HPLC.

    • Work-up involves quenching the reaction with a suitable aqueous solution and extracting the product with an organic solvent.

    • The crude product is purified by column chromatography to yield the acrylic ester intermediate.

  • Causality and Insights:

    • The stereochemical outcome is dictated by a Zimmerman-Traxler-type transition state, where the zinc coordinates to both the imine nitrogen and the ester carbonyl, forming a six-membered chair-like structure.[3][4] The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, resulting in high diastereoselectivity.[5]

    • The use of flow chemistry for the imine formation allows for better heat dissipation and precise control of residence time, which is crucial for handling the potentially exothermic reaction and improving yield consistency compared to batch processing.[1]

Part 2: Asymmetric Hydrogenation

Following hydrolysis of the acrylic ester to the corresponding carboxylic acid, the second stereocenter is installed via a rhodium-catalyzed asymmetric hydrogenation.

  • Protocol:

    • The acrylic ester from the previous step is hydrolyzed using a base such as lithium hydroxide in a THF/water mixture to yield the acrylic acid intermediate.[1]

    • The acrylic acid is dissolved in a suitable solvent, typically ethanol.

    • A chiral rhodium catalyst, such as one based on a chiral bisphosphine ligand (e.g., Josiphos family), is added (typically 0.2-1 mol%).

    • The reaction is carried out under hydrogen pressure (e.g., 25 bar) in a high-pressure reactor. Continuous hydrogenation can be achieved using a tube-in-tube gas reactor.[1]

    • Upon completion, the solvent is removed, and the product is isolated.

  • Causality and Insights:

    • The choice of the chiral ligand is paramount for achieving high diastereoselectivity. The ligand coordinates to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the double bond.

    • The hydrogenation of the acrylic acid precursor at this stage sets the second stereocenter, leading to the desired (2R, 4S) configuration after subsequent steps.

Part 3: Final Protection

The final step involves the introduction of the Boc protecting group.

  • Protocol:

    • The product from the asymmetric hydrogenation is an amino acid.

    • This amino acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

    • Di-tert-butyl dicarbonate (Boc)₂O is added in the presence of a base like triethylamine or sodium bicarbonate.

    • The reaction is stirred at room temperature until the starting material is consumed.

    • The reaction mixture is then acidified, and the Boc-protected product is extracted with an organic solvent.

    • The solvent is evaporated to yield this compound.

Quantitative Data Summary
StepProductYieldDiastereomeric Ratio (dr)
Reformatsky-type ReactionAcrylic Ester Intermediate~70%99:1
Asymmetric Hydrogenation(2R,4S)-Product Acid~99%93:7
Overall (7 steps) Precursor to Sacubitril ~54%

Table adapted from data presented in Org. Lett. 2015, 17, 5436–5439.[1]

Synthetic Strategy 2: Chiral Auxiliary Approach with Evans Oxazolidinone

This diastereoselective approach utilizes an Evans oxazolidinone as a chiral auxiliary to control the stereochemistry of an aldol reaction, which forms the backbone of the target molecule.

Logical Workflow

A (R)-Acetyloxazolidinone C Aldol Adduct A->C TiCl4-mediated Aldol Addition B 3-Phenylpropanal B->C D Separated Diastereomer C->D Chromatographic Separation E (S)-3-Hydroxy-5-phenylpentanoic acid D->E Auxiliary Cleavage F Boc-Protected Intermediate E->F Conversion to Amine & Boc Protection

Caption: Chiral auxiliary-based synthesis workflow.

Step-by-Step Experimental Protocol
  • Diastereoselective Aldol Reaction:

    • To a solution of (R)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one in a solvent like dichloromethane at -78 °C, a Lewis acid such as titanium tetrachloride is added.

    • After stirring, a base (e.g., diisopropylethylamine) is added, followed by 3-phenylpropanal.

    • The reaction is stirred at low temperature and then allowed to warm to room temperature.

    • The resulting diastereomeric aldol adducts are separated by column chromatography.[6]

  • Auxiliary Cleavage:

    • The desired diastereomer is treated with lithium hydroxide and hydrogen peroxide in a THF/water mixture to cleave the chiral auxiliary.[6]

    • This yields (S)-3-hydroxy-5-phenylpentanoic acid.

  • Conversion to the Target Intermediate:

    • The hydroxyl group is converted to an amino group, typically via a mesylation or tosylation followed by displacement with an azide and subsequent reduction.

    • The resulting amino acid, (S)-3-amino-5-phenylpentanoic acid, is then protected with a Boc group as described in the previous strategy.

Analytical Characterization and Quality Control

Ensuring the chemical purity and stereochemical integrity of this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: Used to determine chemical purity.

    • Chiral HPLC: Crucial for determining the enantiomeric excess (ee). A common method involves using a chiral stationary phase, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T or R). A typical mobile phase would be a mixture of an organic solvent (like ethanol or methanol) and a buffer (e.g., ammonium acetate or trifluoroacetic acid).

Conversion to Sacubitril

The value of this compound lies in its efficient conversion to Sacubitril. This typically involves:

  • Esterification: The carboxylic acid is converted to its ethyl ester.

  • Boc Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent) to reveal the free amine.

  • Amidation: The primary amine is then acylated with succinic anhydride to complete the synthesis of Sacubitril.

Conclusion

The synthesis of this compound is a critical step in the production of the life-saving drug Sacubitril. The strategies outlined in this guide, from the convergent Reformatsky/asymmetric hydrogenation approach to the use of chiral auxiliaries, highlight the ingenuity of modern synthetic organic chemistry in addressing the challenges of stereocontrol. For researchers and professionals in drug development, a thorough understanding of these methodologies, the rationale behind them, and the analytical techniques for quality control is essential for the successful and efficient production of this vital pharmaceutical intermediate.

References

  • Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades. Catalysis Science & Technology (RSC Publishing). Available at: [Link][2]

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic Letters. Available at: [Link][1]

  • Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. Available at: [Link][5]

  • Reformatsky reaction. Wikipedia. Available at: [Link][3]

  • Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). MDPI. Available at: [Link][4][7]

  • Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link][8]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. Available at: [Link][6]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with β-Amino Acids

The synthesis of peptides with modified backbones is a cornerstone of modern drug discovery and materials science. The incorporation of non-proteinogenic amino acids, such as β-amino acids, offers a powerful strategy to create peptidomimetics with enhanced proteolytic stability, unique conformational properties, and improved biological activity.[1][2][3] (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, a derivative of β-homophenylalanine, is a particularly valuable building block for introducing hydrophobicity and conformational constraints into a peptide sequence. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this sterically hindered β-amino acid in Boc-based solid-phase peptide synthesis (SPPS).

Understanding the Unique Challenges of β-Amino Acid Incorporation

The successful incorporation of this compound into a growing peptide chain requires careful consideration of its unique structural features. As a β-amino acid, the amino group is attached to the β-carbon, leading to a more flexible backbone compared to α-amino acids. Furthermore, the presence of a bulky phenylpropyl side chain introduces significant steric hindrance, which can impede coupling reactions and lead to incomplete acylation.[4][5][6] Therefore, standard SPPS protocols may need to be modified to achieve high coupling efficiencies and prevent the formation of deletion sequences.

Recommended Materials and Reagents

For the successful incorporation of this compound, the following high-quality reagents and materials are recommended:

Reagent/Material Specification Supplier Recommendation
This compound>98% purityCommercially Available
SPPS ResinMerrifield or PAM resin (0.5-1.0 mmol/g)ChemPep, AAPPTec
SolventsDichloromethane (DCM), N,N-Dimethylformamide (DMF)HPLC Grade
Deprotection ReagentTrifluoroacetic acid (TFA)Reagent Grade
Neutralization BaseDiisopropylethylamine (DIEA)Redistilled
Coupling ReagentsHBTU/HOBt or HATU/HOAtCommercially Available
Scavengers (for cleavage)Thioanisole, p-cresolReagent Grade
Cleavage CocktailAnhydrous HF or TFMSAReagent Grade

Experimental Protocols

The following protocols are designed to provide a robust framework for the incorporation of this compound using Boc-SPPS. These protocols emphasize strategies to overcome the challenges associated with sterically hindered β-amino acids.

Protocol 1: Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Swell the appropriate amount of Merrifield or PAM resin in DCM for 30-60 minutes in a reaction vessel with gentle agitation.[7] Drain the solvent.

  • First Amino Acid Loading (Cesium Salt Method):

    • Dissolve the first Boc-protected α-amino acid in a suitable solvent.

    • Neutralize the amino acid with cesium carbonate.

    • Lyophilize the solution to obtain the cesium salt of the amino acid.

    • Dissolve the cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, methanol, and DCM, and then dry under vacuum.

Protocol 2: Iterative Peptide Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

SPPS_Cycle Start Start of Cycle Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling of Amino Acid (HBTU/HOBt or HATU/HOAt) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing End Next Cycle Washing->End

Caption: Iterative cycle for solid-phase peptide synthesis.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin.[8][9]

    • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for an additional 20-25 minutes.[7]

    • During deprotection, tert-butyl cations are formed, which can lead to side reactions with nucleophilic residues like Trp, Cys, or Met. The addition of scavengers like 0.5% dithioethane (DTE) to the cleavage solution can prevent these side products.[10][11]

  • Neutralization:

    • Wash the resin with DCM (3x) to remove residual TFA.

    • Wash with 10% DIEA in DCM (2x for 2 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.[8]

    • Wash the resin with DCM (3x) to remove excess base.

  • Coupling of this compound:

    • Activation: In a separate vessel, dissolve 3 equivalents of this compound, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF. Add 6 equivalents of DIEA and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the neutralized resin. Agitate the reaction mixture for 2-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or double coupling may be necessary.

    • Monitoring: Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a successful coupling.[7]

  • Washing: After a successful coupling, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Final Cleavage and Peptide Purification

WARNING: Anhydrous HF and TFMSA are extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

  • Peptide-Resin Preparation: After the final deprotection step, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage:

    • Transfer the dried peptide-resin to the reaction vessel of the cleavage apparatus.

    • Add a cleavage cocktail containing a strong acid (e.g., HF or TFMSA) and scavengers (e.g., thioanisole, p-cresol) to remove side-chain protecting groups and cleave the peptide from the resin.

    • The reaction is typically carried out at 0°C for 1-2 hours.

  • Peptide Precipitation and Washing:

    • After the cleavage reaction, the strong acid is removed by a stream of nitrogen.

    • The crude peptide is precipitated with cold diethyl ether.

    • The peptide is then washed several times with cold ether to remove the scavengers and other small molecules.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 10% acetic acid in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired peptide.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Troubleshooting and Key Considerations

  • Incomplete Coupling: Due to the steric hindrance of this compound, incomplete coupling is a primary concern. To address this:

    • Use potent coupling reagents: Carbodiimides like DCC or DIC may be less effective. Uronium/aminium-based reagents such as HBTU, HATU, or COMU are recommended for their higher reactivity.[6]

    • Double coupling: If the Kaiser test remains positive after the initial coupling, a second coupling step should be performed.

    • Elevated temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 40°C) can improve efficiency, but this should be done with caution to avoid racemization. Microwave-assisted SPPS can also be a valuable tool for difficult couplings.[4]

  • Aggregation: As the peptide chain elongates, there is a risk of inter-chain aggregation, which can hinder reagent access and lead to poor synthesis outcomes. Using resins with lower substitution levels or incorporating "difficult sequence" protocols may be necessary for longer peptides containing this bulky residue.[12]

Conclusion

The incorporation of this compound into peptides using Boc-SPPS is a viable and valuable technique for the synthesis of novel peptidomimetics. By understanding the inherent challenges posed by this sterically hindered β-amino acid and implementing the optimized protocols outlined in this guide, researchers can successfully synthesize peptides with unique structural and functional properties. Careful selection of reagents, vigilant monitoring of reaction completion, and the use of appropriate coupling strategies are paramount to achieving high yields and purity.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Gholami, M., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(4), 234-245.
  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (2007). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Atherton, E., Logan, C. J., & Sheppard, R. C. (1981). Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters. International Journal of Peptide and Protein Research, 30(4), 511-514.
  • ResearchGate. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

Sources

Navigating the Challenges of β-Peptide Synthesis: A Guide to Coupling Reagents for Boc-Protected β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of peptides incorporating β-amino acids presents unique challenges compared to their α-amino acid counterparts. The increased steric hindrance and altered reactivity of β-amino acids necessitate a careful selection of coupling reagents to achieve high yields and minimize side reactions, such as epimerization and β-lactam formation. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of coupling reagents for Boc-protected β-amino acids. We explore the mechanistic nuances of different reagent classes, offer field-proven protocols, and present a logical framework for reagent selection to empower robust and efficient β-peptide synthesis.

Introduction: The Unique Landscape of β-Amino Acid Coupling

β-amino acids are valuable building blocks in medicinal chemistry, offering access to peptides and peptidomimetics with enhanced proteolytic stability and unique conformational properties.[1] However, the additional methylene group in the backbone of β-amino acids introduces significant steric bulk around the reacting carboxyl and amino groups. This steric hindrance can dramatically slow down the rate of amide bond formation, a phenomenon that often leads to "difficult sequences" during solid-phase peptide synthesis (SPPS).[2][3][4]

Furthermore, the activation of the carboxyl group of a β-amino acid can create a reactive intermediate susceptible to undesirable intramolecular cyclization, leading to the formation of a stable four-membered β-lactam ring.[5][6] This side reaction effectively caps the growing peptide chain and terminates the synthesis. Another critical challenge is the suppression of epimerization at the α-carbon (if chiral), which can be exacerbated by the stronger bases and longer reaction times often required for coupling sterically hindered residues.[7][8][9]

The Boc (tert-butyloxycarbonyl) protecting group remains a staple in peptide synthesis, valued for its stability under a wide range of coupling conditions and its clean, acid-labile deprotection.[] This guide focuses specifically on the coupling of Boc-protected β-amino acids, providing a detailed examination of the most effective reagents to navigate these synthetic hurdles.

A Comparative Analysis of Coupling Reagents

The success of a β-peptide synthesis campaign hinges on the judicious choice of the coupling reagent. These reagents work by activating the carboxylic acid, converting it into a more reactive species that is readily attacked by the amine nucleophile.[11] They are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[12][]

Carbodiimides: The Classical Approach

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are among the original reagents used for peptide synthesis.[14][15] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Mechanism of Action: The primary drawback of using carbodiimides alone is the high risk of racemization.[16] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are essential.[17] These additives act as nucleophilic traps, converting the O-acylisourea into a less reactive but more stable active ester (OBt or OAt ester), which then reacts with the amine. This two-step process significantly reduces the window for epimerization.[7]

  • DCC: Forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents, making it suitable for solution-phase synthesis but problematic for SPPS as it can clog resin filters.[14][16]

  • DIC: The diisopropylurea byproduct is more soluble, making DIC a better choice for solid-phase applications.[16][18]

  • EDC (EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide, which is advantageous for certain applications, and its urea byproduct is also water-soluble, simplifying purification by aqueous extraction.[14][18]

While cost-effective, carbodiimide-based methods, even with additives, can be sluggish when dealing with the steric bulk of β-amino acids, potentially leading to incomplete couplings and an increased risk of β-lactam formation.

Uronium/Aminium Salts: The High-Performance Standard

Uronium and aminium salts have become the gold standard for difficult couplings due to their high reactivity and efficiency.[12] The most prominent members of this class are HBTU, HCTU, and the highly effective HATU.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Based on HOBt, HBTU is a highly efficient coupling reagent.[11] However, for particularly challenging couplings, including those involving β-amino acids, it can be slower than its HOAt-based counterpart and may present a higher risk of epimerization.[19][20]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Based on HOAt, HATU is widely regarded as one of the most powerful coupling reagents available.[16][21] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and making the resulting OAt-ester more reactive than the OBt-ester formed by HBTU.[19][21] This enhanced reactivity leads to faster and more complete couplings, which is crucial for minimizing side reactions with β-amino acids.[9][22][23]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt based on OxymaPure. COMU offers coupling efficiencies comparable to HATU but with improved safety (Oxyma is not explosive like HOAt/HOBt) and solubility profiles.[14][24] It performs well with only one equivalent of base, which can be advantageous in minimizing base-catalyzed epimerization.[24]

Caution: A potential side reaction with uronium reagents like HATU and HBTU is the guanidinylation of the free N-terminal amine if the reagent is used in excess.[21][25] This caps the peptide chain, so it is recommended to use slightly less than one equivalent of the coupling reagent relative to the carboxylic acid.[24][25]

Data Summary: Selecting the Right Reagent

The choice of coupling reagent and conditions can have a profound impact on the success of β-peptide synthesis. The following table summarizes the key characteristics and recommendations for the discussed reagents.

Reagent ClassReagentAdditive RequiredRelative SpeedEpimerization RiskKey AdvantagesKey DisadvantagesBest For
Carbodiimides DICYes (HOBt, HOAt)ModerateModerateCost-effective; soluble byproductSlower for hindered couplings; risk of side reactionsRoutine couplings; budget-conscious synthesis
Uronium Salts HBTUNoFastLow-ModerateHigh efficiency; well-establishedLess effective than HATU for hindered cases[19]Standard "difficult" sequences
Uronium Salts HATU No Very Fast Very Low Superior efficiency for hindered couplings [19][21]; reduced epimerization [16]Higher cost; potential for guanidinylation[25]Boc-β-amino acids; sterically demanding couplings
Uronium Salts COMUNoVery FastVery LowHigh efficiency; improved safety profile[24]Newer reagent; may require optimizationHigh-throughput and microwave-assisted SPPS[14]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanism of peptide coupling and a decision-making workflow for reagent selection.

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Potential Side Reaction Boc_AA Boc-β-AA-COOH Activated_Ester Activated Intermediate (e.g., OAt-Ester) Boc_AA->Activated_Ester Reagent Coupling Reagent (e.g., HATU, DIC) Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Boc_AA - H+ Peptide_Bond Boc-β-AA-CO-NH-Peptide-Resin Activated_Ester->Peptide_Bond + H₂N-Peptide Beta_Lactam β-Lactam Activated_Ester->Beta_Lactam Intramolecular Cyclization Peptide H₂N-Peptide-Resin Peptide->Peptide_Bond

Caption: General mechanism of peptide bond formation highlighting the activation and coupling steps.

Reagent_Selection_Workflow Start Start: Couple Boc-β-Amino Acid Hindrance Is the β-AA or N-terminus sterically hindered? Start->Hindrance Epimerization Is epimerization a major concern? Hindrance->Epimerization Yes HBTU Use HBTU Hindrance->HBTU No HATU Use HATU or COMU Epimerization->HATU Yes DIC_HOAt Use DIC / HOAt Epimerization->DIC_HOAt No

Caption: Decision workflow for selecting a suitable coupling reagent for Boc-β-amino acids.

Detailed Experimental Protocols

The following protocols provide a starting point for the efficient coupling of Boc-protected β-amino acids. Optimization may be required based on the specific sequence.

Protocol 1: General Purpose HATU Coupling in SPPS

This protocol is recommended for most Boc-β-amino acid couplings, especially for difficult or sterically hindered sequences.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-protected β-amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

  • Pre-activation: In a separate vial, dissolve the Boc-β-amino acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel for 1-4 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to monitor the reaction for completion. A negative test indicates the absence of free primary/secondary amines and a complete reaction.

  • Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Double Coupling (if necessary): If the monitoring test is positive, indicating an incomplete reaction, drain the vessel and repeat steps 2-5.

Protocol 2: Low-Epimerization DIC/HOAt Coupling

This protocol is a cost-effective alternative for less hindered β-amino acids where epimerization is still a concern.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-protected β-amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 7-Aza-1-hydroxybenzotriazole (HOAt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • (Optional) N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

  • Reagent Solution Preparation: In a separate vial, dissolve the Boc-β-amino acid (3.0 eq.) and HOAt (3.0 eq.) in DMF.

  • Coupling: Add the amino acid/HOAt solution to the resin. Then, add DIC (3.0 eq.) to the resin slurry. Agitate the reaction vessel for 2-6 hours at room temperature. Note: For particularly sensitive residues, the use of a weaker base like collidine instead of DIPEA, or performing the reaction at 0°C, can further suppress epimerization.[8]

  • Monitoring: Check for reaction completion using a suitable qualitative test as described in Protocol 1.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times).

Troubleshooting and Final Recommendations

  • Incomplete Coupling: This is the most common issue. The primary solution is to perform a "double coupling" by repeating the coupling step. Using a more powerful reagent like HATU is also recommended.[21] For extremely difficult sequences, increasing the reaction temperature (e.g., to 40-50 °C) or using microwave-assisted synthesis can be effective.[2]

  • Epimerization: If epimerization is detected in the final product, consider switching to a less activating reagent combination (e.g., DIC/HOAt), using a weaker base (collidine instead of DIPEA), and performing the coupling at a lower temperature (0 °C).[7][8]

  • β-Lactam Formation: This side reaction is favored by prolonged exposure of the activated β-amino acid before the amine is introduced. Minimize pre-activation times.[8] An in-situ activation approach, where the coupling reagent is added to a mixture of the acid and amine, can also be beneficial.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.
  • BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem.
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.
  • Tickler, A. K., Clippingdale, A. B., & Wade, J. D. (2004). Amyloid-β as a “Difficult Sequence” in Solid Phase Peptide Synthesis. Protein and Peptide Letters, 11(4), 377-384.
  • AAPPTec. (n.d.). Peptide Coupling Reagents. AAPPTec.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • MDPI. (n.d.). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI.
  • Unknown. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Unknown Source.
  • ResearchGate. (2025). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Unknown. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Unknown Source.
  • Unknown. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Unknown Source.
  • Unknown. (n.d.). Epimerization of Peptide. Unknown Source.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
  • Frontiers. (n.d.). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers.
  • BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem.
  • BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
  • Wikipedia. (n.d.). HATU. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • ResearchGate. (2025). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Comparative study of methods to couple hindered peptides. PubMed. Retrieved from [Link]

  • BenchChem. (n.d.). The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide. Benchchem.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids. Benchchem.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Retrieved from [Link]

  • MDPI. (2025). Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams. MDPI. Retrieved from [Link]

  • PMC. (n.d.). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Penicillin. Wikipedia. Retrieved from [Link]

  • YouTube. (2019). β-lactam | Mechanism of Action and Resistance. Dr Matt & Dr Mike. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Deprotection of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The efficient and clean removal of the tert-butoxycarbonyl (Boc) protecting group from (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is a critical step in the synthesis of key pharmaceutical intermediates, notably in the production of Sacubitril. This guide provides a detailed examination of the primary deprotection methodologies, focusing on the underlying chemical principles, comparative analysis of common acidic reagents, and field-tested, step-by-step protocols. Authored for researchers, chemists, and process development professionals, this document emphasizes the causality behind experimental choices, strategies for mitigating side reactions, and a logical framework for method selection to ensure high-yield, high-purity synthesis of the desired free amine, (S)-3-amino-5-phenylpentanoic acid.

Introduction: The Strategic Importance of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in modern organic synthesis, prized for its stability across a broad range of non-acidic conditions and its facile, predictable cleavage under acidic treatment.[1][2] In the context of multi-step syntheses, such as those for active pharmaceutical ingredients (APIs), the deprotection step is as crucial as the bond-forming reactions that precede it.

The target molecule, this compound, is a pivotal precursor in the synthesis of Sacubitril, a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure.[3][4] The successful deprotection to yield (S)-3-amino-5-phenylpentanoic acid must be efficient, scalable, and minimize impurity generation to ensure the quality and safety of the final API. This guide explores the most effective methods to achieve this transformation.

The Mechanism of Acid-Catalyzed Boc Cleavage

The removal of the Boc group is a classic acid-catalyzed elimination reaction.[5] Understanding this mechanism is fundamental to troubleshooting and optimizing the process. The reaction proceeds through a well-defined, multi-step pathway.

  • Protonation: A strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), protonates the carbonyl oxygen of the Boc group. This initial step activates the group for cleavage.[6][7]

  • Fragmentation: The protonated carbamate becomes unstable, leading to the heterolytic cleavage of the tert-butyl-oxygen bond. This fragmentation is energetically favorable as it generates a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][8]

  • Decarboxylation & Amine Release: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[2] In the acidic medium, the newly liberated amine is immediately protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).

This process is visually outlined in the diagram below.

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Substrate Boc-Protected Amine (R-NH-Boc) Protonation Protonation (Activated Carbamate) Substrate->Protonation + H+ invis1 Protonation->invis1 Fragmentation Fragmentation CarbamicAcid Carbamic Acid (R-NH-COOH) Fragmentation->CarbamicAcid tButylCation tert-Butyl Cation ((CH3)3C+) Fragmentation->tButylCation Side Product Precursor invis2 CarbamicAcid->invis2 AmineSalt Amine Salt (R-NH3+ X-) CO2 Carbon Dioxide (CO2) invis1->Fragmentation invis2->AmineSalt + H+ invis2->CO2 - CO2 (gas)

Caption: Acid-catalyzed cleavage of the Boc group.

The Role of the tert-Butyl Cation and Scavengers

A critical consideration in Boc deprotection is the fate of the generated tert-butyl cation. This electrophile is highly reactive and can lead to undesired side reactions by alkylating nucleophilic sites on the substrate or product molecule.[9][10] In molecules with electron-rich aromatic rings or other nucleophilic functional groups (e.g., tryptophan or methionine residues in peptides), this side reaction can significantly reduce the purity of the final product.[9]

To mitigate this risk, scavengers are often added to the deprotection reaction. These are nucleophilic agents, present in high concentration, designed to trap the tert-butyl cation before it can react with the desired molecule.[9] For a substrate like (S)-3-amino-5-phenylpentanoic acid, where the phenyl group is present, the risk of aromatic alkylation exists, though it is generally less pronounced than in more activated systems like phenols or indoles. Common scavengers include water, triisopropylsilane (TIPS), or thioanisole.

Comparative Analysis of Deprotection Reagents

The choice of acidic reagent is the most important variable in a Boc deprotection strategy. The selection depends on the substrate's sensitivity to acid, the desired salt form of the product, solvent compatibility, and operational scale. The most common reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

ReagentTypical ConditionsAdvantagesDisadvantages & Considerations
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM) or neat; 0°C to RT; 0.5-2 hours.[11]High reaction rates; volatile (b.p. 72°C), making it easy to remove in vacuo; excellent dissolving power for protected substrates.[12]Highly corrosive and toxic; can promote side reactions if not controlled; product is isolated as a TFA salt, which may be non-crystalline.[10]
Hydrochloric Acid (HCl) 4M solution in 1,4-Dioxane or Methanol; RT; 0.5-4 hours.[13][14]Often yields a crystalline hydrochloride salt, simplifying purification; considered milder than neat TFA; cost-effective.[15]Dioxane is a peroxide-former and regulated solvent; reaction can be slower; may require anhydrous conditions to prevent hydrolysis of other functional groups.[13]
Formic Acid 85-98% aqueous solution or neat; RT to mild heat; several hours.[16]Milder than TFA, offering better selectivity for substrates with other acid-labile groups.[12][16]Slower reaction times; higher boiling point (101°C) makes it more difficult to remove; may not be strong enough for complete deprotection of sterically hindered amines.
Thermal Deprotection High temperature (e.g., 100-180°C) in a suitable solvent (e.g., dioxane/water, toluene).[17]Avoids the use of strong acids, beneficial for highly acid-sensitive molecules; clean reaction profile.Requires high temperatures which may not be suitable for all substrates; potential for racemization or other thermal degradation pathways.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the deprotection of this compound using the two most common and reliable methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is rapid and highly effective, making it a common choice for lab-scale synthesis. The product is initially isolated as its trifluoroacetate salt.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (approx. 5-10 mL per gram of substrate). Cool the solution to 0°C using an ice bath.

    • Rationale: Cooling the solution helps to control the initial exotherm and minimize potential side reactions.

  • Acid Addition: Slowly add TFA (5-10 equiv., often as a 25-50% v/v solution in DCM) to the stirred solution at 0°C.[11]

    • Rationale: A stoichiometric excess of acid ensures the reaction goes to completion. Slow addition maintains temperature control.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

    • Note: The evolution of CO₂ gas should be observed. Ensure the system is not closed.[6]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

    • Rationale: This step isolates the crude product as the ammonium trifluoroacetate salt.

  • Precipitation (Optional, for Salt Isolation): Dissolve the resulting oil or solid in a minimal amount of DCM or methanol and add it dropwise to a flask of cold, stirred diethyl ether (approx. 20-fold excess). The TFA salt will typically precipitate as a white solid. Collect the solid by filtration and dry under vacuum.[5]

  • Neutralization and Extraction (for Free Amine Isolation): a. Dissolve the crude product (from step 4) in DCM. b. Carefully add saturated NaHCO₃ solution portion-wise until CO₂ evolution ceases, indicating complete neutralization. c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, (S)-3-amino-5-phenylpentanoic acid, typically as an oil or low-melting solid.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is highly effective and often provides the product directly as a crystalline hydrochloride salt, which can be a significant advantage for purification and handling.[13]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane (commercially available or freshly prepared)

  • Diethyl Ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask containing the Boc-protected substrate (1.0 equiv.), add a 4M solution of HCl in 1,4-dioxane (5-10 equiv. of HCl).[14]

    • Rationale: The substrate may not fully dissolve initially but will go into solution as the reaction proceeds and the salt forms.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The product hydrochloride salt often begins to precipitate from the reaction mixture. Monitor the reaction by TLC or LC-MS.

  • Product Isolation: Upon completion, add diethyl ether (approx. 10-20 volumes) to the reaction slurry to ensure complete precipitation of the hydrochloride salt.

  • Filtration and Drying: Stir the resulting suspension for 15-30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove residual dioxane and any non-polar impurities.

  • Drying: Dry the white solid under high vacuum to afford the pure (S)-3-amino-5-phenylpentanoic acid hydrochloride salt.

    • Note: If the free amine is required, the HCl salt can be neutralized following the extraction procedure outlined in Protocol 1, Step 6.

Workflow for Method Selection

Choosing the optimal deprotection strategy requires consideration of several factors. The following decision-making workflow can guide the selection process.

Deprotection_Workflow decision decision protocol protocol start Start: Boc-Protected Substrate check_sensitivity Other Acid-Labile Groups Present? start->check_sensitivity select_reagent Desired Final Form? check_sensitivity->select_reagent No protocol_mild Consider Milder Acid (e.g., Formic Acid) check_sensitivity->protocol_mild Yes protocol_tfa Protocol 1: TFA in DCM select_reagent->protocol_tfa Free Amine / Oil protocol_hcl Protocol 2: HCl in Dioxane select_reagent->protocol_hcl Crystalline HCl Salt workup Perform Reaction & Workup product Final Product: (S)-3-amino-5-phenylpentanoic acid workup->product protocol_mild->workup protocol_tfa->workup protocol_hcl->workup

Caption: Decision workflow for selecting a Boc deprotection method.

Conclusion

The deprotection of this compound is a robust and well-understood transformation that is critical for pharmaceutical synthesis. While both TFA and HCl-based methods are highly effective, the choice of reagent should be guided by the desired final product form, scale, and the presence of other sensitive functional groups. By understanding the underlying mechanism and potential side reactions, researchers can confidently select and execute a protocol that delivers high-purity (S)-3-amino-5-phenylpentanoic acid, ensuring a successful outcome for subsequent synthetic steps.

References

  • BenchChem. (2025). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. BenchChem.
  • BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers. BenchChem.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853-23861. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]

  • Reeves, J. T., et al. (2005). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 9(4), 415-417. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem.
  • Common Organic Chemistry. Boc Deprotection - HCl. Retrieved from [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Retrieved from [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • Yajima, H., Ogawa, H., & Fujii, N. (1977). Selective Cleavage of N-t-Butoxycarbonyl Protecting Group. Chemistry Letters, 6(1), 5-6. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. RSC Advances, 13(21), 14352-14371. Retrieved from [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from [Link]

  • Reddit. (2024). Boc-Deprotection. Retrieved from [Link]

  • Google Patents. (2017). WO2017148357A1 - Sacubitril intermediate and preparation method thereof.
  • TechEx.in. (2025). Synthesis of Sacubitril Intermediates. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Incorporation of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

<-3a22_incorporation="" 28_s_29-3-28_28_tert-butoxycarbonyl_29_amino_29-5-phenylpentanoic="" acid="" into="" peptidomimetics_22="" 2c="" i="" will="" begin="" by="" performing="" a="" comprehensive="" literature="" search="" to="" gather="" all="" relevant="" information="" about="" this="" specific="" amino="" acid="" and="" its="" use="" in="" peptidomimetic="" synthesis.="" this="" will="" include="" looking="" for="" its="" chemical="" properties_2c_="" reactivity_2c_="" and="" any="" published="" protocols="" for="" its="" incorporation="" into="" peptide="" chains.="" i="" will="" also="" search="" for="" information="" on="" peptidomimetics="" in="" general_2c_="" focusing="" on="" the="" rationale="" for="" using="" non-natural="" amino="" acids="" and="" the="" analytical="" techniques="" used="" for="" their="" characterization.="" based="" on="" the="" gathered="" information_2c_="" i="" will="" then="" create="" a="" detailed="" outline="" for="" the="" application="" notes="" and="" protocols.="" this="" outline="" will="" be="" structured="" to="" provide="" a="" logical="" flow_2c_="" starting="" from="" the="" introduction="" of="" the="" topic_2c_="" followed="" by="" the="" properties="" of="" the="" amino="" acid_2c_="" detailed="" synthesis="" protocols_2c_="" characterization="" methods_2c_="" and="" finally_2c_="" a="" discussion="" of="" potential="" applications="" and="" troubleshooting.="" i="" will="" then="" proceed="" to="" write="" the="" full="" content_2c_="" ensuring="" that="" all="" core="" requirements_2c_="" such="" as="" in-text="" citations_2c_="" a="" complete="" reference="" list_2c_="" and="" the="" inclusion="" of="" tables="" and="" graphviz="" diagrams_2c_="" are="" met.="" the="" protocols="" will="" be="" written="" in="" a="" step-by-step="" manner_2c_="" with="" clear="" explanations="" for="" each="" step.="" the="" graphviz="" diagrams="" will="" be="" designed="" to="" visually="" represent="" key="" workflows="" and="" chemical="" structures.="" finally_2c_="" i="" will="" review="" the="" entire="" document="" for="" accuracy_2c_="" clarity_2c_="" and="" completeness="" before="" finalizing="" it.="" i="" have="" gathered="" sufficient="" information="" from="" the="" initial="" search="" to="" proceed="" with="" creating="" the="" application="" notes="" and="" protocols.="" the="" search="" results="" provide="" details="" on="" the="" properties="" of="" 28_s_29-3-28_28_tert-butoxycarbonyl_29_amino_29-5-phenylpentanoic="" acid_2c_="" general="" principles="" of="" solid-phase="" and="" solution-phase="" peptide="" synthesis_2c_="" coupling="" reagents_2c_="" deprotection="" methods_2c_="" and="" analytical="" techniques="" for="" peptidomimetic="" characterization.="" i="" can="" now="" synthesize="" this="" information="" into="" a="" comprehensive="" guide="" as="" requested.="" therefore_2c_="" i="" will="" now="" proceed="" with="" generating="" the="" detailed="" application="" notes="" and="" protocols.="">

Introduction: Expanding the Chemical Space of Peptides

In the landscape of modern drug discovery and chemical biology, peptidomimetics represent a frontier of innovation. These novel molecules, which mimic the structure and function of natural peptides, offer significant advantages, including enhanced proteolytic stability, improved bioavailability, and unique conformational properties.[1][2] The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, allowing for the fine-tuning of pharmacological profiles.[3][4]

This guide focuses on (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, a chiral building block that introduces a unique γ-amino acid scaffold into peptide backbones.[5] Its structure, featuring a phenylpropyl side chain, offers the potential to engage in hydrophobic interactions within biological targets, while the γ-amino acid nature can induce novel secondary structures and provide resistance to enzymatic degradation.[1][6]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the effective incorporation of this versatile building block into peptidomimetic structures. We will delve into the rationale behind protocol choices, offering both solid-phase and solution-phase synthetic strategies, and detail the necessary analytical techniques for successful characterization.

Physicochemical Properties of Boc-(S)-3-amino-5-phenylpentanoic acid

A thorough understanding of the starting material is critical for its successful application. Boc-(S)-3-amino-5-phenylpentanoic acid is a white crystalline powder with good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and methanol.

PropertyValueReference
CAS Number 218608-84-5[7]
Molecular Formula C₁₆H₂₃NO₄[7]
Molecular Weight 293.36 g/mol [8]
Appearance White powder
Purity ≥ 95%[8][9][10]
Storage 0-8°C

The tert-butyloxycarbonyl (Boc) protecting group on the amine is acid-labile, a key feature exploited in stepwise peptide synthesis.[11][12]

Strategic Incorporation: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine assembly of peptides and peptidomimetics due to its efficiency and ease of purification.[3] The following protocols are based on the widely used Boc/Bzl protection strategy.

Protocol 1: Manual Boc-SPPS Incorporation

This protocol outlines the manual incorporation of Boc-(S)-3-amino-5-phenylpentanoic acid onto a resin-bound peptide chain.

Materials:

  • Boc-(S)-3-amino-5-phenylpentanoic acid

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

  • Appropriate resin (e.g., Merrifield or PAM resin)[13]

  • Peptide synthesis vessel

Workflow:

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 2. Coupling Coupling of Boc-(S)-3-amino -5-phenylpentanoic acid (DCC/HOBt or HATU) Wash1->Coupling 3. Wash2 Wash (DMF, DCM) Coupling->Wash2 4. Repeat Repeat Cycle or Final Cleavage Wash2->Repeat 5.

Caption: General workflow for Boc-SPPS.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.[3]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[13]

    • Follow with a 25-minute treatment with 50% TFA in DCM to ensure complete removal of the Boc group.[11][13] The mechanism involves protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the free amine.[12]

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x) to remove residual TFA and byproducts.

  • Coupling:

    • In a separate vessel, pre-activate a 3-fold molar excess of Boc-(S)-3-amino-5-phenylpentanoic acid with a 3-fold molar excess of a coupling reagent (e.g., DCC/HOBt or HATU) in DMF for 10-15 minutes.[14][15] The use of more potent coupling reagents like HATU is recommended, especially if steric hindrance is anticipated.[16][17]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The reaction progress can be monitored using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat or Cleave: Proceed to the next coupling cycle or perform the final cleavage from the resin.

Causality in Protocol Choices:
  • Choice of Coupling Reagent: While standard carbodiimides like DCC are effective, uronium/aminium-based reagents such as HATU are often superior for coupling non-natural or sterically hindered amino acids.[14][16] They generate highly reactive activated esters, driving the reaction to completion and minimizing side reactions.[17]

  • Boc vs. Fmoc Strategy: The Boc strategy is detailed here. An alternative is the Fmoc/tBu strategy, where Fmoc is removed with a base like piperidine, offering orthogonal protection schemes.[18] The choice depends on the overall synthetic plan and the nature of other residues in the sequence.

Solution-Phase Synthesis: A Scalable Alternative

For larger-scale synthesis or for peptidomimetics that are challenging to produce via SPPS, solution-phase synthesis remains a valuable technique.[19][20]

Protocol 2: Solution-Phase Coupling

This protocol describes the coupling of Boc-(S)-3-amino-5-phenylpentanoic acid to an amino acid ester in solution.

Materials:

  • Boc-(S)-3-amino-5-phenylpentanoic acid

  • C-terminally protected amino acid (e.g., H-Leu-OMe)

  • Coupling reagent (e.g., EDC·HCl)

  • Coupling additive (e.g., HOBt)

  • Organic solvent (e.g., DCM or DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Aqueous work-up solutions (e.g., 1M HCl, saturated NaHCO₃, brine)

Workflow:

Solution_Phase_Workflow Reactants Dissolve Reactants (Boc-AA, H-AA-OR, Coupling Reagents) Reaction Coupling Reaction (Stir at RT) Reactants->Reaction Workup Aqueous Work-up (Acid/Base Washes) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for solution-phase peptide coupling.

Step-by-Step Procedure:

  • Dissolution: Dissolve Boc-(S)-3-amino-5-phenylpentanoic acid (1 equivalent), the C-terminally protected amino acid (1 equivalent), and HOBt (1.1 equivalents) in DCM.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Reagent Addition: Add EDC·HCl (1.1 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[19]

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: The Boc group can be removed using TFA in DCM, and the C-terminal ester can be hydrolyzed under basic conditions to continue chain elongation.[18][20]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the successful incorporation and purity of the final peptidomimetic.[21]

Analytical TechniquePurposeExpected Outcome
Reverse-Phase HPLC (RP-HPLC) Purity assessment and quantification.[21]A single major peak indicating a pure compound. Retention time will vary based on the sequence.
Mass Spectrometry (MS) Molecular weight confirmation.[21][22]The observed molecular weight should match the calculated theoretical mass of the peptidomimetic.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of incorporation.[23][24]Characteristic signals for the phenylpropyl side chain and the modified peptide backbone. 2D NMR techniques (COSY, TOCSY, NOESY) can provide detailed structural information.[24][25]

Synergy of Analytical Techniques: HPLC confirms the purity, while MS provides the identity of the product.[21][26] NMR spectroscopy offers the definitive structural proof of successful incorporation.[23][27]

Discussion: Navigating Challenges and Maximizing Success

The incorporation of γ-amino acids like this compound can present unique challenges. The increased flexibility of the backbone and potential for steric hindrance from the phenylpropyl side chain may slow down coupling reactions.[16][28]

Troubleshooting:

  • Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, a second coupling step (double coupling) can be performed. Alternatively, using a more potent coupling reagent or microwave-assisted peptide synthesis can enhance efficiency.[28]

  • Racemization: While less common with Boc-protected amino acids, racemization can be a concern.[16] The use of additives like HOBt or OxymaPure helps to suppress this side reaction.[16]

The successful incorporation of this compound opens up a vast design space for novel peptidomimetics with potentially enhanced therapeutic properties, such as improved stability against proteolysis and the ability to adopt unique folded structures.[1][29]

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Chem-Impex. (n.d.). Boc-(S-3-amino-5-phenylpentanoic acid.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Guryanov, I., et al. (2021).
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Wu, H. (2016). Gamma-AApeptides as a New Class of Peptidomimetics: Synthesis, Structures, and Functions.
  • Gomes, P., et al. (2021).
  • Unnamed Author. (n.d.). The Role of Boc-(S)-3-Amino-5-phenylpentanoic Acid in Modern Peptide Synthesis.
  • Unnamed Author. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Unnamed Author. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
  • Cai, J., & Zhang, H. (2014). γ-AApeptides as a new class of peptidomimetics. Biopolymers, 102(4), 319-328.
  • Zhang, H., et al. (2015). γ-AApeptides as a new class of peptidomimetics. Protein & Peptide Letters, 22(8), 661-669.
  • Pepwell. (2025). Understanding HPLC and Mass Spectrometry Testing in Peptide Quality Control.
  • Appchem. (n.d.). This compound | 218608-84-5.
  • Unnamed Author. (2025). Synthesis of Peptides by Solution Methods.
  • Unnamed Author. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR.
  • Rhenium Shop. (n.d.). (S)-3-(Boc-amino)-5-phenylpentanoic acid, 95%, Thermo Scientific Chemicals.
  • Fisher Scientific. (n.d.). (S)-3-(Boc-amino)-5-phenylpentanoic acid, 95%, Thermo Scientific Chemicals.
  • Unnamed Author. (n.d.). (S)-3-(Boc-amino)-5-phenylpentanoic acid, 95%, Thermo Scientific Chemicals.
  • Unnamed Author. (n.d.). NMR in structural determination of proteins and peptides.
  • Unnamed Author. (2014). Peptidomimetics as a new generation of antimicrobial agents: current progress. Expert Review of Anti-infective Therapy, 12(10), 1191-1195.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • Schroeder, C. I., & Rosengren, K. J. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 2068, 129-162.

Sources

Application Notes and Protocols: The Strategic Use of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic Acid in the Synthesis of Neprilysin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid as a pivotal chiral building block in the synthesis of neprilysin (NEP) inhibitors. Particular focus is given to its role in the synthesis of Sacubitril, a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) combination drug Entresto® (Sacubitril/Valsartan). This guide elucidates the underlying scientific principles, provides detailed, step-by-step synthetic protocols, and offers expert insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: Neprilysin Inhibition - A Modern Therapeutic Strategy

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in cardiovascular homeostasis.[1][2] It is responsible for the degradation of a variety of vasoactive peptides, most notably natriuretic peptides (such as atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[3][4][5] These endogenous peptides exert beneficial cardiovascular effects, including vasodilation, natriuresis (sodium excretion), and diuresis, which collectively reduce blood pressure and cardiac workload.[1][3][5]

In conditions like heart failure, the renin-angiotensin-aldosterone system (RAAS) is often overactivated, leading to vasoconstriction and fluid retention. By inhibiting neprilysin, the levels of protective natriuretic peptides are increased, counteracting the detrimental effects of RAAS activation.[1][6] This dual approach of enhancing the natriuretic peptide system while blocking the RAAS has proven to be a highly effective therapy for patients with heart failure with reduced ejection fraction (HFrEF).[1][4]

Sacubitril (AHU-377) is a prodrug that, upon activation to its active metabolite LBQ657, potently inhibits neprilysin.[7][8] The combination of Sacubitril with the angiotensin receptor blocker (ARB) Valsartan in a single molecular complex (known as Entresto®) represents a landmark in cardiovascular medicine.[8][9] The synthesis of Sacubitril relies on the precise stereochemical construction of its complex structure, a process in which chiral intermediates play a defining role.

The Keystone Intermediate: this compound

The stereochemistry of a drug molecule is critical to its pharmacological activity. This compound is a non-proteinogenic amino acid derivative that serves as a crucial chiral building block in the synthesis of a new generation of neprilysin inhibitors. Its importance lies in the correctly oriented functionalities that are elaborated to form the final active pharmaceutical ingredient (API).

The molecule possesses a key stereocenter at the C3 position (the (S)-configuration), which is essential for the proper binding of the final inhibitor to the active site of the neprilysin enzyme. The tert-butoxycarbonyl (Boc) protecting group on the amine provides stability and prevents unwanted side reactions during synthesis, while being readily removable under specific acidic conditions.[10] The carboxylic acid and the phenylpentanoyl backbone provide the necessary framework for further chemical modifications.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 218608-84-5[10][11]
Molecular Formula C₁₆H₂₃NO₄[10][11]
Molecular Weight 293.36 g/mol [10][11]
Appearance White to off-white powder[10]
Purity ≥98%[10]
Storage Store at 0-8°C[10]

Synthetic Workflow: From Chiral Intermediate to API Precursor

The synthesis of neprilysin inhibitors like Sacubitril from this compound involves a multi-step sequence. A common and illustrative pathway involves the elaboration of this core structure into a more complex intermediate, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, which then undergoes final modifications to yield Sacubitril.

Below is a logical workflow diagram illustrating the key transformations.

G cluster_0 Phase 1: Synthesis of Key Intermediate cluster_1 Phase 2: Final API Synthesis cluster_2 Final Product A (S)-3-((tert-butoxycarbonyl)amino) -5-phenylpentanoic acid B (R,E)-5-([1,1'-biphenyl]-4-yl)-4- ((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid A->B Elaboration & Coupling (e.g., Wittig, Suzuki) C (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4- ((tert-butoxycarbonyl)amino)-2-methylpentanoic acid B->C Asymmetric Hydrogenation D (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4- amino-2-methylpentanoic acid ethyl ester C->D 1. Esterification 2. Boc Deprotection E Sacubitril (Ethyl Ester Prodrug) D->E Acylation with Succinic Anhydride F Sacubitril Calcium or Sacubitril/Valsartan Complex E->F Salt Formation/ Complexation

Caption: Synthetic workflow from the chiral building block to Sacubitril.

Detailed Experimental Protocols

The following protocols are synthesized from established literature and patent procedures to provide a representative and practical guide.[4][5][12][13][14][15]

Protocol 1: Synthesis of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid (Intermediate C)

This protocol details the asymmetric hydrogenation of the unsaturated precursor. The precursor itself is typically synthesized from this compound through a series of steps including conversion to an aldehyde and subsequent Wittig-type reactions coupled with a Suzuki coupling to install the biphenyl moiety. For the purpose of this guide, we begin with the crucial stereoselective reduction step.

Rationale: The asymmetric hydrogenation is a critical step that establishes the second stereocenter of the molecule with high diastereoselectivity. The choice of a chiral catalyst (e.g., a Ruthenium or Rhodium complex with a chiral ligand) is paramount to achieving the desired (2R,4S) configuration.

Materials:

  • (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid (Intermediate B)

  • Methanol or Ethanol (Anhydrous)

  • Chiral Ruthenium Catalyst (e.g., [RuCl(p-cymene)(R)-BINAP]Cl) or 10% Palladium on Carbon (Pd/C)

  • Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

  • Ethyl Acetate

  • n-Heptane or Hexane

  • Diatomaceous Earth

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker)

  • Glass reaction vessel

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, add (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid (1.0 eq).

  • Catalyst Addition: Add the chiral ruthenium catalyst (e.g., 0.1-1.0 mol%) or a slurry of 10% Pd/C (approx. 3-5 w/w%) in the chosen alcohol solvent.

  • Solvent Addition: Add anhydrous methanol or ethanol to dissolve/suspend the starting material (concentration typically 0.1-0.5 M).

  • Inerting: Seal the reactor and purge thoroughly with an inert gas (Nitrogen or Argon) 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-5 MPa or 0.5 MPa for Pd/C).[1][4]

  • Reaction: Begin stirring and heat the reaction mixture to 40-55°C.[4][12] Monitor the reaction progress by observing hydrogen uptake or by TLC/HPLC analysis of aliquots. The reaction is typically complete within 3-8 hours.[4][12]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification/Crystallization: Dissolve the crude residue in a minimal amount of a suitable solvent like isopropyl acetate. Heat to reflux and then slowly add an anti-solvent such as n-heptane dropwise until turbidity is observed.[12] Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

  • Isolation: Collect the precipitated white solid by filtration, wash with cold n-heptane, and dry under vacuum to yield pure (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid.

Expected Yield: 80-95%.[1][12] Purity (HPLC): >98%, Diastereomeric Ratio (dr) >97:3.

Protocol 2: Synthesis of Sacubitril (Ethyl Ester Prodrug)

This protocol outlines the final steps: esterification, deprotection of the Boc group, and acylation with succinic anhydride.

Rationale: The carboxylic acid of the intermediate is first converted to an ethyl ester, which is the form present in the final prodrug. Subsequently, the Boc protecting group is removed under acidic conditions to reveal the free amine, which is then acylated to complete the synthesis of Sacubitril.

Materials:

  • (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid (Intermediate C)

  • Ethanol (Absolute)

  • Thionyl Chloride (SOCl₂) or Hydrochloric Acid (HCl) in Ethanol

  • Dichloromethane (DCM)

  • Succinic Anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1N Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

Step A: Esterification and Boc Deprotection

  • Esterification: To a stirred solution of Intermediate C (1.0 eq) in absolute ethanol at 0°C, slowly add thionyl chloride (1.2-2.0 eq).[10] The addition of thionyl chloride to ethanol generates HCl in situ, which catalyzes the esterification and also facilitates the subsequent Boc deprotection.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, or until TLC/HPLC analysis confirms the consumption of the starting material and formation of the deprotected amino ester.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude product is the hydrochloride salt of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester (Intermediate D), which can often be used in the next step without further purification.

Step B: Acylation

  • Reaction Setup: Dissolve the crude amino ester hydrochloride salt from Step A in dichloromethane (DCM). Cool the solution to 0-5°C in an ice bath.

  • Base Addition: Add triethylamine (TEA) (approx. 2.5-3.0 eq) dropwise to neutralize the hydrochloride salt and to act as a base for the acylation.

  • Acylation: Add succinic anhydride (1.1-1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC/HPLC until the starting amine is consumed.

  • Aqueous Work-up: Quench the reaction by adding water or 1N HCl solution. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Sacubitril.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford pure Sacubitril as a white solid.

Expected Yield (over 2 steps): 75-90%.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[9][16][17][18]

  • This compound: Handle as a typical non-hazardous chemical powder. Avoid inhalation of dust.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care in a fume hood. Use appropriate gloves (e.g., butyl rubber).

  • Hydrogen Gas (H₂): Highly flammable. Ensure the hydrogenation apparatus is properly grounded and free of leaks. Use in a designated area for high-pressure reactions.

  • Palladium on Carbon (Pd/C): Flammable solid, can be pyrophoric when dry and saturated with hydrogen. Handle the catalyst as a wet slurry to minimize the risk of fire. Do not allow the catalyst to dry in the presence of air, especially after use in hydrogenation.

  • Organic Solvents (DCM, Methanol, Ethanol, Ethyl Acetate, Heptane): Flammable and volatile. Avoid sources of ignition. Use in a well-ventilated area.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive reagents like thionyl chloride carefully before disposal. Segregate halogenated and non-halogenated solvent waste.

Conclusion

This compound is a quintessential example of a chiral building block that enables the efficient and stereocontrolled synthesis of complex pharmaceutical agents. Its application in the synthesis of the neprilysin inhibitor Sacubitril underscores the importance of strategic molecular design and robust synthetic methodologies in modern drug development. The protocols and insights provided in this guide are intended to empower researchers to confidently and safely utilize this key intermediate in their synthetic endeavors, paving the way for further innovation in cardiovascular medicine.

References

  • RxList. (2021-05-06). How Do Neprilysin Inhibitors Work? - Uses, Side Effects, Drug Names. Retrieved from [Link]

  • DigitalCommons@TMC. (2022-09-07). Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. Retrieved from [Link]

  • Dr.Oracle. (2025-05-29). What is the mechanism of action of Neprilysin (Neutral Endopeptidase)?. Retrieved from [Link]

  • PubMed Central. (n.d.). Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. Retrieved from [Link]

  • PubMed Central. (2024-12-23). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Retrieved from [Link]

  • Appchem. (n.d.). This compound | 218608-84-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Retrieved from [Link]

  • Sapio Sciences. (2025-03-03). Best Practices for Documenting Synthesis Steps and Managing Reagents. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS SACUBITRIL IMPURITY 12. Retrieved from [Link]

  • New Drug Approvals. (2015-08-13). Sacubitril. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016119574A1 - Method for preparing sacubitril.
  • Google Patents. (n.d.). CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696.
  • Google Patents. (n.d.). WO2016135751A1 - Novel process for the preparation of sacubitril and its intermediates.
  • The Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved from [Link]

  • European Patent Office. (2017-12-20). NEW PROCESS FOR EARLY SACUBITRIL INTERMEDIATES - EP 3558930 B1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017148357A1 - Sacubitril intermediate and preparation method thereof.
  • Google Patents. (n.d.). CN112661671B - A kind of preparation method of sacubitril intermediate.
  • A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T Butoxycarbonyl Amino) 5 (Biphenyl 4 Yl) 2 Methyl Pentanoic Acid. (n.d.).
  • European Patent Office. (2016-12-08). INTERMEDIATES FOR THE PREPARATION OF SACUBITRIL AND THEIR PREPARATION - EP 3386955 B1. Retrieved from [Link]

  • Organic Syntheses. (1985). esterification of carboxylic acids with. Retrieved from [Link]

  • TechEx.in. (2025-03-20). Match Maker/ Pharmaceutical Process Innovations/ Synthesis of Sacubitril Intermediates. Retrieved from [Link]

  • ACS Publications. (n.d.). Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters. Retrieved from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011-08-26). Retrieved from [Link]

  • ACS Publications. (2018-12-13). Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril | Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2015-10-28). Synthesis of a Precursor to Sacubitril Using Enabling Technologies | Organic Letters. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

Sources

HPLC purification protocol for peptides containing (S)-3-amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Preparative HPLC Purification of Peptides Containing (S)-3-amino-5-phenylpentanoic Acid

Abstract

The inclusion of non-standard amino acids, particularly those with significant hydrophobic character like (S)-3-amino-5-phenylpentanoic acid, into peptide sequences presents unique challenges for purification. These modifications dramatically increase the overall hydrophobicity of the peptide, often leading to poor solubility, aggregation, and complex chromatographic behavior. This guide provides a comprehensive framework and detailed protocols for developing a robust preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for such challenging peptides. We delve into the causal reasoning behind strategic choices in column chemistry, mobile phase composition, gradient optimization, and other critical parameters to empower researchers to achieve high purity and recovery.

The Chromatographic Challenge: Understanding the Impact of Phenylpentanoic Acid

The incorporation of (S)-3-amino-5-phenylpentanoic acid introduces a flexible alkyl chain and a terminal phenyl group. This structure significantly enhances the peptide's hydrophobicity, which is a primary determinant of retention in RP-HPLC.[1][2] Unlike standard proteinogenic amino acids, this addition can lead to several purification hurdles:

  • Extreme Retention: The strong hydrophobic interactions between the peptide and the non-polar stationary phase (e.g., C18) can lead to very long retention times, requiring high concentrations of organic modifier for elution.[3]

  • Poor Peak Shape: Hydrophobic peptides have a tendency to aggregate in the highly aqueous conditions at the start of a typical gradient, which can result in broad, tailing peaks and reduced resolution.[4]

  • Low Solubility: The crude peptide may be difficult to dissolve in the standard aqueous buffers used for HPLC sample injection, complicating sample preparation and potentially leading to column clogging and sample loss.

  • Secondary Interactions: Residual silanol groups on silica-based stationary phases can interact with the peptide, causing peak tailing. This effect can be exacerbated with highly retained hydrophobic peptides.[4]

A successful purification strategy must directly address these issues through systematic method development.

Strategic Method Development for Hydrophobic Peptides

Developing a purification method is a systematic process of optimizing the separation parameters to achieve the desired purity and yield. For peptides containing phenylpentanoic acid, the following considerations are paramount.

Column Selection: Tailoring the Stationary Phase

The stationary phase is the cornerstone of the separation. While C18 is the most common choice for peptide purification, its high hydrophobicity may not be ideal for peptides that are already strongly retained.[2][3]

  • Phase Chemistry: Consider a stationary phase with lower hydrophobicity, such as C8, C4, or Phenyl .[5][6] A Phenyl phase can offer alternative selectivity through π-π interactions with the phenyl ring of the modified amino acid, which may be advantageous for resolving closely related impurities.[6]

  • Pore Size: For peptides, a wide-pore silica (~300 Å) is essential.[3][7] This larger pore size allows the peptide molecules to freely access the bonded phase within the pores, preventing size-exclusion effects that can occur with smaller pore packings (~100 Å) and lead to poor peak shape.[7]

  • Particle Technology: Modern columns with superficially porous (fused-core) particles can offer higher efficiency and resolution at lower backpressures compared to fully porous particles, allowing for faster separations.

Stationary Phase Key Characteristics Application for Hydrophobic Peptides
C18 (Octadecylsilane) High hydrophobicity, strong retention.Standard starting point, but may be too retentive. Best for smaller peptides or those with moderate hydrophobicity.[3]
C8 (Octylsilane) Intermediate hydrophobicity.Reduces excessive retention, often improving peak shape and recovery for highly hydrophobic peptides.[5]
C4 (Butylsilane) Low hydrophobicity.Recommended for very large and/or extremely hydrophobic peptides and proteins to ensure elution.[7]
Phenyl (Phenylpropyl) Unique selectivity via π-π interactions.Offers an alternative separation mechanism that can be highly effective for peptides containing aromatic moieties.[6]
Mobile Phase Optimization: The Engine of Separation

The mobile phase composition directly controls peptide retention and peak shape. It consists of an aqueous component (Solvent A) and an organic component (Solvent B), both typically containing an ion-pairing agent.

  • Organic Modifier (Solvent B): Acetonitrile is the preferred organic solvent for peptide RP-HPLC.[7] Its low viscosity results in lower system backpressure, and its UV transparency is ideal for detection at low wavelengths (210-220 nm) where the peptide backbone absorbs.[1][2]

  • Ion-Pairing Agents: These additives are crucial for achieving sharp, symmetrical peaks. They work by forming neutral ion pairs with charged functional groups on the peptide (e.g., N-terminus, Lys, Arg side chains), which minimizes undesirable ionic interactions with the stationary phase.[8][9][10]

Ion-Pairing Agent Concentration Advantages Considerations
Trifluoroacetic Acid (TFA) 0.1% (v/v)Gold standard for peptide purification. Excellent ion-pairing properties result in sharp peaks and good resolution.[2][7]Ion suppression in mass spectrometry (MS). Can be difficult to remove completely during lyophilization.
Formic Acid (FA) 0.1% (v/v)Fully MS-compatible.[11]Weaker ion-pairing agent, often results in broader peaks and lower resolution compared to TFA.[4]
Heptafluorobutyric Acid (HFBA) 0.05% - 0.1%A stronger, more hydrophobic ion-pairing agent. Significantly increases retention of basic peptides, which can alter selectivity and improve separation from impurities.[8][12]Not volatile, difficult to remove. Can contaminate HPLC systems and is not MS-friendly.[12]

For preparative purification where the primary goal is purity, 0.1% TFA is the recommended starting point due to its superior chromatographic performance.[2]

The Role of Temperature

Elevating the column temperature (e.g., to 40-60 °C) can be highly beneficial for purifying hydrophobic peptides. Increased temperature can break up peptide aggregates, increase solubility in the mobile phase, and lower mobile phase viscosity, often leading to sharper peaks and improved resolution.

Detailed Purification Workflow & Protocols

The following workflow provides a systematic approach to purifying a peptide containing (S)-3-amino-5-phenylpentanoic acid.

HPLC_Workflow Crude Crude Peptide Powder Dissolve Sample Preparation (Dissolution) Crude->Dissolve Scout Analytical Scouting Run (Fast Gradient) Dissolve->Scout Optimize Method Optimization (Gradient & Parameters) Scout->Optimize Determine %B at elution Prep Preparative HPLC Run (Shallow Gradient) Optimize->Prep Apply optimized method Analyze Fraction Analysis (Analytical HPLC / MS) Prep->Analyze Collect Fractions Analyze->Prep Re-purify impure fractions Pool Pool Pure Fractions Analyze->Pool Purity >95% Lyophilize Lyophilization Pool->Lyophilize Pure Pure Peptide Lyophilize->Pure

Caption: HPLC Purification Workflow for Modified Peptides.

Protocol 1: Crude Peptide Sample Preparation
  • Solubility Testing: Before dissolving the entire batch, test the solubility of a small amount of the crude peptide in Solvent A (e.g., 0.1% TFA in Water).

  • Dissolution: If solubility is poor, try adding a small amount of acetonitrile (e.g., up to 30-50%). For extremely insoluble peptides, a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used to first wet the peptide before diluting with the aqueous mobile phase.[5]

  • Filtration: Centrifuge the dissolved sample at high speed (>10,000 x g) for 5 minutes and filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter.

Protocol 2: Analytical Scouting Run

The goal of this run is to quickly determine the approximate organic solvent concentration (%B) at which the target peptide elutes.

  • Column: Analytical C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm, 300 Å).

  • Solvent A: 0.1% TFA in HPLC-grade Water.

  • Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 214 nm or 220 nm.

  • Gradient: 5% to 95% B over 15 minutes.

From this run, note the retention time (t_R) of the main peak and calculate the corresponding %B. This will be the center point for your preparative gradient.

Protocol 3: Preparative Purification Run

This protocol uses a shallower gradient focused around the elution point found in the scouting run to maximize resolution.

  • Column: Preparative C8 column (e.g., 21.2 x 250 mm, 10 µm, 300 Å).

  • Solvent A: 0.1% TFA in HPLC-grade Water.

  • Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 18-20 mL/min (adjust based on column diameter).

  • Detection: 214 nm or 220 nm.

  • Example Gradient: If the peptide eluted at 45% B in the scout run, a focused preparative gradient would be designed around this value. A typical shallow gradient increases the organic solvent by 0.5-1% per minute.[13]

Time (min) % B Comment
025Start below the elution %B to ensure binding.
525Column equilibration and sample loading.
4555Shallow gradient (e.g., 0.75% B / min) across the elution point.
5095Fast wash to elute any remaining hydrophobic species.
5595Hold at high %B.
5725Return to initial conditions.
6525Column re-equilibration.
Protocol 4: Fraction Analysis and Processing
  • Collect Fractions: Collect fractions (e.g., 1-minute intervals) throughout the elution of the peak of interest.

  • Analyze Purity: Analyze the purity of each collected fraction using a rapid analytical HPLC method. A mass spectrometer is invaluable for confirming the identity of the peak of interest.

  • Pool Fractions: Combine only the fractions that meet the desired purity specification (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions and lyophilize (freeze-dry) to remove the mobile phase solvents and obtain the final peptide as a fluffy white powder.[2]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks Peptide aggregation; Secondary interactions with silica.Increase column temperature to 40-60 °C. Ensure 0.1% TFA is used.[4] Switch to a less hydrophobic column (e.g., C8 or C4).
No Peptide Elution Peptide is too hydrophobic and irreversibly bound.Switch to a less retentive stationary phase (C4 or Phenyl).[5] Increase the final %B in the gradient wash step to 100%.
Low Recovery Peptide precipitation on the column; Irreversible adsorption.Lower the sample loading amount. Increase the organic percentage of the sample diluent. Increase column temperature.
Split Peaks Peptide conformation issues; On-column degradation.Try a different ion-pairing agent (e.g., formic acid) to see if peak shape improves. Ensure mobile phases are fresh and properly degassed.

Conclusion

The successful purification of peptides containing hydrophobic non-standard amino acids like (S)-3-amino-5-phenylpentanoic acid is highly achievable with a systematic and informed approach to method development. By understanding the physicochemical challenges posed by the modification, chromatographers can strategically select less retentive stationary phases, optimize mobile phase conditions, and employ shallow gradients to achieve excellent separation. The protocols and principles outlined in this guide serve as a robust starting point for researchers to develop tailored methods that deliver highly pure synthetic peptides for downstream applications.

References

  • Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. PubMed, National Center for Biotechnology Information. [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • HPLC Analysis and Purification of Peptides. PMC, PubMed Central. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]

  • The Role of Counter-Ions in Peptides—An Overview. MDPI. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Hichrom. [Link]

  • How can I get a proper HPLC for hydrophobic peptide? ResearchGate. [Link]

  • Reversed-phase isolation of peptides. PubMed, National Center for Biotechnology Information. [Link]

  • Peptide retention in RP ion pair HPLC. a, " screening " effect of... ResearchGate. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]

  • Moving beyond preparative reverse phase HPLC for peptide purification. ResearchGate. [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC, National Institutes of Health. [Link]

  • Affinity purification of synthetic peptides. PMC, National Institutes of Health. [Link]

  • Improved Peptide HPLC by Innovative Particle Design and Dedicated Mobile Phase Additives. ResearchGate. [Link]

Sources

Probing the Fold: An Application Guide to NMR Characterization of Peptides with Incorporated (S)-3-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Potential with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced stability, potency, and unique structural properties.[1][2] Among the diverse array of ncAAs, β-amino acids, such as (S)-3-amino-5-phenylpentanoic acid, are of particular interest. The additional carbon in the backbone of β-amino acids imparts distinct conformational preferences, influencing the secondary structure of the peptide and often rendering it resistant to proteolytic degradation.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) characterization of peptides containing (S)-3-amino-5-phenylpentanoic acid, a β-homophenylalanine analog.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the three-dimensional structure and dynamics of peptides in solution at atomic resolution.[3][4][5] For peptides incorporating ncAAs like (S)-3-amino-5-phenylpentanoic acid, NMR is indispensable for verifying the successful incorporation of the residue, determining its impact on the overall peptide conformation, and understanding the intricate intramolecular interactions that govern its biological activity. This guide will detail the necessary protocols, from sample preparation to advanced 2D NMR experiments and data interpretation, providing the scientific rationale behind each step to ensure a robust and self-validating characterization process.

Part 1: Strategic Sample Preparation for High-Resolution NMR

Meticulous sample preparation is the cornerstone of high-quality NMR data acquisition. The physicochemical properties of the peptide, including the presence of the hydrophobic phenylpropyl side chain of (S)-3-amino-5-phenylpentanoic acid, will dictate the optimal conditions.

Protocol 1: Peptide Sample Preparation
  • Peptide Purity and Quantification:

    • Ensure the peptide is of high purity (>95%), as impurities can complicate spectral analysis.

    • Accurately determine the peptide concentration. For peptides, concentrations of 1-5 mM are typical for structural studies.[5]

  • Solvent Selection:

    • The choice of solvent is critical for peptide solubility and stability. A common starting point is a mixture of 90% H₂O and 10% D₂O. The D₂O provides the lock signal for the NMR spectrometer.

    • For peptides with solubility issues, consider using deuterated organic solvents such as DMSO-d₆ or methanol-d₄, or aqueous buffers containing organic co-solvents. The presence of the phenyl group in (S)-3-amino-5-phenylpentanoic acid might necessitate such measures.

  • Buffer and pH Considerations:

    • Buffer the sample to a pH where the peptide is stable and the desired protonation states of ionizable groups are maintained. Phosphate or acetate buffers are commonly used.

    • The pH of the NMR sample should be carefully measured and adjusted. Note that the glass electrode reading in a H₂O/D₂O mixture will be slightly different from the true pD.

  • Internal Standard:

    • Add a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for accurate referencing of the NMR spectra.

Parameter Recommendation Rationale
Peptide Concentration 1–5 mMEnsures adequate signal-to-noise for 2D NMR experiments.
Solvent 90% H₂O / 10% D₂OMimics physiological conditions and provides a lock signal.
pH 5.0–7.0 (peptide dependent)Maintains peptide stability and defined charge states.
Buffer 10–50 mM Phosphate or AcetateResists pH changes without interfering with peptide signals.
Internal Standard DSS or TSPProvides a reference point (0 ppm) for chemical shifts.

Part 2: A Suite of NMR Experiments for Comprehensive Characterization

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural elucidation of a peptide containing (S)-3-amino-5-phenylpentanoic acid.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_output Final Output Prep High-Purity Peptide in Buffered D2O/H2O NMR_1D 1D ¹H NMR Prep->NMR_1D NMR_2D 2D NMR Suite (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) NMR_1D->NMR_2D Initial Quality Check Assign Resonance Assignment NMR_2D->Assign Restraints Generate Distance & Dihedral Angle Restraints Assign->Restraints Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calc Refine Structure Refinement & Validation Calc->Refine Structure 3D Structural Ensemble Refine->Structure

Caption: Workflow for NMR characterization of peptides.

1D ¹H NMR: The First Look

The 1D ¹H NMR spectrum provides a preliminary assessment of the sample's purity and folding state. A well-folded peptide will typically exhibit a greater dispersion of amide proton resonances (δ 7.5-9.5 ppm). For a peptide containing (S)-3-amino-5-phenylpentanoic acid, one would expect to see characteristic signals from the phenyl ring protons (δ 7.0-7.5 ppm) and the aliphatic protons of the side chain and backbone.

2D Homonuclear Correlation Spectroscopy: Assigning the Spin Systems

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are fundamental for assigning the proton resonances of each amino acid residue.

  • COSY reveals scalar couplings between protons separated by two or three bonds (e.g., Hα-Hβ).

  • TOCSY extends these correlations throughout an entire spin system of a residue, connecting all protons that are scalar-coupled.[5]

For the (S)-3-amino-5-phenylpentanoic acid residue, the TOCSY experiment will be crucial to trace the connectivity from the amide proton (NH) to the Cα, Cβ, and Cγ protons, and further down the phenylpropyl side chain.

Protocol 2: Resonance Assignment using 2D Homonuclear NMR
  • Acquire TOCSY and NOESY/ROESY spectra.

  • Identify Spin Systems: In the TOCSY spectrum, trace vertical "strips" of cross-peaks from the well-dispersed amide proton region to identify all the protons belonging to a single amino acid residue.

  • Sequential Assignment: Use the NOESY or ROESY spectrum to link the identified spin systems in sequence. Look for cross-peaks between the Hα proton of one residue (i) and the amide proton of the following residue (i+1).[5]

  • Assign (S)-3-amino-5-phenylpentanoic acid: The unique spin system of this β-amino acid, with its extended aliphatic chain and terminal phenyl group, will have a distinct pattern of correlations in the TOCSY spectrum, aiding in its unambiguous assignment.

Through-Space Correlations: Unveiling the 3D Structure

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for determining the three-dimensional structure. These experiments detect protons that are close in space (< 5 Å), irrespective of whether they are connected by bonds.[6]

  • NOESY is generally used for small and large molecules.

  • ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[6]

The incorporation of (S)-3-amino-5-phenylpentanoic acid can induce specific folds. NOEs between the phenylpropyl side chain and other residues will be critical in defining the peptide's tertiary structure. For instance, NOEs between the aromatic protons and backbone protons of distant residues can indicate a folded conformation.

2D Heteronuclear Correlation Spectroscopy: Probing the Backbone and Side Chains

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments provide information on the connectivity between protons and carbons (or other heteroatoms like ¹⁵N).

  • HSQC correlates directly bonded ¹H-¹³C or ¹H-¹⁵N pairs.[1]

  • HMBC shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming assignments and identifying quaternary carbons.[1][7]

For peptides with (S)-3-amino-5-phenylpentanoic acid, the HMBC experiment will be instrumental in confirming the assignment of the phenyl ring carbons and the carbonyl carbon of the β-amino acid.

Part 3: Interpreting the Data - From Spectra to Structure

The analysis of the NMR data allows for the determination of the peptide's secondary and tertiary structure.

Chemical Shift Analysis

The chemical shifts of the Hα, Cα, and Cβ atoms are sensitive to the local secondary structure. Deviations from random coil chemical shifts can indicate the presence of helical or extended (β-sheet) conformations.[4] For a β-amino acid like (S)-3-amino-5-phenylpentanoic acid, the chemical shifts of the Cα and Cβ protons and carbons will be particularly informative about the backbone torsion angles.

Coupling Constants

The three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)) provides information about the backbone dihedral angle φ. This is described by the Karplus equation. For β-amino acids, additional coupling constants involving the Cβ protons can provide further constraints on the backbone conformation.

NOE-Based Structural Restraints

The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. By calibrating the NOE intensities, distance restraints can be generated and used as input for structure calculation programs.

NMR Parameter Structural Information Relevance for (S)-3-amino-5-phenylpentanoic Acid
Chemical Shifts (¹H, ¹³C) Secondary structure (helix vs. sheet)Deviations from random coil values for Cα, Cβ, and Cγ will indicate preferred backbone conformations.
³J Coupling Constants Dihedral angles (φ, ψ, θ)Provides constraints on the increased number of backbone torsion angles in the β-amino acid.
NOEs Inter-proton distances (< 5 Å)Defines the global fold and the orientation of the phenylpropyl side chain relative to the rest of the peptide.
Structure Calculation and Validation

The collected distance and dihedral angle restraints are used in molecular dynamics-based software packages like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures consistent with the NMR data.[8] The quality of the final structures is then assessed using various validation tools.

Part 4: Case Study Insights - What to Expect

While specific NMR data for peptides containing (S)-3-amino-5-phenylpentanoic acid is not abundant in the public domain, we can infer expected characteristics based on studies of similar β-amino acids with aromatic side chains.

  • Conformational Preferences: The extended backbone of the β-amino acid can lead to the formation of unique helical structures (e.g., 12- or 14-helices) or promote the formation of stable β-hairpins when incorporated into specific sequences.[1]

  • Aromatic Interactions: The phenyl ring of (S)-3-amino-5-phenylpentanoic acid can engage in aromatic-aromatic or aromatic-aliphatic interactions with other residues, which can be identified by specific NOE patterns and upfield or downfield shifts of the involved protons.

  • Distinct NOE Patterns: In a β-hairpin structure, expect to see characteristic cross-strand NOEs between the Hα proton of one strand and the Hα or side-chain protons of the opposing strand. The phenylpropyl side chain can provide long-range NOEs that are crucial for defining the overall fold.[9]

Conclusion

The NMR characterization of peptides incorporating (S)-3-amino-5-phenylpentanoic acid is a detailed process that provides invaluable insights into their structure and dynamics. By following the systematic approach outlined in this guide—from meticulous sample preparation to the strategic application of a suite of 1D and 2D NMR experiments and rigorous data analysis—researchers can confidently elucidate the structural consequences of incorporating this and other novel β-amino acids. This detailed structural understanding is a critical step in the rational design of next-generation peptide therapeutics with improved pharmacological profiles.

References

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. Available at: [Link].

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. PubMed Central. Available at: [Link].

  • Stabilizing effects of electrostatic vs aromatic interaction in diproline nucleated peptide β-hairpins. The Royal Society of Chemistry. Available at: [Link].

  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. SpringerLink. Available at: [Link].

  • Comparative table between NOESY vs ROESY. ResearchGate. Available at: [Link].

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link].

  • How to interpret a NOESY NMR spectrum. YouTube. Available at: [Link].

  • Isolation and identification of peptide conformers by reversed-phase high-performance liquid chromatography and NMR at low temperature. PubMed. Available at: [Link].

  • Proton NMR studies of peptide conformations. Indian Academy of Sciences. Available at: [Link].

  • Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Academy of Sciences. Available at: [Link].

  • Assembly of Peptides Derived from β-Sheet Regions of β-Amyloid. PubMed Central. Available at: [Link].

  • peptide nmr. University of Zurich. Available at: [Link].

  • Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Nanyang Technological University. Available at: [Link].

  • D-beta-Homophenylalanine. PubChem. Available at: [Link].

  • Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PubMed. Available at: [Link].

  • peptides. SeRMN – NMR Service at UAB. Available at: [Link].

  • Solution Structures of Micelle-bound Amyloid β-(1-40) and β-(1-42) Peptides of Alzheimer's Disease. IDEALS. Available at: [Link].

  • Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PubMed Central. Available at: [Link].

  • A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides and Proteins. Oldfield Group Website - University of Illinois. Available at: [Link].

  • 13C n.m.r. study of L-alanine peptides. PubMed. Available at: [Link].

  • De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PubMed. Available at: [Link].

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Bentham Science. Available at: [Link].

  • Elucidating the Structures of Amyloid Oligomers with Macrocyclic β-Hairpin Peptides: Insights into Alzheimer's Disease and Other Amyloid Diseases. PubMed. Available at: [Link].

  • Structural studies of soluble oligomers of the Alzheimer beta-amyloid peptide. PubMed. Available at: [Link].

Sources

Application Note: Mass Spectrometry Analysis of Boc-Protected Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is fundamental in modern peptide synthesis and the development of peptidomimetics, including those incorporating beta-amino acids. Accurate and detailed characterization of these intermediates is critical for ensuring the fidelity of final products. This application note provides a comprehensive guide to the analysis of Boc-protected beta-amino acids using mass spectrometry, with a focus on electrospray ionization (ESI) techniques. We will delve into the principles of ionization and fragmentation, offer detailed experimental protocols, and discuss data interpretation strategies to empower researchers in this field.

Introduction: The Significance of Boc-Protected Beta-Amino Acids and Mass Spectrometry

Beta-amino acids are crucial structural motifs in numerous biologically active molecules and are key building blocks for creating novel peptidomimetics with enhanced stability and unique conformational properties. The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under various conditions and its facile removal under moderately acidic conditions[1].

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of Boc-protected amino acids. It provides precise molecular weight confirmation and detailed structural information through fragmentation analysis[2]. Electrospray ionization (ESI) is a particularly well-suited soft ionization technique for these molecules, allowing for their transfer into the gas phase as intact ions with minimal fragmentation[3][4][5][6]. This guide will provide both the theoretical underpinnings and practical protocols for the successful mass spectrometric analysis of this important class of compounds.

Foundational Principles: Ionization and Fragmentation Behavior

A thorough understanding of the ionization and fragmentation pathways of Boc-protected beta-amino acids is essential for accurate data interpretation.

Ionization: Electrospray Ionization (ESI)

ESI is the method of choice for this application due to its gentle nature. Both positive and negative ion modes can be employed, with the choice depending on the overall molecular structure and the desired analytical outcome.

  • Positive Ion Mode ([M+H]⁺): In this mode, the analyte molecule is protonated, typically at the nitrogen atom of the amino group or the carbonyl oxygen of the Boc group. This is the most common mode for general molecular weight confirmation.

  • Negative Ion Mode ([M-H]⁻): In this mode, a proton is abstracted, usually from a carboxylic acid group if present. Negative ion mode can provide complementary fragmentation information[3][4][7].

Fragmentation Pathways in Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For Boc-protected beta-amino acids, several characteristic fragmentation patterns are observed.

The most prominent fragmentation pathway involves the Boc protecting group itself. Common neutral losses include:

  • Loss of isobutylene (C₄H₈, 56 Da): This often occurs via a McLafferty-like rearrangement and results in the formation of a carbamic acid intermediate, which can then decarboxylate[8]. The observation of a significant [M+H-56]⁺ ion is a strong indicator of the presence of a Boc group[7].

  • Loss of tert-butanol (C₄H₁₀O, 74 Da): This is another common fragmentation pathway for the Boc group[6].

  • Loss of the entire Boc group (C₅H₉O₂, 101 Da): This results in the free amine.

Beyond the Boc group, fragmentation of the beta-amino acid backbone can also occur, providing valuable sequence information when these molecules are part of a larger peptide chain.

Experimental Workflow and Protocols

A robust and reproducible workflow is critical for obtaining high-quality mass spectrometry data.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample_prep Dissolve sample in appropriate solvent dilution Dilute to final concentration (e.g., 1-10 µM) sample_prep->dilution lc_separation Optional: HILIC Separation ms_analysis ESI-MS Analysis (Positive/Negative Ion Mode) dilution->ms_analysis lc_separation->ms_analysis Eluent ms1_scan MS1: Confirm [M+H]⁺ or [M-H]⁻ ms_analysis->ms1_scan ms2_scan MS2: Select precursor ion and acquire fragment spectrum ms1_scan->ms2_scan interpretation Interpret fragmentation patterns ms2_scan->interpretation

Caption: A generalized workflow for the mass spectrometry analysis of Boc-protected beta-amino acids.

Protocol: Direct Infusion ESI-MS Analysis

This protocol is suitable for rapid molecular weight confirmation of purified samples.

1. Sample Preparation:

  • Dissolve the Boc-protected beta-amino acid in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a stock concentration of 1 mg/mL.
  • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µM in the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

2. Instrument Setup (Example for a Quadrupole Time-of-Flight Mass Spectrometer):

  • Ionization Mode: Electrospray Ionization (ESI)
  • Polarity: Positive (or Negative)
  • Capillary Voltage: 3.5 - 4.5 kV
  • Nebulizer Gas (N₂): 1 - 2 Bar
  • Drying Gas (N₂): 6 - 8 L/min
  • Drying Gas Temperature: 180 - 220 °C
  • Scan Range (MS1): m/z 100 - 1000

3. Data Acquisition:

  • Infuse the sample solution at a flow rate of 3-5 µL/min.
  • Acquire MS1 spectra to confirm the presence of the expected precursor ion ([M+H]⁺ or [M-H]⁻).

4. MS/MS Analysis:

  • Perform a product ion scan by selecting the precursor ion of interest in the quadrupole.
  • Apply collision-induced dissociation (CID) energy (typically 10-40 eV) to induce fragmentation.
  • Acquire the resulting fragment ion spectrum.
Protocol: LC-MS Analysis for Complex Mixtures

For analyzing reaction mixtures or performing quantitative studies, coupling liquid chromatography with mass spectrometry is recommended. Hydrophilic Interaction Chromatography (HILIC) is often a good choice for retaining these polar molecules[9].

1. Chromatographic Conditions (Example):

  • Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) is a suitable choice[9].
  • Mobile Phase A: 20 mM ammonium formate in water, pH 3[9].
  • Mobile Phase B: 90:10 acetonitrile:water with 20 mM ammonium formate, pH 3.
  • Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A to elute the analytes.
  • Flow Rate: 0.2 - 0.5 mL/min.
  • Injection Volume: 1 - 5 µL.

2. Mass Spectrometry Conditions:

  • Use the same ESI-MS parameters as in the direct infusion protocol. The instrument can be set to acquire data in a data-dependent acquisition (DDA) mode, where MS/MS spectra are automatically acquired for the most intense ions detected in the MS1 scan.

Data Interpretation and Troubleshooting

Expected Fragmentation Patterns

The following table summarizes the expected key fragments for a generic Boc-protected beta-amino acid.

Precursor IonFragment IonNeutral Loss (Da)Description
[M+H]⁺[M+H - 56]⁺56Loss of isobutylene from the Boc group.
[M+H]⁺[M+H - 100]⁺100Loss of the entire Boc group as tert-butoxycarbonyl radical.
[M+H]⁺[M+H - 101]⁺101Loss of the entire Boc group as tert-butoxycarbamic acid.
Troubleshooting Common Issues
  • In-source Fragmentation/Premature Boc-cleavage: If a significant signal corresponding to the deprotected amino acid is observed in the MS1 spectrum, it may be due to in-source fragmentation.

    • Solution: Reduce the fragmentor or skimmer voltage on the mass spectrometer. Use a softer ionization technique like MALDI if available[10]. Avoid using trifluoroacetic acid (TFA) in the mobile phase, as it can cause deprotection; use formic acid instead[10][11].

  • Poor Signal Intensity:

    • Solution: Ensure the sample is adequately desalted. Optimize the ESI source parameters (e.g., capillary voltage, gas flows, and temperatures). Check for proper solvent composition for efficient ionization.

Conclusion

Mass spectrometry, particularly ESI-MS and MS/MS, offers a powerful and sensitive platform for the detailed characterization of Boc-protected beta-amino acids. By understanding the principles of ionization and fragmentation, and by employing robust analytical protocols, researchers can confidently verify the identity and structure of these important synthetic intermediates. This application note provides a solid foundation for both novice and experienced scientists to achieve reliable and informative results in their research and development endeavors.

References

  • Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3469-3478. [Link]

  • Srinivas, R., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

  • Srinivas, R., et al. (2008). Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 43(1), 89-100. [Link]

  • Srinivas, R., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591-2600. [Link]

  • Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 649-659. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? [Link]

  • Le, T. N., et al. (2014). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 1198, 245-257. [Link]

  • Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation? [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

Sources

Enzymatic Resolution for the Synthesis of Enantiopure 3-Amino-5-Phenylpentanoic Acid: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery and development, the stereochemistry of a molecule is of paramount importance.[1][2] The spatial arrangement of atoms can dictate a compound's pharmacological and toxicological profile, as the enzymes and receptors in the body are themselves chiral environments.[2][3] Consequently, a large percentage of pharmaceuticals are chiral compounds, and there is a significant trend towards developing single-enantiomer drugs to enhance efficacy and reduce side effects associated with the inactive or detrimental enantiomer (the distomer).[4]

β-amino acids are crucial building blocks in the synthesis of numerous pharmaceuticals, including peptidomimetics and other complex active pharmaceutical ingredients (APIs).[5] 3-amino-5-phenylpentanoic acid is one such valuable precursor. Obtaining this compound in an enantiomerically pure form is a critical step for its application in drug development.

This application note provides a comprehensive guide to the synthesis of enantiopure 3-amino-5-phenylpentanoic acid using enzymatic kinetic resolution. We will delve into the principles of the method, the rationale behind experimental choices, and provide detailed, validated protocols for researchers. The focus is on a robust and scalable chemoenzymatic approach utilizing the highly versatile and efficient Candida antarctica Lipase B (CALB).

The Principle: Harnessing Enzyme Stereoselectivity

Enzymatic kinetic resolution is a powerful technique that leverages the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other.[6][7][8] This difference in reaction rates allows for the separation of the two enantiomers, ideally yielding one as the product and the other as the unreacted substrate, both in high enantiomeric purity.

For this process, we will focus on the enantioselective hydrolysis of a racemic N-acylated ester of 3-amino-5-phenylpentanoic acid. The core logic is as follows:

  • Substrate Preparation: The racemic amino acid is first converted into a suitable substrate for the lipase, typically an N-acyl ester derivative. This modification is crucial because the free amino and carboxylic acid groups can interfere with binding in the lipase's active site.

  • Enzymatic Reaction: The racemic ester is subjected to hydrolysis catalyzed by an immobilized lipase. The enzyme will preferentially hydrolyze one enantiomer (e.g., the R-ester) into its corresponding carboxylic acid (R-acid). The other enantiomer (S-ester) remains largely unreacted.

  • Separation: The reaction is stopped at approximately 50% conversion. At this point, the mixture contains the R-acid and the S-ester. These two compounds have different chemical properties (acid vs. ester) and can be easily separated using a standard acid-base extraction.

  • Deprotection: The separated R-acid and S-ester are then deprotected (hydrolyzed) under chemical conditions to yield the final, enantiomerically pure (R)- and (S)-3-amino-5-phenylpentanoic acids.

The workflow is visualized in the diagram below.

Caption: Overall workflow for the chemoenzymatic synthesis of enantiopure amino acids.

Expert Insights: Rationale for Key Experimental Choices

A successful resolution protocol depends on carefully considered experimental design. Here, we explain the causality behind the selection of key components and conditions.

  • The Biocatalyst: Immobilized Candida antarctica Lipase B (CALB)

    • Why Lipase? Lipases are serine hydrolases that are exceptionally versatile. While their natural function is to hydrolyze triglycerides, they accept a vast range of non-natural substrates, including esters of amino acids.[8]

    • Why CALB? CALB is renowned for its high enantioselectivity across a broad spectrum of substrates, its thermal stability, and its activity in organic solvents, which is critical for this application.[7][9][10][11]

    • Why Immobilized? Using an immobilized form of CALB (such as the commercially available Novozym 435) offers significant practical advantages.[12][13] Immobilization prevents the enzyme from dissolving in the reaction medium, allowing for its easy recovery by simple filtration post-reaction.[14] This not only simplifies product work-up but also enables the expensive enzyme to be recycled and reused multiple times, drastically improving process economics.[15]

  • The Reaction Medium: A Biphasic System

    • Why an Organic Solvent? The reaction is performed in a biphasic system, typically an organic solvent like Methyl tert-butyl ether (MTBE) with a small amount of aqueous buffer. MTBE is an excellent choice as it solubilizes the ester substrate while being a poor solvent for the enzyme, which helps maintain its activity.[7] Using a predominantly organic medium also suppresses non-enzymatic background hydrolysis, ensuring that the observed reaction is almost exclusively due to the highly selective biocatalyst.

    • The Role of the Buffer: A small amount of aqueous phosphate buffer (pH 7-8) is necessary to provide the water required for the hydrolysis reaction and to maintain the optimal pH in the enzyme's microenvironment, as lipase activity is highly pH-dependent.[16][17]

  • Monitoring and Control: The 50% Conversion Rule

    • The success of a kinetic resolution hinges on stopping the reaction at the right time. The highest enantiomeric excess (ee) for both the product and the unreacted substrate is theoretically achieved at exactly 50% conversion. Allowing the reaction to proceed beyond this point will cause the enzyme to start hydrolyzing the less-preferred enantiomer at a higher rate, which erodes the ee of the product and diminishes the yield of the unreacted substrate. Therefore, regular monitoring of the reaction progress via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is a self-validating checkpoint critical for success.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Synthesis of Racemic N-acetyl-3-amino-5-phenylpentanoic acid ethyl ester

This protocol describes a representative synthesis of the racemic substrate.

Materials:

  • Racemic 3-amino-5-phenylpentanoic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetyl chloride

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, ice bath

Procedure:

  • Esterification: To a round-bottom flask containing absolute ethanol (100 mL) cooled in an ice bath, add thionyl chloride (1.2 eq.) dropwise with stirring. After 15 minutes, add racemic 3-amino-5-phenylpentanoic acid (1.0 eq.). Remove the ice bath and stir the mixture at room temperature overnight.

  • Isolation of Ester: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ethyl ester hydrochloride can be used directly in the next step.

  • N-Acetylation: Dissolve the crude ester hydrochloride in DCM (150 mL) and cool the solution in an ice bath. Add triethylamine (2.5 eq.) dropwise, followed by the slow addition of acetyl chloride (1.2 eq.).

  • Work-up: Stir the reaction at room temperature for 4 hours. Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure racemic N-acetyl ethyl ester.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic N-acetyl-3-amino-5-phenylpentanoic acid ethyl ester (Substrate)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Methyl tert-butyl ether (MTBE)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Orbital shaker incubator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask, combine the racemic substrate (e.g., 5.0 g) and MTBE (50 mL). Stir until fully dissolved.

  • Add Buffer and Enzyme: Add the phosphate buffer (2.5 mL, 5% v/v) and the immobilized CALB (500 mg, 10% w/w of substrate).

    • Scientist's Note: The enzyme loading can be optimized; 10% is a good starting point for achieving a reasonable reaction time without excessive cost.[18]

  • Incubation: Seal the flask and place it in an orbital shaker incubator set to 40°C and 200 rpm.

    • Rationale: 40°C provides a good balance between reaction rate and enzyme stability. Higher temperatures may increase the rate but risk denaturing the enzyme over time.[16]

  • Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot of the organic phase and analyzing it by TLC or HPLC. The goal is to stop the reaction when approximately 50% of the starting ester has been converted to the acid.

  • Reaction Termination: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme using a Buchner funnel. Wash the recovered enzyme beads with fresh MTBE and allow them to air dry for reuse.

Protocol 3: Separation of Product and Unreacted Substrate

This protocol uses a simple acid-base extraction to separate the acidic product from the neutral ester.

Materials:

  • Filtrate from Protocol 2

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Ethyl acetate

  • Separatory funnel

G cluster_0 Base Extraction cluster_1 Acidification & Re-extraction start Reaction Mixture in MTBE ((R)-Acid + (S)-Ester) extract1 Add 1M NaOH (aq) Shake in Separatory Funnel start->extract1 phase_sep1 Organic Phase Aqueous Phase extract1->phase_sep1 org1_content (S)-Ester in MTBE phase_sep1:f0->org1_content Isolate & Dry acidify Acidify with 2M HCl to pH ~2 phase_sep1:f1->acidify aq1_content Sodium Salt of (R)-Acid extract2 Extract with Ethyl Acetate acidify->extract2 phase_sep2 Organic Phase Aqueous Phase (Discard) extract2->phase_sep2 org2_content (R)-Acid in Ethyl Acetate phase_sep2:f0->org2_content Isolate & Dry

Caption: Workflow for the acid-base extraction and separation process.

Procedure:

  • Base Extraction: Transfer the reaction filtrate to a separatory funnel. Add 1 M NaOH solution (30 mL) and shake vigorously. Allow the layers to separate.

  • Isolate Ester: Drain the lower aqueous layer. The upper organic layer contains the unreacted (S)-ester. Collect this organic layer. Wash it with brine, dry over MgSO₄, and concentrate to obtain the enantiomerically enriched (S)-ester.

  • Isolate Acid: Return the aqueous layer to the separatory funnel. Cool it in an ice bath and acidify to pH ~2 by slowly adding 2 M HCl.

  • Re-extraction: Extract the acidified aqueous layer three times with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate to yield the enantiomerically enriched (R)-acid.

Protocol 4: Deprotection to Final Amino Acids

Procedure:

  • Hydrolysis: Separately reflux the (S)-ester and the (R)-acid in 6 M HCl for 6-8 hours.

  • Isolation: After cooling, wash the solutions with an organic solvent (e.g., DCM) to remove any non-polar impurities. Neutralize the aqueous solutions to the isoelectric point of the amino acid (pH ~6) to precipitate the final product.

  • Purification: Collect the solid products by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum to obtain pure (S)- and (R)-3-amino-5-phenylpentanoic acid.

Protocol 5: Analytical Method for Enantiomeric Excess (ee) Determination

Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of the products.

Example Conditions:

  • Column: Daicel Chiralcel OJ-H

  • Mobile Phase: Hexane/Isopropanol (with 0.1% Trifluoroacetic Acid) = 90:10

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Procedure: Prepare standard solutions of the racemic amino acid and the resolved enantiomers. Inject and compare the retention times and peak areas to calculate the enantiomeric excess (ee% = [|Area₁ - Area₂| / |Area₁ + Area₂|] x 100).

Data Summary and Expected Results

The following tables summarize the key parameters and expected outcomes for this chemoenzymatic resolution process.

Table 1: Summary of Optimized Reaction Parameters

Parameter Recommended Value Rationale
Enzyme Immobilized Candida antarctica Lipase B High enantioselectivity and stability; reusable.[10][12][13]
Substrate N-acetyl ethyl ester Protects amino group; provides ester for hydrolysis.
Solvent MTBE Solubilizes substrate; maintains enzyme activity.[7]
Aqueous Phase 0.1 M Phosphate Buffer, pH 7.5 Provides water for reaction; maintains optimal pH.[16]
Temperature 40 °C Optimal balance of reaction rate and enzyme stability.[16]
Enzyme Loading 5-15% (w/w of substrate) Cost-effective and provides reasonable reaction times.

| Conversion | ~50% | Maximizes ee for both product and substrate. |

Table 2: Expected Yields and Enantiomeric Purity

Compound Expected Yield (after separation) Expected Enantiomeric Excess (ee)
(R)-N-Acetyl Acid 40-45% >98%
(S)-N-Acetyl Ester 40-45% >98%
Final (R)-Amino Acid 35-40% (overall) >99%

| Final (S)-Amino Acid | 35-40% (overall) | >99% |

References

Application Notes & Protocols: Conformational Analysis of Peptides Containing (S)-3-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids, such as the γ-amino acid (S)-3-amino-5-phenylpentanoic acid (γ-App), into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity.[1][2][3] The conformational preferences of these modified peptides are critical to their function. This guide provides a comprehensive overview and detailed protocols for the conformational analysis of peptides containing γ-App, integrating both experimental and computational methodologies. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to elucidate the three-dimensional structures of these promising therapeutic candidates.

Introduction: The Significance of γ-Amino Acids in Peptide Design

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic agents.[4] However, their clinical application is often limited by poor metabolic stability and low bioavailability. The introduction of non-canonical amino acids, particularly γ-amino acids, into the peptide backbone can mitigate these issues.[1][2] The extended backbone of γ-amino acids, such as (S)-3-amino-5-phenylpentanoic acid, introduces unique conformational constraints that can lead to well-defined secondary structures, such as helices and turns, which may mimic or improve upon the bioactive conformations of natural peptides.[5][6]

Understanding the three-dimensional structure of these modified peptides is paramount for rational drug design.[7] Conformational analysis provides insights into structure-activity relationships (SAR), guiding the optimization of peptide-based therapeutics. This document outlines a multi-pronged approach to elucidating the conformational landscape of γ-App-containing peptides.

Integrated Workflow for Conformational Analysis

A robust conformational analysis of γ-App-containing peptides requires the synergy of multiple techniques. The following workflow illustrates the interplay between peptide synthesis, spectroscopic analysis, and computational modeling.

cluster_synthesis Peptide Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Integration & Interpretation Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) of γ-App Peptide Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry (MS) Verification Purification->Characterization NMR NMR Spectroscopy (1D & 2D) Characterization->NMR CD Circular Dichroism (CD) Spectroscopy Characterization->CD FTIR FTIR Spectroscopy Characterization->FTIR Structure_Calculation Structure Calculation & Ensemble Generation NMR->Structure_Calculation Data_Integration Combined Analysis of Experimental & Computational Data CD->Data_Integration FTIR->Data_Integration MD Molecular Dynamics (MD) Simulations MD->Structure_Calculation Structure_Calculation->Data_Integration Conformational_Model 3D Conformational Model & SAR Insights Data_Integration->Conformational_Model

Figure 1: Integrated workflow for the conformational analysis of γ-App peptides.

Peptide Synthesis and Characterization

The journey of conformational analysis begins with the successful synthesis and purification of the target peptide.

Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-based solid-phase peptide synthesis (SPPS) is the method of choice for preparing peptides containing γ-App.[6][8]

Protocol:

  • Resin Selection: Choose a suitable resin based on the C-terminal amino acid (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including Fmoc-(S)-3-amino-5-phenylpentanoic acid) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA).[8]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a crude peptide powder.

Purification and Verification

Protocol:

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential to probe the different hierarchical levels of peptide structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[7][9][10]

Key NMR Experiments and Their Purpose:

Experiment Information Gained
1D ¹H NMR Provides an initial assessment of peptide folding and purity.
2D TOCSY Identifies proton spin systems, aiding in amino acid residue assignment.
2D NOESY/ROESY Detects through-space correlations between protons, providing distance restraints for structure calculation.[11]
2D ¹H-¹³C HSQC Correlates protons with their directly attached carbons, aiding in resonance assignment.
Variable Temperature Studies Identifies protons involved in intramolecular hydrogen bonds, which are crucial for stable secondary structures.[11]

Protocol for NMR Data Acquisition and Analysis:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 0.5-1.0 mM.[12]

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer.

  • Resonance Assignment: Use TOCSY and HSQC spectra to assign the proton and carbon resonances to specific amino acid residues.

  • Structural Restraint Generation:

    • Identify Nuclear Overhauser Effect (NOE) cross-peaks in the NOESY/ROESY spectra and convert their intensities into distance restraints.

    • Determine dihedral angle restraints from coupling constants measured in 1D or 2D spectra.

  • Structure Calculation: Use the experimental restraints in structure calculation software (e.g., CYANA, CNS, or XPLOR-NIH) to generate an ensemble of 3D structures.[11]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for determining the secondary structure content of peptides in solution.[13][14][15]

Characteristic CD Spectra of Secondary Structures:

Secondary Structure Characteristic Wavelengths (nm)
α-helix Negative bands at ~222 and ~208 nm, positive band at ~192 nm.[15]
β-sheet Negative band at ~215-218 nm, positive band at ~195-200 nm.[15][16]
β-turn Varies depending on the turn type, but can show a weak negative band around 220-230 nm and a positive band near 205 nm.
Random Coil Strong negative band around 195-200 nm.[13]

Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a peptide solution with a concentration of 0.05-0.5 mg/mL in a suitable buffer (e.g., phosphate buffer).[13] The buffer should not have significant absorbance in the far-UV region.

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Acquire spectra at different temperatures to assess the thermal stability of the peptide's conformation.

  • Data Analysis: Deconvolute the CD spectra using software like DICHROWEB to estimate the percentage of each secondary structure element.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the secondary structure of peptides by analyzing the vibrations of the peptide backbone, particularly the amide I band (1600-1700 cm⁻¹).[17][18][19][20]

Amide I Band Frequencies for Different Secondary Structures:

Secondary Structure Amide I Frequency (cm⁻¹)
α-helix ~1650-1658
β-sheet ~1620-1640 (strong) and sometimes a weaker band at ~1680-1695
β-turn ~1660-1685
Random Coil ~1640-1650

Protocol for FTIR Spectroscopy:

  • Sample Preparation: The peptide can be analyzed as a lyophilized powder, a thin film, or in solution. For solution studies, a solvent with low IR absorbance in the amide I region (e.g., D₂O) is necessary.

  • Data Acquisition: Record the FTIR spectrum, ensuring adequate signal-to-noise ratio.

  • Data Analysis: Analyze the shape and position of the amide I band. Deconvolution and second-derivative analysis can be used to resolve overlapping bands corresponding to different secondary structures.[21]

Computational Chemistry: A Complementary Approach

Molecular dynamics (MD) simulations provide a dynamic view of the peptide's conformational landscape, complementing the static picture often derived from experimental methods.[22][23][24]

Start Initial Peptide Structure (e.g., from NMR or built) Param Parameterize γ-App for the Force Field Start->Param Solvate Solvate in a Water Box and Add Ions Param->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate System Equilibration (NVT and NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, Clustering, Secondary Structure) Production->Analyze

Figure 2: Workflow for molecular dynamics simulations of a γ-App peptide.

Protocol for MD Simulations:

  • System Setup:

    • Generate an initial 3D structure of the peptide.

    • Since γ-App is a non-canonical amino acid, it may require parameterization for the chosen force field (e.g., AMBER, CHARMM, GROMOS).[2]

    • Place the peptide in a periodic box of explicit solvent (e.g., water) and add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.[25]

  • Production Simulation: Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space adequately.

  • Trajectory Analysis:

    • Analyze the trajectory to identify stable conformations and transitions between them.

    • Calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonding patterns, and secondary structure evolution over time.

Data Integration and Interpretation

The true power of this multi-faceted approach lies in the integration of data from all techniques.

  • NMR and MD: Compare the experimentally derived structural ensemble from NMR with the conformations sampled during MD simulations. The MD simulations can provide insights into the dynamic nature of the peptide that may not be fully captured by the time-averaged NMR data.

  • CD/FTIR and NMR/MD: The secondary structure content estimated from CD and FTIR should be consistent with the structures determined by NMR and observed in MD simulations. Discrepancies may indicate the presence of multiple conformations in equilibrium or limitations of the deconvolution algorithms.

Conclusion

The conformational analysis of peptides containing (S)-3-amino-5-phenylpentanoic acid is a critical step in the development of novel peptide-based therapeutics. By employing a synergistic combination of peptide synthesis, high-resolution spectroscopic techniques, and computational modeling, researchers can gain a detailed understanding of the structural preferences of these modified peptides. This knowledge is invaluable for optimizing their biological activity, stability, and overall drug-like properties.

References

  • Marino, T., G. D'Ursi, and A. Castellano. "NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview." Current Medicinal Chemistry, vol. 28, no. 14, 2021, pp. 2729-2782. [Link]

  • Greenfield, N. J. "Circular dichroism of peptides." Methods in Molecular Biology, vol. 1088, 2014, pp. 247-53. [Link]

  • Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy. [Link]

  • Keiderling, T. A. "Protein and peptide secondary structure and conformational determination with vibrational circular dichroism." Current Opinion in Chemical Biology, vol. 6, no. 5, 2002, pp. 682-8. [Link]

  • Myers, J. K., and J. D. O'Neil. "Fourier transform infrared spectroscopy of peptides." Methods in Molecular Biology, vol. 1088, 2014, pp. 235-46. [Link]

  • Christensen, D. "Computational Modelling of Peptides Containing Non-Standard Amino Acids." BYU ScholarsArchive, 2018. [Link]

  • ResearchGate. Secondary structure analysis by circular dichroism (CD) spectroscopy. [Link]

  • Drochioiu, G. "RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY." Revue Roumaine de Chimie, vol. 58, no. 7-8, 2013, pp. 635-641. [Link]

  • ResearchGate. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF. [Link]

  • Springer Nature. Fourier Transform Infrared Spectroscopy of Peptides. [Link]

  • Zhang, H., et al. "γ-AApeptides: Design, Structure, and Applications." Accounts of Chemical Research, vol. 50, no. 7, 2017, pp. 1653-1664. [Link]

  • ResearchGate. Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. [Link]

  • ACS Fall 2025. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. [Link]

  • Christensen, D. Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive, 2018. [Link]

  • ResearchGate. Augmenting Peptide Flexibility by Inserting Gamma-Aminobutyric Acid (GABA) in Their Sequence | Request PDF. [Link]

  • Mollica, A., et al. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." Molecules, vol. 28, no. 12, 2023, p. 4731. [Link]

  • van der Spoel, D., et al. "Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding." Proteins, vol. 51, no. 2, 2003, pp. 263-75. [Link]

  • National Institutes of Health. Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions. [Link]

  • White, A. D., et al. "Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery." ACS Medicinal Chemistry Letters, vol. 14, no. 5, 2023, pp. 582-588. [Link]

  • bioRxiv. Design of peptides with non-canonical amino acids using flow matching. [Link]

  • ResearchGate. Deep generative models for peptide design. [Link]

  • ResearchGate. Molecular Dynamics Simulations of Peptides. [Link]

  • PubMed. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. Coarse-Grained Molecular Dynamics Simulations of Membrane Proteins and Peptides | Request PDF. [Link]

  • YouTube. Facilitating powerful molecular dynamics simulations to accelerate protein research. [Link]

  • National Institutes of Health. Introduction to Peptide Synthesis. [Link]

  • APEPTIDE. (R)-3-(Fmoc-amino)-5-phenylpentanoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Role of Amino Acid Derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in the Coupling of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the amide coupling of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, a valuable building block in peptide synthesis and medicinal chemistry.[1][2] The inherent steric bulk of this β-amino acid can often lead to low yields and incomplete reactions.[3] This resource is designed to provide you with the expert insights and practical protocols necessary to overcome these hurdles and achieve successful coupling outcomes.

Troubleshooting Guide: Low Coupling Yield

Low or no product yield is one of the most common issues encountered when working with sterically hindered amino acids.[3][4] This section provides a systematic approach to diagnosing and resolving these problems.

Question: My amide coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes and how can I fix it?

Answer: Several factors can contribute to poor coupling efficiency with this sterically encumbered amino acid. The primary culprits are often related to insufficient activation of the carboxylic acid, reduced nucleophilicity of the amine coupling partner, and suboptimal reaction conditions.[3][4] Below is a step-by-step guide to troubleshoot this issue.

Step 1: Evaluate Your Coupling Reagent

Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance presented by the Boc-protected amino group and the phenylpropyl side chain.[5][6]

Recommended Action: Switch to a more potent activating reagent. Uronium/aminium or phosphonium-based reagents are highly effective in these situations.[5][7]

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are considered among the most powerful coupling reagents for sterically hindered systems.[5][7] HATU, in particular, is frequently recommended for difficult couplings.[5]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, demonstrating high reactivity in hindered couplings.[5]

Coupling ReagentClassRelative Performance for Hindered CouplingsKey Considerations
HATU Uronium/AminiumVery HighGold standard for difficult couplings; requires a non-nucleophilic base like DIPEA.[5][7]
HCTU Uronium/AminiumHighA cost-effective alternative to HATU with comparable efficiency in many cases.
COMU Uronium/AminiumVery HighOffers similar efficiency to HATU with an improved safety profile as it does not generate potentially explosive HOBt/HOAt byproducts.[5]
PyBOP PhosphoniumHighEffective for hindered couplings and can reduce racemization.[4]
PyAOP PhosphoniumVery HighAn analogue of PyBOP with enhanced reactivity due to the presence of the 7-aza-benzotriazole moiety.[6]

Step 2: Optimize Reaction Conditions

Even with a powerful coupling reagent, the reaction conditions play a critical role in overcoming the activation energy barrier of a sterically hindered coupling.

Recommended Actions:

  • Increase Reaction Temperature: Gently heating the reaction mixture to 40-60°C can significantly increase the reaction rate.[5] Microwave-assisted synthesis is also a highly effective technique for driving difficult couplings to completion.[5]

  • Extend Reaction Time: For sluggish reactions, extending the coupling time from the standard 1-2 hours to 4-24 hours can improve yields.[4][5] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal time.

  • Solvent Choice: The choice of solvent can influence reaction rates. While DMF is a common choice, N-Methyl-2-pyrrolidone (NMP) can be a more effective solvent for aggregating or difficult sequences.[4]

Step 3: Consider an Alternative Activation Method: Acyl Fluorides

For extremely challenging couplings where even potent onium salt reagents fail, converting the carboxylic acid to an acyl fluoride can be a powerful strategy. Acyl fluorides are highly reactive electrophiles that are often more effective in coupling with hindered amines.[8]

Recommended Action:

  • Utilize a reagent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ.[4][9] This method avoids the isolation of the often-sensitive acyl fluoride intermediate.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions cluster_3 Outcome start Low or No Yield in Coupling Reaction reagent Step 1: Evaluate Coupling Reagent Is a standard reagent (e.g., DCC, DIC) being used? start->reagent conditions Step 2: Optimize Reaction Conditions Are you running at room temperature for a short duration? reagent->conditions No potent_reagent Switch to a potent onium salt: HATU, HCTU, COMU, PyBOP, or PyAOP reagent->potent_reagent Yes activation Step 3: Alternative Activation Is the coupling still failing with potent reagents? conditions->activation No optimize_cond Increase temperature (40-60°C) Extend reaction time (4-24h) Consider microwave synthesis conditions->optimize_cond Yes acyl_fluoride Generate Acyl Fluoride in situ using a reagent like TFFH activation->acyl_fluoride Yes success Successful Coupling activation->success No, re-evaluate starting materials potent_reagent->conditions optimize_cond->activation acyl_fluoride->success

Caption: A troubleshooting workflow for sterically hindered couplings.

Frequently Asked Questions (FAQs)

Q1: Can I use standard carbodiimide reagents like DCC or DIC for this coupling?

While carbodiimides are effective for many amide bond formations, they are often insufficient for coupling sterically hindered amino acids like this compound.[5][6] The activation provided by these reagents is typically not potent enough to overcome the steric barrier, leading to low yields and slow reaction rates.[6]

Q2: I am observing a side product with a mass corresponding to my starting carboxylic acid. What is happening?

This observation suggests that the activated ester intermediate is hydrolyzing back to the carboxylic acid before it can react with the amine. This can be caused by the presence of water in your reaction. Ensure that all glassware is thoroughly dried and that you are using anhydrous solvents and reagents.[3]

Q3: Is racemization a concern with the more powerful coupling reagents?

Racemization is a potential side reaction in any peptide coupling. However, uronium/aminium and phosphonium reagents are often used with additives like HOAt or OxymaPure (which is intrinsic to COMU) that are known to suppress racemization.[4][5] Running the reaction at the lowest effective temperature can also help minimize epimerization.[3]

Q4: What base should I use with HATU or other onium salt reagents?

A non-nucleophilic base is required for these coupling reactions. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base.[7] N-methylmorpholine (NMM) can also be used and is a slightly weaker base, which can sometimes be advantageous in minimizing base-catalyzed side reactions.[4][7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a general method for the solution-phase coupling of this compound to a primary or secondary amine using HATU.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes. The solution should be clear.

  • Coupling: Add the amine coupling partner (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Acyl Fluoride Formation and Coupling using TFFH

This protocol is for cases where other methods have failed and maximum reactivity is required.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Acyl Fluoride Formation: Cool the solution to 0°C and add DIPEA (2.2 equivalents) followed by TFFH (1.1 equivalents).

  • Activation: Stir the mixture at 0°C for 15-20 minutes to generate the acyl fluoride in situ.

  • Coupling: In a separate flask, dissolve the amine coupling partner (1.0-1.2 equivalents) in anhydrous DCM. Add this solution to the acyl fluoride mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Reaction times can be significantly longer for these types of couplings.[3]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Mechanism of Steric Hindrance

G cluster_0 Sterically Hindered Coupling Acid Bulky β-Amino Acid (Boc-protected amine, phenylpropyl side chain) TS Transition State Acid->TS Steric Clash hinders approach Amine Nucleophilic Amine Amine->TS Product Amide Bond TS->Product High Activation Energy

Caption: Steric clash increases the energy of the transition state.

References

  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-313. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4854-4861. [Link]

  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(12), 2731-2738. [Link]

  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(12), 2731-2738. [Link]

  • Bucci, R. (2018). CONSTRAINED BETA-AMINO ACIDS AS MOLECULAR TOOLS FOR THE PREPARATION OF FOLDAMERS. AIR Unimi. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Kihlberg, J., & Langel, Ü. (Eds.). (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • Bodanszky, M., & Sheehan, J. T. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Chemical Communications, (1), 1-2. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • ResearchGate. (n.d.). Representative examples for three-component coupling reactions. [Link]

  • Kumar, S., et al. (2022). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. Organic & Biomolecular Chemistry, 20(3), 543-547. [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Appchem. (n.d.). This compound | 218608-84-5. Retrieved from [Link]

  • Brem Method. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. [Link]

Sources

Preventing side reactions during the synthesis of peptides with beta-amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of peptides containing β-amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome the unique challenges associated with incorporating β-amino acids into your peptide sequences, thereby improving synthesis outcomes and ensuring the integrity of your final products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the solid-phase peptide synthesis (SPPS) of β-peptides, providing potential causes and actionable solutions.

Problem 1: Incomplete or Failed Coupling Reactions

Symptoms:

  • Positive ninhydrin test (blue beads) after a coupling step.

  • Mass spectrometry (MS) analysis of the crude product shows a high prevalence of deletion sequences, specifically the absence of the intended β-amino acid.

  • Low overall yield of the final peptide.

Probable Causes:

  • Steric Hindrance: β-amino acids, particularly those with substitution at the β² or β³ position or with bulky side chains, present significant steric hindrance, which can slow down or prevent complete acylation of the N-terminal amine.[1] This is often more pronounced than with their α-amino acid counterparts.

  • Secondary Structure Formation/Aggregation: The growing peptide chain, influenced by the unique conformational properties of β-amino acids, may adopt a secondary structure on the resin that physically blocks the N-terminus from reacting with the incoming activated amino acid.[2]

  • Inefficient Activation of the β-Amino Acid: The carboxylic acid of a β-amino acid may be less reactive or may require more potent activation methods compared to α-amino acids.

Solutions:

  • Optimize Coupling Reagents and Conditions:

    • Employ High-Activity Coupling Reagents: For sterically hindered β-amino acids, standard coupling reagents may be insufficient. Utilize more potent activating agents such as HATU, HCTU, or PyBOP.[3][4] These reagents form highly reactive activated esters that can overcome steric barriers. For particularly challenging couplings, phosphonium-based reagents like PyBOP have shown excellent performance.[5][6]

    • Double Coupling: Repeat the coupling step to ensure the reaction goes to completion. After the initial coupling, drain the reaction vessel and add a fresh solution of the activated β-amino acid.

    • Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to 4-6 hours or even overnight for very difficult couplings. Microwave-assisted SPPS can be particularly effective, as it allows for rapid heating to elevated temperatures (e.g., 50-75°C), which can significantly accelerate slow coupling reactions.[7][8][9]

  • Disrupt On-Resin Aggregation:

    • Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help to disrupt secondary structures and improve the solvation of the peptide chain.

    • Incorporate Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids at strategic positions can disrupt the hydrogen bonding network that leads to aggregation.[10]

    • Switch to a More Solvating Resin: PEG-grafted resins (e.g., TentaGel) have superior swelling properties in a wider range of solvents and can help to minimize interchain aggregation.[11]

  • Enhance Amino Acid Activation:

    • Pre-activation: Allow the β-amino acid and the coupling reagent to react for a few minutes before adding the mixture to the resin. This ensures that the activated species is fully formed before it comes into contact with the peptide-resin.

    • Optimize Base Equivalents: The amount of base (e.g., DIEA) can influence both the activation and the potential for racemization. For challenging couplings, a slight excess of base may be beneficial, but this should be carefully optimized.

Problem 2: Racemization/Epimerization of β-Amino Acids

Symptoms:

  • HPLC analysis of the crude peptide shows a doublet or a broadened peak for the target peptide.

  • Mass spectrometry may not distinguish between diastereomers, but chiral chromatography or NMR can confirm their presence.[12][13]

  • The biological activity of the purified peptide is lower than expected.

Probable Causes:

  • Over-activation: Prolonged exposure to highly reactive coupling reagents can lead to the abstraction of the α-proton of the β-amino acid, resulting in epimerization.[14][15]

  • Excessive Base: The presence of a strong, non-hindered base can promote racemization.[15]

  • Elevated Temperatures: While microwave heating can improve coupling efficiency, excessive temperatures can also increase the rate of epimerization.[1]

Solutions:

  • Judicious Choice of Coupling Additives:

    • Use Racemization Suppressants: Always include an additive such as 1-hydroxybenzotriazole (HOBt) or, preferably, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) in your coupling mixture.[3] These additives form active esters that are less prone to racemization than other activated intermediates.

    • For Highly Sensitive Residues: In cases where racemization is a major concern, consider using a less activating but safer coupling protocol, such as DIC/Oxyma.[16]

  • Control the Reaction Environment:

    • Use a Hindered Base: Substitute a sterically hindered base like 2,4,6-collidine for DIEA, especially when using highly activating coupling reagents.[1]

    • Moderate Microwave Conditions: If using microwave-assisted synthesis, carefully control the temperature and irradiation time to find a balance between efficient coupling and minimal epimerization.

Problem 3: Formation of Cyclic Byproducts

Symptoms:

  • MS analysis reveals a significant peak corresponding to the mass of a cyclized dipeptide (diketopiperazine) or other cyclic species.

  • Truncation of the peptide sequence at the N-terminus.

Probable Causes:

  • Diketopiperazine (DKP) Formation: This is a common side reaction, especially at the dipeptide stage. After the removal of the N-terminal protecting group of the second amino acid, the free amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[10] This is particularly problematic if the second amino acid is proline or another secondary amine.

  • Intramolecular Cyclization of Side Chains: For β-amino acids with functionalized side chains (e.g., those containing carboxylic acids or amines), intramolecular cyclization can occur, leading to lactam formation.

Solutions:

  • Preventing DKP Formation:

    • Use 2-Chlorotrityl Chloride Resin: This resin is highly sterically hindered, which disfavors the intramolecular cyclization that leads to DKP formation.[10]

    • Couple the First Two Amino Acids as a Dipeptide: Synthesize the first two amino acids as a dipeptide in solution and then couple this dipeptide to the resin. This bypasses the vulnerable dipeptide stage on the solid support.

  • Managing Side-Chain Cyclization:

    • Orthogonal Protecting Groups: For β-amino acids with reactive side chains, use an orthogonal protecting group strategy. This ensures that the side chain remains protected throughout the synthesis and is only removed during the final cleavage step.[17][18][19]

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing β-amino acids more challenging to synthesize than standard α-peptides?

A1: The primary challenges stem from the altered backbone structure of β-amino acids. The additional methylene group in the backbone leads to:

  • Increased Steric Hindrance: The local environment around the peptide bond is more crowded, making it more difficult for the incoming activated amino acid to access the N-terminal amine of the growing peptide chain.[1]

  • Altered Conformational Preferences: β-peptides can adopt unique and often very stable secondary structures, such as helices and sheets.[20] While this is often a desired property for their biological function, it can lead to on-resin aggregation during synthesis, which hinders reaction kinetics.[2]

  • Slower Reaction Kinetics: The combination of steric hindrance and potential aggregation can lead to significantly slower coupling and deprotection reactions.

Q2: Which coupling reagents are best for β-amino acids?

A2: There is no single "best" reagent, as the optimal choice depends on the specific β-amino acid and the peptide sequence. However, for general use and especially for challenging couplings, high-activity aminium/uronium or phosphonium salts are recommended.

Coupling ReagentClassRelative RateRacemization RiskKey Considerations
HATU/HCTU Aminium/UroniumVery FastLow to ModerateHighly efficient, especially for hindered couplings. Should be used with a racemization suppressant like Oxyma.[4]
PyBOP PhosphoniumFastLowExcellent for hindered couplings and less prone to side reactions like guanidinylation compared to aminium salts. Byproducts are generally easy to remove.[5][6]
DIC/Oxyma CarbodiimideModerateVery LowA safer and more cost-effective option. Ideal for routine couplings and when minimizing racemization is the top priority.[16]

Q3: How can I detect and characterize side products in my β-peptide synthesis?

A3: A combination of chromatographic and spectrometric techniques is essential:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for assessing the purity of the crude peptide. Side products such as deletion sequences or diastereomers will often appear as separate peaks.[13]

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS is used to confirm the mass of the desired peptide and to identify the masses of any impurities, which can help to deduce their identity (e.g., deletion sequences, products of side-chain reactions).[12]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to pinpoint the location of modifications or deletions in the peptide sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, 2D NMR techniques can provide detailed structural information and are invaluable for unambiguously identifying and characterizing unexpected side products.[21][22][23]

Q4: Are there special considerations for the final cleavage and deprotection of peptides containing β-amino acids?

A4: The general principles of cleavage and deprotection apply, but the stability of the β-amino acid and its side-chain protecting groups should be considered.

  • Standard Cleavage Cocktails: For most β-peptides, a standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) is effective.[24]

  • Scavengers are Crucial: The choice of scavengers should be tailored to the amino acid composition of the peptide. For example, if the peptide contains tryptophan, a scavenger like TIS is essential to prevent alkylation of the indole side chain.[25][26]

  • Cleavage Time: Due to the potential for increased stability of some protecting groups on β-amino acids, it may be necessary to extend the cleavage time. A small-scale trial cleavage with HPLC monitoring is recommended to determine the optimal cleavage duration.

Experimental Protocols and Visualizations

Protocol: Microwave-Assisted Coupling of a Sterically Hindered β³-Amino Acid

This protocol provides a general guideline for the challenging coupling of a sterically hindered β³-amino acid using microwave-assisted SPPS.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol scale)

  • Fmoc-β³-amino acid (e.g., Fmoc-β³-hVal-OH) (0.5 mmol, 5 eq.)

  • HATU (0.48 mmol, 4.8 eq.)

  • DIEA (1.0 mmol, 10 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.

  • Activation of the β³-Amino Acid: In a separate vessel, dissolve the Fmoc-β³-amino acid and HATU in DMF. Add the DIEA and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Place the reaction vessel in a microwave peptide synthesizer.

  • Microwave Irradiation: Irradiate the reaction mixture at 75°C for 10 minutes.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

  • Monitoring: Perform a ninhydrin test to check for completion. If the test is positive, repeat the coupling step.

Diagrams

G cluster_0 SPPS Cycle for β-Amino Acid Incorporation A Peptide-Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Deprotected Peptide-Resin B->C E Coupling (Microwave may be applied here) C->E D Activation of Fmoc-β-AA-OH (Coupling Reagent + Base) D->E F Washing E->F G Ninhydrin Test F->G G->E Positive (Recouple) H Repeat Cycle or Proceed to Cleavage G->H Negative

Caption: Workflow for the incorporation of a β-amino acid in SPPS.

G cluster_1 Troubleshooting Logic for Failed Coupling Start Positive Ninhydrin Test Cause1 Potential Cause: Steric Hindrance Start->Cause1 Cause2 Potential Cause: On-Resin Aggregation Start->Cause2 Solution1 Solution: - Use HATU/PyBOP - Double Couple - Increase Temperature (Microwave) Cause1->Solution1 End Re-evaluate with Ninhydrin Test Solution1->End Solution2 Solution: - Use Chaotropic Salts (LiCl) - Switch to PEG Resin Cause2->Solution2 Solution2->End

Caption: Decision tree for troubleshooting incomplete coupling reactions.

References

  • Murray, J. K., & Gellman, S. H. (2006). Microwave-Assisted Parallel Synthesis of a 14-Helical β-Peptide Library.
  • Nagy, A., Goldschmidt Gőz, V., Pintér, I., Mándity, I., & Fülöp, F. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(4), 669–678.
  • CEM Corporation. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Bacsa, B., & Kappe, C. O. (2011). Microwave heating in solid-phase peptide synthesis. RSC Drug Discovery Series, (13), 136–160.
  • Nagy, A., Goldschmidt Gőz, V., Pintér, I., Mándity, I., & Fülöp, F. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(4), 669–678.
  • Oxford University Press. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Taufik, M. R., & Junaidi, J. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Houghten, R. A., & DeGraw, S. T. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(40), 16531–16534.
  • Pomerantz, W. C., & Gellman, S. H. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. ChemBioChem, 19(6), 548–552.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Lee, Y.-S., & Lin, C.-C. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2111.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Cabrele, C., & Reiser, O. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9549–9570.
  • Ofunneh, R. C., & Ford, D. (2012). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 2(3), 185–195.
  • Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • Li, L., & Sweedler, J. V. (2019). Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry. Analytical Chemistry, 91(15), 9636–9643.
  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69–74.
  • Reddy, K. V., & Kumar, V. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 12(1), 1-10.
  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • EMD Millipore. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Zagorski, M. G., & Barrow, C. J. (1992). NMR studies of amyloid. beta. -peptides: proton assignments, secondary structure, and mechanism of an. alpha. -helix .fwdarw. .beta. -sheet conversion for a homologous, 28-residue, N-terminal fragment. Biochemistry, 31(24), 5621–5631.
  • ResearchGate. (n.d.). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl) - N -carbobenzyloxypropionamide. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Sereda, T. J., Mant, C. T., & Hodges, R. S. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Schenck, H. L., & Gellman, S. H. (1998). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. Journal of the American Chemical Society, 120(19), 4869–4870.
  • mediaTUM. (n.d.). NMR structural characterization of beta-amyloid peptides and their inhibitors. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Peninsula Laboratories. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]

  • Kasim, J. K., Kavianinia, I., Harris, P. W. R., & Brimble, M. A. (2019). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 7, 472.
  • University of Zurich. (n.d.). peptide nmr. Retrieved from [Link]

  • ResearchGate. (n.d.). Advancing Peptide and Protein Stereoisomer Analysis with Conformation‐Based Chiral Separation via Liquid Chromatography and Ion Mobility‐Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]

  • American Chemical Society. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society.
  • American Chemical Society. (2025). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cleavage Cocktails for Peptides Containing (S)-3-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of peptides incorporating (S)-3-amino-5-phenylpentanoic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of cleaving peptides containing this unique amino acid. As Senior Application Scientists, we have curated this guide to ensure scientific accuracy and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the cleavage of peptides containing (S)-3-amino-5-phenylpentanoic acid.

1. Why do standard cleavage cocktails often result in low yields or side products when cleaving peptides with (S)-3-amino-5-phenylpentanoic acid?

(S)-3-amino-5-phenylpentanoic acid is a non-proteinogenic amino acid with significant steric bulk due to the phenylpropyl side chain. This bulk can hinder the access of trifluoroacetic acid (TFA) to the acid-labile protecting groups on the peptide and the linkage to the solid support, leading to incomplete cleavage. Furthermore, the electron-rich phenyl group can be susceptible to modification by carbocations generated during the cleavage of other protecting groups, such as the tert-butyl group from Boc or tBu ethers, necessitating the use of specific scavengers.

2. What are the primary side reactions to be aware of during the cleavage of peptides containing (S)-3-amino-5-phenylpentanoic acid?

The most common side reactions include:

  • Incomplete Deprotection: The bulky side chain can shield acid-labile protecting groups, leading to incomplete removal.

  • Alkylation of the Phenyl Ring: The phenyl ring of (S)-3-amino-5-phenylpentanoic acid can be alkylated by carbocations generated from other protecting groups.

  • Re-attachment of the Peptide to the Resin: Incomplete scavenging of carbocations can lead to the re-attachment of the cleaved peptide to the resin.

3. What is the role of scavengers in the cleavage cocktail, and which are most effective for this specific amino acid?

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive carbocations generated during the removal of acid-labile protecting groups. For peptides containing (S)-3-amino-5-phenylpentanoic acid, a combination of scavengers is often necessary. Triisopropylsilane (TIS) is an effective carbocation scavenger, while water can help to hydrolyze the cleaved protecting groups. 1,2-ethanedithiol (EDT) is particularly useful for scavenging carbocations and preventing side reactions involving tryptophan, if present in the sequence.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the cleavage of peptides containing (S)-3-amino-5-phenylpentanoic acid.

Problem Potential Cause Recommended Solution
Low Cleavage Yield Incomplete cleavage due to steric hindrance.Increase the cleavage time to 4-6 hours. Use a stronger acid cocktail, such as TFA with 5% water and 5% TIS.
Presence of Multiple Peaks in HPLC Incomplete deprotection or side-product formation.Optimize the scavenger composition in the cleavage cocktail. Consider a two-step cleavage protocol.
Mass Spectrometry Shows Addition of 74 Da Alkylation of the phenyl ring by tert-butyl groups.Increase the concentration of TIS in the cleavage cocktail to 5-10%.
Peptide Re-attachment to Resin Inefficient scavenging of carbocations.Ensure the resin is thoroughly washed with the cleavage cocktail and that a sufficient volume is used.

Optimized Cleavage Cocktails

The selection of the appropriate cleavage cocktail is critical for achieving high yield and purity. Below are some recommended cocktails for peptides containing (S)-3-amino-5-phenylpentanoic acid.

Cocktail Composition (v/v) Recommended Use Notes
Cocktail A (Standard) 95% TFA, 2.5% Water, 2.5% TISFor peptides with minimal other sensitive residues.A good starting point for optimization.
Cocktail B (Enhanced Scavenging) 90% TFA, 5% Water, 5% TISFor peptides with multiple tert-butyl protected residues.The higher concentration of scavengers helps to minimize alkylation.
Cocktail C (For Tryptophan-containing peptides) 88% TFA, 5% Water, 5% TIS, 2% EDTFor peptides containing both (S)-3-amino-5-phenylpentanoic acid and Tryptophan.EDT protects the indole ring of Tryptophan from modification.

Experimental Protocol: Cleavage of a Peptide Containing (S)-3-amino-5-phenylpentanoic Acid

This protocol provides a detailed, step-by-step methodology for the cleavage of a peptide from the solid support.

Materials:

  • Peptide-resin conjugate

  • Cleavage Cocktail B (90% TFA, 5% Water, 5% TIS)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Place the peptide-resin conjugate in a reaction vessel.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Incubate the mixture at room temperature for 4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the diethyl ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the peptide pellet under a stream of nitrogen.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Visualizing the Cleavage Workflow

The following diagram illustrates the key steps in the cleavage and deprotection process.

CleavageWorkflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Purification Isolation & Purification Resin Peptide on Resin (Protected) Cocktail Cleavage Cocktail (TFA, H2O, TIS) Resin->Cocktail 1. Add Reaction Cleavage Reaction (4h, RT) Cocktail->Reaction 2. Incubate Filtration Filtration Reaction->Filtration 3. Separate Precipitation Precipitation (Cold Ether) Filtration->Precipitation 4. Isolate Lyophilization Lyophilization Precipitation->Lyophilization 5. Dry PurifiedPeptide Purified Peptide Lyophilization->PurifiedPeptide Final Product

Caption: Workflow for peptide cleavage and purification.

The Logic of Scavenger Selection

The choice of scavengers is crucial for a successful cleavage. This diagram illustrates the role of each scavenger in neutralizing reactive species.

ScavengerLogic cluster_Scavengers Scavenger Cocktail TFA TFA ProtectingGroups Protecting Groups (e.g., Boc, tBu) TFA->ProtectingGroups Protonates Carbocations Reactive Carbocations (e.g., t-butyl cation) ProtectingGroups->Carbocations Generates TIS Triisopropylsilane (TIS) Carbocations->TIS Trapped by Water Water (H2O) Carbocations->Water Hydrolyzed by EDT Ethanedithiol (EDT) Carbocations->EDT Scavenged by SideProducts Side Products (e.g., Alkylated Peptide) Carbocations->SideProducts Reacts with Peptide DesiredPeptide Desired Peptide TIS->DesiredPeptide Water->DesiredPeptide EDT->DesiredPeptide

Caption: Role of scavengers in preventing side reactions.

References

For further reading and a deeper understanding of the principles discussed, please refer to the following resources:

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Barlos, K., & Gatos, D. (2012). 2-Chlorotrityl Chloride Resin in Solid Phase Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 215-228). Oxford University Press. [Link]

Technical Support Center: Boc Deprotection of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group, particularly from sterically hindered amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies effectively.

Troubleshooting Guide: Incomplete Deprotection

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.

Issue 1: My Boc deprotection is incomplete, especially with a hindered amino acid like Aib (α-aminoisobutyric acid). What are the primary causes and how can I fix it?

Answer:

Incomplete Boc deprotection of hindered amino acids is a common challenge stemming from several factors. Steric hindrance around the nitrogen atom can physically block the acid from efficiently protonating the carbamate, which is the first step in the cleavage mechanism.[1][2] Let's break down the causes and solutions.

Probable Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage has a second-order dependence on acid concentration.[1] For sterically demanding substrates, standard conditions (e.g., 20-50% TFA in DCM) may be insufficient.[1][2]

    • Solution 1: Increase Acid Concentration. Gradually increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). For very resistant groups, neat TFA may be required.[1]

    • Solution 2: Switch to a Stronger Acid System. If increasing TFA concentration isn't effective, consider using 4M HCl in 1,4-dioxane.[1][3][4][5][6][7] This is often a more potent reagent for difficult deprotections.[1][4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Hindered substrates simply react more slowly.[1][2]

    • Solution 1: Extend Reaction Time. Monitor the reaction closely using an appropriate analytical technique like HPLC or TLC.[1][8] Extend the reaction time from the typical 1-2 hours to several hours if necessary.

    • Solution 2: Increase Reaction Temperature. Gentle warming can sometimes drive a sluggish reaction to completion. However, be aware that this may also increase the formation of side products, so the use of scavengers becomes even more critical.[4][9]

  • Poor Solubility or Resin Swelling (for Solid-Phase Synthesis): For the reaction to occur, the reagents must be able to interact. In solid-phase peptide synthesis (SPPS), poor swelling of the resin can prevent the acid from accessing the reaction sites.[1][2] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, potentially leading to incomplete deprotection.[10]

    • Solution: Optimize Solvent System. Ensure your substrate is fully soluble. For SPPS, use a solvent system (like 50% TFA in DCM) that ensures maximal resin swelling.[2][10]

Workflow for Troubleshooting Incomplete Deprotection

Below is a logical workflow to address incomplete deprotection of a hindered amino acid.

G cluster_0 Problem Identification cluster_1 Initial Optimization cluster_2 Alternative Reagents cluster_3 Reaction Monitoring & Completion A Incomplete Deprotection (Verified by HPLC/TLC/MS) B Increase TFA Concentration (e.g., 50% -> 95% in DCM) A->B Step 1 C Extend Reaction Time (Monitor every 2h) B->C If still incomplete D Increase Temperature (e.g., RT -> 40°C) C->D If still incomplete E Switch to 4M HCl in 1,4-Dioxane D->E If still incomplete or side products form F Consider TMSI for acid-sensitive substrates D->F Alternative G Reaction Complete E->G F->G

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: I'm seeing side products after deprotection. What are they and how can I prevent their formation?

Answer:

The primary cause of side product formation during acid-catalyzed Boc deprotection is the generation of a reactive tert-butyl cation.[4][9][11] This carbocation is a potent electrophile that can alkylate any nucleophilic sites in your molecule, particularly sensitive amino acid residues.[4][9][12]

Commonly Affected Amino Acids:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[4][9][11]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4][9][11]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.[4][9][11]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[4][9][11]

Solution: Use Scavengers

Scavengers are nucleophilic reagents added to the deprotection mixture to "trap" the reactive tert-butyl cation before it can react with your substrate.[4][9][11]

Table 1: Common Scavengers and Their Applications
ScavengerTypical Concentration (v/v)Target Side Products/Residues ProtectedReference
Triisopropylsilane (TIS) 2.5 - 5%General purpose carbocation scavenger.[1]
Water (H₂O) 2.5 - 5%General purpose carbocation scavenger.[9]
Thioanisole 5%Protects Met and Trp.[1]
1,2-Ethanedithiol (EDT) 2.5%Protects Cys from alkylation.[1][13]
Phenol 5%General purpose carbocation scavenger.[1]

A common and effective general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[9]

Mechanism of Scavenging

The diagram below illustrates how scavengers intercept the damaging tert-butyl cation.

G cluster_0 Boc Deprotection cluster_1 Reaction Pathways A Boc-Protected Amine B Carbamic Acid Intermediate A->B + H⁺ (TFA) C Deprotected Amine + CO₂ B->C D tert-Butyl Cation (t-Bu⁺) [Reactive Electrophile] B->D E Nucleophilic Residue (Trp, Met, Cys, Tyr) D->E Side Reaction G Scavenger (e.g., TIS, H₂O, EDT) D->G Desired Scavenging F Alkylated Side Product [Undesired] E->F H Trapped Cation [Inert Product] G->H

Caption: Boc deprotection pathway and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed Boc deprotection?

A1: The cleavage of the Boc group with a strong acid like TFA proceeds through a well-established four-step mechanism:[14]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[3][15][14]

  • Formation of a tert-butyl Cation: This protonation makes the carbamate unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][15][14]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[3][15][14]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid to form the corresponding salt (e.g., a trifluoroacetate salt).[15][14]

Q2: How can I monitor the progress of my Boc deprotection reaction?

A2: Real-time or periodic monitoring is crucial for optimizing reaction conditions and avoiding over-exposure to harsh acids.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis.[8] You can withdraw small aliquots from the reaction at various time points, quench the acid (e.g., with a base), and inject the sample into the HPLC to determine the ratio of starting material to product.[1][8]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary or secondary amine product.[8]

Q3: Are there milder, non-acidic alternatives for Boc deprotection if my substrate is extremely acid-sensitive?

A3: Yes, while less common for hindered amino acids, several alternative methods exist for acid-sensitive substrates. These generally require specific conditions and may not be universally applicable.

  • Thermal Deprotection: Heating the Boc-protected compound, sometimes in boiling water or a high-boiling solvent like trifluoroethanol, can induce cleavage.[16][17]

  • Lewis Acids: Reagents like ZnBr₂ have been used for selective cleavage of Boc groups, though selectivity can be an issue.[18][19]

  • Oxalyl Chloride/Methanol: This system offers a mild method for deprotection that is tolerant of various functional groups.[16][20]

It is critical to screen these alternative methods on a small scale, as their efficacy can be highly substrate-dependent.

Experimental Protocols

Protocol 1: Optimized Boc Deprotection of a Hindered Substrate using TFA

This protocol is a starting point for a sterically hindered amino acid in solution phase.

  • Preparation: Dissolve the Boc-protected substrate in Dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.

  • Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 5% (v/v).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add an equal volume of Trifluoroacetic Acid (TFA) (for a final concentration of 50% v/v). For more resistant substrates, this can be increased up to 95% TFA with 5% scavengers.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every 1-2 hours until the starting material is consumed.[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • To remove residual TFA, co-evaporate with toluene (3x).[1]

    • For neutralization to the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1][8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[8]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is an excellent alternative for substrates resistant to TFA-mediated deprotection.[5][6][7]

  • Preparation: Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[5][7]

  • Monitoring: Monitor the reaction progress by TLC or HPLC.[8]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the product as a hydrochloride salt.[21]

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the amine hydrochloride salt.[21]

References
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Available at: [Link]

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal. Available at: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Available at: [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. Available at: [Link]

  • Bhawal, S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Available at: [Link]

  • Deprotection of N-Boc group of aliphatic amines a. ResearchGate. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate. Available at: [Link]

  • Method to remove Boc in the presence of t-butylester. (2025). Reddit. Available at: [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005). PubMed. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Available at: [Link]

  • Boc De-protection. (2023). Reddit. Available at: [Link]

  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23831–23838. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Available at: [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog. Available at: [Link]

  • Boc-α-Aminoisobutyryl-α-aminoisobutyric Acid Benzyl Ester (Boc-Aib-Aib-O-Bn): Peptide Synthesis with a Fluorous Carbodiimide Reagent. ResearchGate. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Available at: [Link]

Sources

Improving the yield of sacubitril synthesis from (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A-Level-Of-Expertise: Senior Application Scientist

Welcome to the technical support center for the synthesis of Sacubitril. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Sacubitril, specifically focusing on the crucial esterification and subsequent acylation steps starting from (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid. Our goal is to provide actionable insights and scientifically-grounded solutions to common challenges encountered in this synthetic sequence, ultimately improving yield and purity.

Troubleshooting Guide

This section addresses the most frequently encountered issues during the synthesis of Sacubitril from its Boc-protected amino acid precursor. Each problem is analyzed from a mechanistic standpoint, followed by a series of recommended solutions.

Problem 1: Low Yield in the Esterification of this compound

The conversion of the carboxylic acid to its ethyl ester is a critical step. Low yields at this stage can be attributed to incomplete reaction, side product formation, or degradation.

Root Cause Analysis:

  • Incomplete Activation of Carboxylic Acid: The carboxylic acid needs to be efficiently activated for nucleophilic attack by ethanol. Inadequate activation is a primary reason for poor conversion.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group can sterically hinder the approach of the activating agent and the nucleophile.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a significant role in the efficiency of the esterification.

Recommended Solutions:

  • Choice of Esterification Agent:

    • Thionyl Chloride (SOCl₂): This is a common and effective reagent for this transformation. It converts the carboxylic acid to an acyl chloride, which is highly reactive towards ethanol. A patent describes the use of thionyl chloride in ethanol at 5°C, followed by warming to 40°C for 4 hours, resulting in an 87.8% yield of the corresponding ethyl ester hydrochloride salt after Boc deprotection.[1]

    • Acid Catalysis (e.g., H₂SO₄, TsOH): While a classic method, Fischer esterification may require harsh conditions (high temperatures, prolonged reaction times) that could lead to side reactions or degradation of the Boc-protecting group.

  • Reaction Condition Optimization:

    • Temperature Control: When using highly reactive reagents like thionyl chloride, it is crucial to perform the initial addition at a low temperature (e.g., 0-5°C) to control the exotherm and minimize side reactions. The reaction can then be gently warmed to drive it to completion.

    • Solvent: Anhydrous ethanol often serves as both the reactant and the solvent. Ensure the ethanol is of high purity and low water content to prevent hydrolysis of the activated intermediate.

  • Work-up Procedure:

    • A proper aqueous work-up is necessary to remove any unreacted acid and inorganic byproducts. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by washing with a mild base (e.g., saturated NaHCO₃ solution) and brine is standard practice.

Problem 2: Formation of Impurities During Synthesis

The presence of impurities can significantly complicate purification and reduce the overall yield of the final active pharmaceutical ingredient (API).

Root Cause Analysis:

  • Stereoisomers: The presence of other stereoisomers is a major concern in Sacubitril synthesis, as it has two chiral centers.[2] These can arise from starting materials with low enantiomeric purity or from reaction conditions that cause epimerization.

  • Side Reactions: In the subsequent acylation step with succinic anhydride, side reactions can occur. For instance, the formation of a lactam impurity has been reported.[3]

  • Degradation: The final product or intermediates can degrade under certain conditions, such as exposure to strong acids, bases, or high temperatures.[][5]

Recommended Solutions:

  • Control of Stereochemistry:

    • The stereochemical integrity of the starting material, this compound, is paramount. Ensure its purity is verified by chiral HPLC before use.

    • Subsequent reaction steps, such as the asymmetric hydrogenation to establish the second stereocenter in some synthetic routes, must be carefully optimized for high diastereoselectivity.[][6]

  • Minimizing Side Products in Acylation:

    • Reaction Conditions: The reaction of the deprotected amino ester with succinic anhydride should be performed under mild conditions. The use of a non-nucleophilic base like triethylamine in a suitable solvent such as dichloromethane at controlled temperatures (e.g., 0-10°C) is recommended.[3]

    • Stoichiometry: Precise control over the stoichiometry of succinic anhydride is important. A slight excess may be used to ensure complete conversion of the amine, but a large excess can lead to purification challenges.

  • Purification Strategies:

    • Crystallization: Purification of intermediates and the final product by crystallization is a powerful technique for removing both stereoisomers and other impurities. A mixed solvent system, such as isopropyl acetate/petroleum ether, has been reported for the purification of an acidic intermediate.[1]

    • Chromatography: While often reserved for smaller scale, column chromatography can be effective for removing closely related impurities. For large-scale production, techniques like preparative HPLC may be employed for isolating specific impurities for characterization.[5]

Data Summary Table
ParameterRecommended ConditionRationaleReference
Esterification Reagent Thionyl Chloride (SOCl₂)Forms a highly reactive acyl chloride intermediate, leading to high conversion.[1]
Esterification Temp. Initial addition at 0-5°C, then warm to 40°C.Controls exotherm and minimizes side reactions while ensuring completion.[1]
Acylation Base TriethylamineNon-nucleophilic base that facilitates the reaction without competing in the acylation.[3]
Intermediate Purification Recrystallization (e.g., Isopropyl acetate/petroleum ether)High purity can be achieved, which is crucial for subsequent steps.[1]
Final Product Purification Crystallization from MEK/n-HeptaneEffective for obtaining high purity Sacubitril sodium salt.[3]
Experimental Workflow Visualization

The following diagram illustrates a general troubleshooting workflow for low yield in the esterification step.

G start Low Yield in Esterification Step check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete side_products Significant Side Products Observed? incomplete->side_products No increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes check_reagents Verify Reagent Quality (SOCl₂, Ethanol) side_products->check_reagents No optimize_temp Optimize Temperature Profile (e.g., lower initial temp) side_products->optimize_temp Yes increase_time_temp->check_conversion optimize_workup Review and Optimize Work-up Procedure check_reagents->optimize_workup optimize_temp->check_conversion success Yield Improved optimize_workup->success

Caption: Troubleshooting workflow for low esterification yield.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of a Sacubitril precursor?

A1: The overall yield is highly dependent on the specific synthetic route. A convergent synthesis featuring a Reformatsky-type reaction and stereoselective hydrogenation has been reported to produce a key precursor in a 54% overall yield over 7 steps.[7][8][9][10][11]

Q2: How can I effectively remove the Boc protecting group?

A2: The Boc group is typically removed under acidic conditions. In the context of esterification with thionyl chloride in ethanol, the generation of HCl in situ facilitates the removal of the Boc group, leading directly to the ethyl ester hydrochloride salt.[6][12]

Q3: What analytical techniques are essential for monitoring the reaction and ensuring product quality?

A3: High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is crucial for determining the conversion, purity, and stereoisomeric ratio of the product.[2][8] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the desired product and any isolated impurities.[13][14]

Q4: Are there any greener or more sustainable approaches to Sacubitril synthesis?

A4: Yes, research is ongoing in this area. One-pot enzymatic cascade strategies are being developed to construct the chiral centers, offering a more environmentally friendly alternative to some metal-catalyzed steps.[15] Additionally, the use of flow chemistry can improve safety, consistency, and efficiency compared to traditional batch processes.[7][8]

Detailed Experimental Protocols

Protocol 1: Esterification of this compound

This protocol is adapted from a patented procedure and should be performed by qualified personnel in a suitable laboratory setting.[1]

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add this compound (1 equivalent) and anhydrous ethanol (5 volumes).

  • Reagent Addition: Cool the stirred solution to 5°C using an ice bath.

  • Add thionyl chloride (4.8 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, raise the temperature to 40°C and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture to dryness under reduced pressure.

  • Add petroleum ether to the residue and stir to form a slurry.

  • Isolation: Filter the solid, wash with petroleum ether, and dry under vacuum to obtain the ethyl ester hydrochloride salt as a white solid.

References

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic Letters. [Link]

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies - ACS Publications. ACS Publications. [Link]

  • Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril - ResearchGate. ResearchGate. [Link]

  • Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing). RSC Publishing. [Link]

  • EP3386955B1 - Intermediates for the preparation of sacubitril and their preparation - Google Patents.
  • WO2018007919A1 - New process for early sacubitril intermediates - Google Patents.
  • Sacubitril - Wikipedia. Wikipedia. [Link]

  • Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC - NIH. National Institutes of Health. [Link]

  • Previous and our work on the synthesis of sacubitril. - ResearchGate. ResearchGate. [Link]

  • ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. [Link]

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. - Apollo. Apollo. [Link]

  • CN108373423B - Preparation method of Sacubitril-valsartan compound and/or eutectic key intermediate Sacubitril calcium - Google Patents.
  • The Critical Role of Sacubitril Sodium Salt in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies - PubMed. National Institutes of Health. [Link]

  • Sacubitril and Valsartan: Package Insert / Prescribing Info / MOA - Drugs.com. Drugs.com. [Link]

  • Sacubitril-Valsartan - StatPearls - NCBI Bookshelf - NIH. National Institutes of Health. [Link]

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies | Request PDF. ResearchGate. [Link]

Sources

Technical Support Center: Chiral Integrity of β-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, chemists, and drug development professionals. This resource is dedicated to addressing a critical challenge in the synthesis of β-peptides and peptidomimetics: the preservation of stereochemical integrity during the coupling of chiral β-amino acids. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you navigate the complexities of minimizing racemization in your experimental work.

Troubleshooting Guide: Diagnosing and Resolving Racemization in β-Amino Acid Coupling

This guide is designed to help you identify the potential causes of unexpected epimerization in your reactions and provide actionable solutions.

Problem 1: Significant epimerization (>2-5%) is detected after coupling an N-terminally protected β-amino acid.

  • Initial Assessment: High levels of the undesired diastereomer suggest that the conditions of the activation and/or coupling step are promoting racemization. The primary mechanisms to consider are the formation of a planar oxazolone intermediate or direct enolization of the activated carboxylic acid.[1][2]

  • Probable Causes & Solutions:

    • Inappropriate Coupling Reagent:

      • Cause: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used without racemization-suppressing additives, are known to promote the formation of highly reactive O-acylisourea intermediates that can readily cyclize to form oxazolones or undergo direct enolization.[3]

      • Solution:

        • Incorporate Additives: Always use carbodiimides in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][4] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to racemization.[1] HOAt and OxymaPure are generally more effective than HOBt at suppressing racemization.[3][4]

        • Switch to Onium Salts: Consider using uronium/aminium or phosphonium salt-based coupling reagents such as HATU, HBTU, HCTU, or PyBOP.[1][3] These reagents are often referred to as "low-racemization" because they directly form the active esters with additives like HOBt or HOAt, bypassing the highly reactive intermediates of carbodiimides.[1]

    • Excessive Basicity or Inappropriate Base:

      • Cause: The presence of a strong, sterically unhindered base can abstract the α-proton of the activated β-amino acid, leading to racemization via direct enolization or by promoting oxazolone formation.[1][4] Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are common culprits.[4]

      • Solution:

        • Use a Weaker or Sterically Hindered Base: Replace stronger bases with weaker or more sterically hindered alternatives like N-Methylmorpholine (NMM) or 2,4,6-Collidine.[3][4] These bases are less likely to cause proton abstraction from the chiral center.

        • Minimize Base Equivalents: Use the minimum number of base equivalents necessary to neutralize any acid present and facilitate the reaction. An excess of base will increase the risk of racemization.

    • Elevated Reaction Temperature:

      • Cause: Higher temperatures increase the rate of all reactions, including the pathways that lead to racemization.[2]

      • Solution:

        • Perform Couplings at Lower Temperatures: Conduct the coupling reaction at 0 °C or even lower temperatures if the reaction kinetics allow. While this may slow down the desired reaction, it will have a more pronounced effect on reducing the rate of racemization.

        • Gradual Warming: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can provide a good balance between reaction completion and minimization of epimerization.

    • Solvent Effects:

      • Cause: The polarity of the solvent can influence the stability of the intermediates that lead to racemization.[5] Highly polar aprotic solvents like Dimethylformamide (DMF) are common in peptide synthesis but can sometimes promote racemization.

      • Solution:

        • Solvent Screening: If possible, screen less polar solvents such as Dichloromethane (DCM) or mixtures of solvents (e.g., DMF/DCM) to find a system that balances solubility and minimizes racemization.

Problem 2: Racemization is observed only with specific β-amino acids, such as those with electron-withdrawing groups in the side chain.

  • Initial Assessment: Certain β-amino acid residues may be inherently more prone to racemization due to the electronic effects of their side chains, which can increase the acidity of the α-proton.[6]

  • Probable Causes & Solutions:

    • Increased Acidity of the α-Proton:

      • Cause: Side chains with electron-withdrawing groups can stabilize the formation of a carbanion at the α-carbon, making the proton more susceptible to abstraction by a base.[6]

      • Solution:

        • Employ Milder Coupling Conditions: For these sensitive residues, it is crucial to use the mildest possible coupling conditions. This includes the use of low-racemization onium salt reagents (e.g., HATU, COMU) with additives like HOAt or OxymaPure, a sterically hindered base (e.g., 2,4,6-collidine), and low reaction temperatures (0 °C or below).[1][4]

        • Consider Copper(II) Additives: For particularly challenging couplings, the addition of copper(II) chloride (CuCl₂) in combination with HOBt and a carbodiimide has been shown to significantly suppress epimerization.[7][8]

    • Side-Chain Protecting Group Effects:

      • Cause: The choice of protecting group on the side chain can influence the electronic environment of the chiral center.

      • Solution:

        • Evaluate Protecting Group Strategy: If you suspect the side-chain protecting group is contributing to racemization, consider alternative protecting groups that may have different electronic or steric properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization during the coupling of N-protected β-amino acids?

A1: The racemization of N-protected β-amino acids during coupling primarily proceeds through two base-catalyzed mechanisms, analogous to those for α-amino acids:

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-acyl β-amino acid undergoes intramolecular cyclization to form a 6-membered oxazinone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be readily abstracted by a base. The resulting planar, achiral intermediate can then be attacked by the amine nucleophile from either face, leading to a mixture of diastereomers.[1][2]

  • Direct Enolization: This mechanism involves the direct abstraction of the α-proton from the activated β-amino acid by a base, forming a planar enolate intermediate. Subsequent protonation of this enolate can occur from either side, resulting in racemization before the amide bond is formed. This pathway is more likely under strongly basic conditions.[1][2]

Q2: Are β-amino acids more or less susceptible to racemization than their α-amino acid counterparts?

A2: The relative susceptibility of β-amino acids to racemization compared to α-amino acids is not straightforward and can depend on the specific structures and reaction conditions. While there is less direct comparative data in the literature, some general principles can be considered:

  • Oxazolone Formation: The formation of a 6-membered oxazinone from a β-amino acid may be kinetically and thermodynamically different from the formation of a 5-membered oxazolone from an α-amino acid. This could potentially alter the propensity for racemization via this pathway.

  • α-Proton Acidity: The acidity of the α-proton in a β-amino acid may be slightly different from that in an analogous α-amino acid due to the altered electronic environment. However, this effect is generally considered to be minor.

  • Practical Observations: In practice, the same factors that lead to racemization in α-amino acid coupling are the primary drivers for racemization in β-amino acid coupling. Therefore, the strategies for minimizing racemization are largely the same.[1][3][4]

Q3: Which N-terminal protecting groups are best for minimizing racemization?

A3: Urethane-based protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) are generally preferred as they are known to suppress racemization.[3] This is because the oxygen atom of the urethane group is less nucleophilic than the oxygen of an acyl group, which disfavors the formation of the oxazolone intermediate.[3]

Q4: Can you recommend a starting protocol for coupling a potentially sensitive chiral β-amino acid?

A4: For a previously untested or potentially sensitive chiral β-amino acid, a conservative approach is recommended to establish a baseline for chiral purity.

Recommended Starting Protocol:

  • Dissolve the N-protected β-amino acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine component (1.1 eq) to the mixture.

  • Add a solution of DIC (1.1 eq) in DMF dropwise to the cooled reaction mixture.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., LC-MS, TLC).

  • Upon completion, work up the reaction and analyze the crude product for diastereomeric purity using chiral HPLC or NMR with a chiral shift reagent.

This protocol can then be optimized by adjusting the coupling reagent, base (if required), solvent, and temperature based on the initial results.

Q5: How can I accurately quantify the level of racemization?

A5: Accurate quantification is essential for optimizing your coupling conditions. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers. A chiral stationary phase is used to resolve the desired product from its epimer.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • With Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons in the two diastereomers, allowing for their integration and quantification.

    • Formation of Diastereomeric Derivatives: The product can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form new diastereomers that are distinguishable by standard ¹H or ¹⁹F NMR.

Data Summary: Coupling Reagent Performance

The choice of coupling reagent and additive system is a critical factor in controlling racemization. The following table provides a qualitative comparison of common systems.

Coupling SystemRelative Racemization RiskSpeed of ReactionComments
DCC or DIC alone HighModerateNot recommended for sensitive β-amino acids without additives.[3]
DCC/HOBt or DIC/HOBt Low to ModerateModerateA cost-effective and common choice, but may not be sufficient for highly sensitive substrates.[4][8]
DCC/HOAt or DIC/HOAt LowFastGenerally superior to HOBt-based systems in suppressing racemization.[3][4]
HATU/Base Very LowVery FastHighly efficient and excellent for suppressing racemization, but more expensive.[1][9]
HBTU/Base LowVery FastA widely used and effective reagent, generally with low racemization.[1]
PyBOP/Base LowFastA phosphonium-based reagent known for its efficiency and low racemization potential.[10]
COMU/Base Very LowVery FastA modern Oxyma-based uronium salt with high efficiency and excellent racemization suppression.[3]

Visualizing the Mechanism and Mitigation of Racemization

The following diagrams illustrate the key chemical pathways involved in racemization and a workflow for addressing this issue in your experiments.

Racemization_Mechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Pathway cluster_suppression Suppression Pathway N_Acyl_Beta_AA N-Acyl β-Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) N_Acyl_Beta_AA->Activated_Intermediate Coupling Reagent (e.g., DIC) Oxazinone Oxazinone Intermediate Activated_Intermediate->Oxazinone Intramolecular Cyclization Desired_Product Desired Dipeptide (Chirally Pure) Activated_Intermediate->Desired_Product + Amine (R-NH2) Active_Ester Active Ester (e.g., HOBt/HOAt Ester) Activated_Intermediate->Active_Ester + Additive (HOBt/HOAt) Planar_Intermediate Planar Achiral Intermediate Oxazinone->Planar_Intermediate + Base - H+ Racemized_Product Racemized Dipeptide Planar_Intermediate->Racemized_Product + Amine (R-NH2) + H+ Active_Ester->Desired_Product + Amine (R-NH2) (Faster Coupling)

Caption: Mechanism of racemization via oxazinone formation and its suppression.

Troubleshooting_Workflow Start High Racemization Detected Q1 Using Carbodiimide (DCC/DIC) alone? Start->Q1 A1_Yes Add HOAt or OxymaPure Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Base used? A1_Yes->Q2 A2_Strong Switch to weaker/hindered base (NMM or Collidine) Q2->A2_Strong Strong (DIPEA/TEA) A2_Weak Proceed to next check Q2->A2_Weak Weak (NMM) A1_No->Q2 Q3 Reaction Temperature? A2_Strong->Q3 A3_High Lower temperature to 0°C Q3->A3_High > Room Temp A3_Low Proceed to next check Q3->A3_Low ≤ Room Temp A2_Weak->Q3 Q4 Still high racemization? A3_High->Q4 A4_Yes Switch to Onium Salt (HATU or COMU) Q4->A4_Yes Yes End Racemization Minimized Q4->End No A3_Low->Q4 A4_Yes->End

Caption: Troubleshooting workflow for high racemization levels.

References

Technical Support Center: Aggregation Issues in Peptides Containing Hydrophobic β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptides that incorporate hydrophobic β-amino acids. The unique structural properties of β-amino acids can introduce significant hurdles in synthesis, purification, and handling due to an increased propensity for aggregation. This resource provides in-depth, experience-driven troubleshooting advice and protocols to help you navigate these complexities and achieve your experimental goals.

Frequently Asked Questions (FAQs)

Q1: What drives the aggregation of peptides containing hydrophobic β-amino acids?

A1: Peptide aggregation is the self-association of peptide chains, often leading to insoluble precipitates or gels.[1] This process is primarily driven by two synergistic forces:

  • Hydrophobic Interactions: The side chains of hydrophobic amino acids (e.g., Valine, Leucine, Isoleucine, Phenylalanine) are poorly soluble in aqueous environments. To minimize their contact with water, these side chains tend to associate with each other, pulling the peptide backbones together.[2][3] This is a major driving force for aggregation.

  • Intermolecular Hydrogen Bonding: Once in close proximity, the peptide backbones can form extensive networks of hydrogen bonds, leading to the formation of stable secondary structures, most notably β-sheets.[1][4] These ordered structures are the hallmark of many peptide aggregates, including amyloid fibrils.[5]

The incorporation of a β-amino acid introduces an additional methylene group into the peptide backbone. This seemingly small change has significant consequences:

  • Altered Backbone Conformation: The longer backbone of β-amino acids changes the peptide's conformational flexibility and hydrogen bonding patterns.[6] Depending on the specific β-amino acid and the surrounding sequence, this can either disrupt or, more commonly with hydrophobic residues, promote the formation of highly ordered, aggregation-prone structures.

  • Sequence-Dependent Effects: The tendency to aggregate is highly dependent on the specific sequence.[6] Stretches of hydrophobic β-amino acids or alternating patterns of hydrophobic α- and β-residues can create surfaces that are particularly prone to self-association.

A visual sign of on-resin aggregation during synthesis is the shrinking of the resin beads or their failure to swell properly.[1][7]

Q2: My hydrophobic β-amino acid-containing peptide is insoluble. How do I get it into solution?

A2: This is one of the most common challenges. A systematic approach is crucial to avoid denaturing the peptide or introducing contaminants.

Step 1: Initial Solvent Screening (Small Scale) Before dissolving your entire batch, always perform a small-scale solubility test with a tiny amount of your lyophilized peptide.

Step 2: Recommended Solvents for Hydrophobic Peptides If the peptide is neutral or highly hydrophobic (over 50% hydrophobic residues), aqueous buffers are unlikely to work. Start with strong organic solvents.

  • Primary Recommendation: DMSO (Dimethyl Sulfoxide)

    • Why: DMSO is a powerful polar aprotic solvent that is excellent at disrupting both hydrophobic interactions and hydrogen bonds. It is also compatible with many biological assays at low final concentrations.

    • How: Add a minimal amount of pure DMSO to the lyophilized peptide to create a concentrated stock solution. Once fully dissolved, slowly add this stock solution dropwise into your desired aqueous buffer while vortexing. This prevents the peptide from crashing out of solution due to rapid solvent change.[8]

  • Alternatives to DMSO:

    • DMF (Dimethylformamide): Another strong polar aprotic solvent. A good alternative if your peptide contains Cysteine or Methionine, as DMSO can oxidize these residues.[8]

    • NMP (N-Methyl-2-pyrrolidone): Slightly less polar than DMF, NMP can be very effective for synthesizing and dissolving highly hydrophobic peptides, as it helps maintain solubility during elongation.[9]

    • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol): A highly effective solvent for dissolving aggregated peptides and breaking up β-sheet structures. It is often used to prepare a "monomeric" stock solution before further experiments. However, it must be completely removed (e.g., by lyophilization) before use in biological assays.

Solvent Selection Flowchart

G start Start: Lyophilized Peptide test_charge Determine Net Charge start->test_charge basic Basic Peptide (+ charge) Try Water, then Acetic Acid test_charge->basic Positive acidic Acidic Peptide (- charge) Try Water, then NH4OH test_charge->acidic Negative neutral Neutral/Hydrophobic Peptide (>50% hydrophobic residues) test_charge->neutral Zero dmso 1. Try minimal DMSO (or DMF for Cys/Met peptides) neutral->dmso hfip 2. If still insoluble, try HFIP (must be removed later) dmso->hfip Fails dilute Slowly dilute into aqueous buffer with constant vortexing dmso->dilute Success denaturants 3. Last Resort (Assay Dependent): 6M Guanidine-HCl or 8M Urea hfip->denaturants Fails hfip->dilute Success denaturants->dilute Success

Caption: Decision workflow for selecting a solubilization solvent.

Q3: My peptide aggregates during solid-phase peptide synthesis (SPPS). What strategies can I use to improve the synthesis?

A3: On-resin aggregation is a major cause of failed syntheses, leading to truncated sequences and low yields.[10] Here are several field-proven strategies to overcome this:

  • Optimize Synthesis Solvents:

    • Switch to NMP: N-Methyl-2-pyrrolidone (NMP) is less polar than the more common DMF and can be superior at solvating growing hydrophobic peptide chains, preventing them from collapsing and aggregating on the resin.[9]

    • Use "Magic Mixture": A combination of DCM, DMF, and NMP (1:1:1) can enhance solvation for particularly difficult sequences.[9]

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: These are derivatives of Serine or Threonine that are incorporated as a dipeptide unit. They introduce a "kink" in the peptide backbone, similar to proline, which effectively disrupts the formation of inter-chain β-sheets. The native residue is restored during final cleavage.[1]

    • Backbone Protection (Hmb/Dmb): Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone nitrogen of an amino acid physically blocks hydrogen bond formation. Incorporating one every 6-7 residues can significantly reduce aggregation.[1]

  • Enhance Reaction Conditions:

    • Microwave-Assisted Synthesis: Microwave energy rapidly heats the reaction mixture, providing the energy needed to break up hydrogen bonds and accelerate coupling and deprotection steps.[1] This is highly effective for difficult sequences.

    • Elevated Temperature: Even without a microwave, increasing the coupling temperature can help disrupt aggregation.[1]

Troubleshooting On-Resin Aggregation

Symptom Underlying Cause Recommended Action(s)
Resin fails to swell or shrinks Peptide chains are collapsing and self-associating on the resin, preventing solvent penetration. 1. Switch primary solvent from DMF to NMP. 2. Sonicate the reaction vessel to mechanically break up aggregates.[1]
Incomplete Fmoc deprotection Aggregation is sterically hindering access of piperidine to the Fmoc group. 1. Increase deprotection time. 2. Add a stronger base like DBU (1,8-Diazabicycloundec-7-ene) to the deprotection solution.[7]
Failed coupling (positive Kaiser test) Aggregation is blocking access of the activated amino acid to the N-terminus of the growing chain. 1. Increase coupling time and/or temperature (microwave is ideal). 2. Use a more potent coupling reagent like HATU or HCTU.

| Consistently difficult synthesis | The peptide sequence has a high intrinsic propensity to form stable secondary structures. | 1. Re-synthesize using pseudoproline dipeptides at strategic Ser/Thr locations. 2. Re-synthesize using backbone protection (e.g., Dmb-Gly) at strategic locations. |

Troubleshooting Guide: Post-Purification Aggregation

You've successfully synthesized and purified your peptide, but now it's aggregating in the vial or during your experiment. This is a common issue when working with these challenging molecules.

Issue: Peptide precipitates out of solution after freeze-thaw cycles.
  • Causality: During the freezing process, pure water crystallizes first, effectively concentrating the peptide in the remaining unfrozen liquid. This dramatic increase in concentration can force aggregation.

  • Solution 1: Aliquoting. Never subject your main stock to multiple freeze-thaw cycles. After initial solubilization, immediately create small, single-use aliquots and store them at -20°C or -80°C.

  • Solution 2: Flash Freezing. Freeze your aliquots rapidly in liquid nitrogen before transferring them to the freezer. This minimizes the formation of large ice crystals and reduces the time the peptide spends in a highly concentrated state.

  • Solution 3: Add a Cryoprotectant. If compatible with your downstream application, adding 5-10% glycerol or sucrose can help stabilize the peptide during freezing.

Issue: Peptide aggregates over time, even when stored in solution at 4°C.
  • Causality: Aggregation is a thermodynamically favorable process for many hydrophobic peptides. Even at low temperatures, the process can occur, albeit more slowly. The peptide may be forming small, soluble oligomers that eventually grow into larger, insoluble aggregates.[5]

  • Solution 1: Adjust pH. Ensure the pH of your buffer is at least 1-2 units away from the peptide's isoelectric point (pI). At the pI, the peptide has no net charge, minimizing electrostatic repulsion and maximizing aggregation.[2]

  • Solution 2: Use Anti-Aggregation Excipients. Certain additives can stabilize peptides in solution.

    • L-Arginine: This amino acid is known to suppress aggregation and improve the solubility of proteins and peptides.[11] A concentration of 50-100 mM is a good starting point.

    • Non-ionic Surfactants: Low concentrations (e.g., 0.01-0.05%) of surfactants like Tween 20 or Polysorbate 80 can prevent aggregation by coating hydrophobic surfaces.[12] Caution: These may interfere with some cellular assays.

Issue: Peptide crashes out of solution during a buffer exchange or dialysis.
  • Causality: The peptide's solubility is highly dependent on the specific solvent and buffer composition. Removing a solubilizing agent (like DMSO) or changing the pH or ionic strength too rapidly can cause immediate precipitation.

  • Solution: Step-Wise Dialysis. Instead of a single large buffer exchange, perform a series of gradual exchanges. For example, if your peptide is in 50% Acetonitrile and you need it in PBS, dialyze first against 25% Acetonitrile in PBS, then 10%, and finally pure PBS. This gradual change allows the peptide to refold and adapt to the new environment without aggregating.

Experimental Protocol: Monomerization of an Aggregated Hydrophobic β-Peptide Stock

This protocol is designed to disaggregate a peptide stock solution that has formed visible precipitates or is suspected of containing soluble oligomers, returning it to a monomeric state for quantitative experiments.

Objective: To prepare a homogenous, monomeric solution of a hydrophobic β-amino acid-containing peptide.

Materials:

  • Lyophilized or aggregated peptide sample

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol), sequencing grade

  • Sterile, high-purity water (e.g., HPLC-grade)

  • Nitrogen gas source

  • Lyophilizer or SpeedVac

Procedure:

  • Initial Dissolution:

    • Add a sufficient volume of 100% HFIP to your peptide vial to fully dissolve the contents. Vortex vigorously for 1-2 minutes.

    • Rationale: HFIP is a potent solvent that effectively breaks the hydrogen bonds holding β-sheet structures together, thus dissociating aggregates.[13]

  • Incubation:

    • Allow the peptide-HFIP solution to incubate at room temperature for 1-2 hours. This ensures complete disaggregation.

  • Solvent Removal:

    • Evaporate the HFIP under a gentle stream of nitrogen gas in a fume hood.

    • Alternatively, for larger volumes, use a SpeedVac to concentrate the sample.

    • Critical Step: Ensure all HFIP is removed, as it is toxic to cells and can interfere with many assays.

  • Reconstitution:

    • Reconstitute the peptide film in sterile water or a weak buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Rationale: Reconstituting in a simple aqueous solution before transferring to a more complex buffer can improve solubility.

  • Lyophilization for Storage:

    • Flash-freeze the reconstituted peptide solution in liquid nitrogen and lyophilize overnight.

    • The resulting fluffy white powder is your monomerized peptide stock, ready for accurate weighing and solubilization for your experiments.

  • Quality Control (Optional but Recommended):

    • Analyze a small aliquot of the treated peptide by Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to confirm the absence of large aggregates.

Workflow for Peptide Monomerization

G A Aggregated Peptide (Lyophilized or Precipitate) B Dissolve in 100% HFIP Vortex, Incubate 1-2h A->B C Remove HFIP (N2 stream or SpeedVac) B->C D Reconstitute in H2O C->D E Lyophilize to obtain Monomeric Powder D->E F Proceed to Experiment (Solubilize as per FAQ Q2) E->F

Caption: Step-by-step workflow for disaggregating peptides using HFIP.

References

  • Haque, M. A., & Park, I. S. (2024). An expeditious and facile method of amyloid beta (1–42) purification. PLOS ONE, 19(7), e0307213. [Link]

  • Tycko, R. (2015). Molecular Structure of Aggregated Amyloid-β: Insights from Solid-State Nuclear Magnetic Resonance. Brain Pathology, 25(3), 345-353. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • LePlae, P. R., et al. (2002). Interplay among side chain sequence, backbone composition, and residue rigidification in polypeptide folding and assembly. Proceedings of the National Academy of Sciences, 99(26), 16670-16675. [Link]

  • Tsai, H. H., et al. (2009). AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING. Biophysical Journal, 97(11), 3047-3056. [Link]

  • Walsh, D. M., et al. (2014). An efficient method for the expression and purification of Aβ(M1–42). The FEBS Journal, 281(18), 4164-4175. [Link]

  • Auer, S., et al. (2009). Effect of β-sheet propensity on peptide aggregation. The Journal of Chemical Physics, 130(15), 155102. [Link]

  • Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from [Link]

  • Fändrich, M., et al. (2021). Peptide backbone modifications of amyloid β (1–40) impact fibrillation behavior and neuronal toxicity. Scientific Reports, 11(1), 23696. [Link]

  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-313. [Link]

  • Weiner, A. J., et al. (1992). Conformational studies on beta-amino acid-containing peptides. I. Peptide Research, 5(6), 343-350. [Link]

  • Yu, L., et al. (2009). Structural Characterization of a Soluble Amyloid β-Peptide Oligomer. Biochemistry, 48(9), 1870-1877. [Link]

  • Juvvuna, P. K., et al. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Kiso, Y., et al. (2018). Novel Purification Process for Amyloid Beta Peptide(1-40). Molecules, 23(10), 2586. [Link]

  • Csomos, R. A., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1044-1052. [Link]

  • Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences, 103(43), 15824-15829. [Link]

  • Mueller, T., et al. (2020). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. ResearchGate. [Link]

  • Payne, R. J., et al. (2008). Rational development of a strategy for modifying the aggregatibility of proteins. The Journal of Biological Chemistry, 283(52), 36246-36257. [Link]

  • Hakenberg, J., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(17), 10492-10505. [Link]

  • Laimit, K., et al. (2021). Workflow for optimising the solubility of peptides containing modified amino acids (mAAs) using CamSol-PTM. ResearchGate. [Link]

  • Saelices, L., & Jo, H. (2018). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 1779, 3-12. [Link]

  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. [Link]

  • van der Wijst, T. C. R., et al. (2009). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Proteins: Structure, Function, and Bioinformatics, 77(3), 543-555. [Link]

  • Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179. [Link]

  • Kumar, S., et al. (2021). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au, 1(1), 35-46. [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Sharma, A., et al. (2016). Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. ACS Chemical Neuroscience, 7(5), 629-640. [Link]

  • Saelices, L., & Jo, H. (2018). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 1779, 3-12. [Link]

  • ResearchGate. (n.d.). The four basic dipeptide aggregation patterns compatible with the... Retrieved from [Link]

  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. [Link]

  • LibreTexts Chemistry. (2022). 26.10: Protein Structure. Retrieved from [Link]

  • MDPI. (2019). Protein/Peptide Aggregation and Amyloidosis on Biointerfaces. International Journal of Molecular Sciences, 20(18), 4443. [Link]

  • ResearchGate. (n.d.). (a) Hydrogen bonding patterns that describe the α-and π-configurations... Retrieved from [Link]

  • YouTube. (2023). Difference between Alpha Helix and Beta Sheets. Retrieved from [Link]

Sources

Technical Support Center: Optimization of HPLC Separation for Diastereomers of Peptides with Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced HPLC applications. As Senior Application Scientists, we have compiled this guide to address the specific and often complex challenges encountered when separating diastereomers of peptides containing beta-amino acids. These molecules are of significant interest in drug development, and their stereochemical purity is a critical quality attribute.[1] This resource provides field-proven insights and systematic troubleshooting strategies to help you achieve robust and reproducible separations.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during method development and routine analysis.

Q1: I am seeing poor or no resolution between my beta-peptide diastereomers on a standard C18 column. What should be my first troubleshooting step?

Answer:

This is the most common challenge. Diastereomers have identical molecular weights and often very similar physicochemical properties, making them difficult to separate on conventional achiral stationary phases.[2] The subtle differences in their three-dimensional structures are the key to their separation.

Causality: The lack of resolution on a standard reversed-phase (RP) column like C18 suggests that the hydrophobic interactions dominating the separation mechanism are insufficient to differentiate between the diastereomers' shapes. The presence of a D-amino acid in a peptide that is otherwise composed of L-amino acids can disrupt the secondary structure (e.g., an α-helix), which may be enough for separation on an achiral column in some cases, but often it is not.[3]

Immediate Actions & Optimization Workflow:

  • Modify the Mobile Phase: Before changing the column, explore the full potential of your current setup by systematically altering the mobile phase. This is often the most effective initial step.

    • Change the Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or isopropanol (IPA). These solvents have different polarities and hydrogen bonding capabilities, which can alter the peptide's interaction with the stationary phase and improve selectivity.[4]

    • Adjust the Ion-Pairing Agent: The choice of ion-pairing agent is critical. Trifluoroacetic acid (TFA) is common but can sometimes suppress selectivity differences.[5] Consider screening alternatives like formic acid (for better MS compatibility) or heptafluorobutyric acid (HFBA) to alter peptide hydrophobicity and potentially resolve closely eluting impurities.[6][7][8]

    • Optimize the Gradient: Switch to a much shallower gradient. For peptide analysis, a typical starting point is an increase of 1% B (organic phase) per minute.[9] This increases the time the diastereomers spend interacting with the stationary phase, providing more opportunity for separation.

  • Adjust the Temperature: Temperature affects mobile phase viscosity, mass transfer, and peptide conformation.[3][10]

    • Increase Temperature: This generally decreases retention time and can improve peak shape by enhancing mass transfer kinetics.[3]

    • Decrease Temperature: Lower temperatures can sometimes enhance selectivity, especially if the separation is enthalpy-driven.[11] Experiment with a range (e.g., 25°C to 60°C) to find the optimal balance between resolution and analysis time.

If these steps do not yield satisfactory resolution, you will need to consider a more selective stationary phase.

Q2: My diastereomer peaks are tailing or are excessively broad. What causes this and how can I fix it?

Answer:

Peak tailing and broadening are typically signs of undesirable secondary interactions or poor column performance.

Causality:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the stationary phase can interact with basic residues (like lysine or arginine) in your peptide, causing peak tailing.[12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.[13]

  • Contamination: A contaminated guard column or analytical column can lead to distorted peak shapes.[13]

  • Insufficient Mobile Phase Buffer: If the mobile phase pH is not adequately controlled, the ionization state of the peptide can vary as it travels through the column, resulting in broad peaks.[12]

Troubleshooting Protocol:

  • Check for Column Overload: Reduce your injection volume or sample concentration by 50% and re-run. If peak shape improves, you were overloading the column.

  • Optimize Mobile Phase Additives:

    • Increase Buffer Concentration: Ensure your buffer (e.g., phosphate or acetate) is at a sufficient concentration (typically 10-25 mM) to control the pH effectively.[12]

    • Suppress Silanol Activity: Lowering the mobile phase pH (e.g., to pH 2-3 with TFA or formic acid) protonates the silanol groups, minimizing unwanted ionic interactions.[12]

  • Clean the System: Flush the column with a strong solvent (e.g., 100% ACN or IPA) to remove strongly retained contaminants. If you have a guard column, replace it.[13]

  • Consider a Modern Column: Newer generation HPLC columns, often described as having high-purity silica, have fewer active silanol groups and provide better peak shape for basic compounds.[12]

Q3: My retention times are drifting between injections or from day to day. How can I improve reproducibility?

Answer:

Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the mobile phase, temperature, or column equilibration.

Causality:

  • Mobile Phase Composition: In reversed-phase chromatography, retention is highly sensitive to the percentage of organic solvent. Even small variations in mobile phase preparation can cause significant shifts.[14]

  • Column Temperature Fluctuations: Inconsistent column temperature will lead to retention time variability. A 1°C change can alter retention times by 1-2%.

  • Insufficient Equilibration Time: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times will be inconsistent, especially in gradient elution.[13][14]

  • Leaks: A small, undetected leak in the system will cause pressure fluctuations and, consequently, flow rate and retention time instability.[15][16]

Corrective Actions:

SymptomPotential CauseRecommended Solution
Gradual Drift in One Direction Insufficient column equilibration.Increase the equilibration time between runs to at least 10 column volumes.[14]
Changing mobile phase composition.Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly.[13][14]
Random, Unpredictable Shifts Inconsistent temperature control.Use a thermostatted column compartment and ensure it is set to a stable temperature.[13]
Air bubbles in the pump or detector.Degas the mobile phase thoroughly. Purge the pump to remove any trapped bubbles.[13]
Leaks in the system.Systematically check all fittings for signs of leakage, from the pump to the detector. Tighten or replace as needed.[15]

Frequently Asked Questions (FAQs)

Q4: Why is separating diastereomers of beta-amino acid peptides so challenging?

Answer: The challenge arises from the structural similarity of diastereomers. Unlike enantiomers, which are non-superimposable mirror images, diastereomers have different configurations at one or more, but not all, stereocenters.[2][17] Beta-amino acids introduce an additional carbon into the peptide backbone, increasing conformational flexibility. This can sometimes make the subtle differences between diastereomers even harder to resolve with standard chromatographic techniques that rely on differences in properties like hydrophobicity.[18] The separation, therefore, depends on exploiting these minor differences in 3D shape and polarity.

Q5: What is the first step in developing a new separation method for these peptides?

Answer: The first step is a systematic screening of column chemistries and mobile phases.[9] A rational approach is crucial to avoid random, time-consuming trial-and-error.

dot graph MethodDevelopmentWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Define Peptide Properties\n(Sequence, pI, Hydrophobicity)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ScreenColumns [label="Screen Columns:\n1. Standard C18\n2. Phenyl-Hexyl\n3. Chiral Stationary Phase (CSP)"]; ScreenMobilePhases [label="Screen Mobile Phases:\n- ACN vs. MeOH\n- TFA vs. Formic Acid vs. HFBA"]; OptimizeGradient [label="Optimize Gradient:\n- Start with shallow gradient (e.g., 1%/min)\n- Adjust slope for resolution"]; OptimizeTemp [label="Optimize Temperature:\n- Screen 30°C, 45°C, 60°C"]; AssessResults [label="Assess Resolution (Rs) &\nPeak Shape", shape=diamond, fillcolor="#FBBC05"]; Sufficient [label="Rs > 1.5?", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Insufficient [label="Rs < 1.5", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalMethod [label="Final Validated Method", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> ScreenColumns; ScreenColumns -> ScreenMobilePhases [label="For each column"]; ScreenMobilePhases -> OptimizeGradient; OptimizeGradient -> OptimizeTemp; OptimizeTemp -> AssessResults; AssessResults -> Sufficient [label="Yes"]; AssessResults -> Insufficient [label="No"]; Insufficient -> ScreenColumns [label="Re-screen with new phase\nor consider different CSP type"]; Sufficient -> FinalMethod; } dot Caption: Initial workflow for method development.

Q6: How do I choose between an achiral (e.g., C18) and a chiral stationary phase (CSP)?

Answer: The choice depends on the specific peptide diastereomers. Conventional reversed-phase HPLC (RP-HPLC) on achiral columns can separate diastereomers if their stereochemical differences induce a significant change in overall conformation and hydrophobicity.[3] However, for many beta-peptide diastereomers, this is not the case.

A Chiral Stationary Phase (CSP) is designed to interact differently with stereoisomers. It creates a transient diastereomeric complex with each analyte, and the differing stability of these complexes allows for separation.[19]

dot graph ColumnSelectionDecision { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Separation of\nBeta-Peptide Diastereomers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TryAchiral [label="Attempt separation on high-resolution\nachiral column (C18, C8, Phenyl) with\noptimized mobile phase and temperature."]; CheckResolution [label="Is baseline resolution (Rs ≥ 1.5)\nachieved?", shape=diamond, fillcolor="#FBBC05"]; AchiralOK [label="Use Achiral Method.\nCost-effective and robust.", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; MoveToChiral [label="Move to Chiral Stationary Phase (CSP).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SelectCSP [label="Select CSP based on peptide structure:\n- Zwitterionic (e.g., CHIRALPAK ZWIX)\n- Macrocyclic Glycopeptide (e.g., CHIROBIOTIC)\n- Cyclodextrin-based"]; OptimizeChiral [label="Optimize on CSP:\n- Mobile Phase (Polar organic, RP)\n- Additives & Temperature"];

Start -> TryAchiral; TryAchiral -> CheckResolution; CheckResolution -> AchiralOK [label="Yes"]; CheckResolution -> MoveToChiral [label="No"]; MoveToChiral -> SelectCSP; SelectCSP -> OptimizeChiral; } dot Caption: Decision tree for column selection.

Types of Recommended CSPs:

  • Zwitterionic CSPs: These are highly versatile for amino acids and small peptides, operating through a double ion-pairing interaction mechanism. They are compatible with LC-MS friendly mobile phases.[4]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These columns (like CHIROBIOTIC T) offer broad selectivity for both free and N-protected amino acids and peptides.[20][21]

  • Cyclodextrin-based CSPs: These separate based on inclusion complexation, where the diastereomers fit differently into the hydrophobic cavity of the cyclodextrin molecule.[22][23]

Q7: What is the role of ion-pairing agents in these separations?

Answer: Ion-pairing (IP) agents are additives that contain both a hydrophobic region and an ionic group. In RP-HPLC, they are used to improve the retention and peak shape of charged analytes like peptides.

Mechanism: The IP agent's hydrophobic part adsorbs onto the C18 stationary phase, creating a charged surface. The charged peptide then interacts with this surface via ionic forces, adding a secondary retention mechanism to the primary hydrophobic one.[24] By changing the IP agent (e.g., from TFA to HFBA), you can subtly alter these interactions, which can be enough to resolve challenging diastereomer pairs.[8]

Ion-Pairing ReagentKey Characteristics
Trifluoroacetic Acid (TFA) Standard choice, strong ion-pairing, can cause ion suppression in MS.[5]
Formic Acid (FA) Weaker ion-pairing, excellent for MS compatibility, may result in less retention.[6]
Heptafluorobutyric Acid (HFBA) Stronger ion-pairing than TFA, increases retention of basic peptides significantly.[7]
Alkyl Sulfonates Can be used for more specialized applications to fine-tune selectivity.[25]

Experimental Protocol: Systematic Method Development

This protocol outlines a step-by-step methodology for developing a robust separation method for beta-peptide diastereomers.

Objective: To achieve baseline resolution (Rs ≥ 1.5) between diastereomeric peptide peaks.

Materials:

  • HPLC system with quaternary pump, autosampler, thermostatted column compartment, and UV detector.

  • Columns: High-purity C18 (e.g., 1.8-3.5 µm particle size), Phenyl-Hexyl, and a selected CSP (e.g., Zwitterionic or Macrocyclic Glycopeptide).

  • Mobile Phase A: 0.1% TFA (or FA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA (or FA) in HPLC-grade ACN.

  • Alternative Modifiers: Methanol, Isopropanol.

  • Sample: Peptide diastereomer mixture dissolved in Mobile Phase A at ~0.5 mg/mL.

Procedure:

  • Initial Column & Mobile Phase Screening (Achiral): a. Install the C18 column and set the column temperature to 40°C. b. Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column). c. Run a broad scouting gradient: 5-65% B over 30 minutes. d. Analyze the chromatogram for any sign of separation. e. Repeat steps 1c-1d using Methanol as Mobile Phase B. f. If no separation is achieved, repeat with the Phenyl-Hexyl column.

  • Gradient Optimization: a. Based on the scouting run that showed the best potential, calculate the elution %B for your peaks of interest. b. Design a shallow gradient around this percentage. For example, if the peaks eluted at 30% B, run a new gradient of 20-40% B over 40 minutes (0.5% B/min).

  • Temperature Optimization: a. Using the best gradient from Step 2, run the separation at different temperatures (e.g., 25°C, 40°C, 60°C). b. Compare the resolution (Rs) at each temperature to determine the optimum. Higher temperatures often improve efficiency but can sometimes reduce selectivity.[10]

  • Chiral Stationary Phase (CSP) Screening (if necessary): a. If achiral methods fail, install the selected CSP. b. Consult the manufacturer's guidelines for recommended mobile phases (these can be very different from RP, often including polar organic modes).[20] c. Follow a similar screening process as in Steps 1-3, adjusting mobile phases and gradients as appropriate for the CSP chemistry. Zwitterionic columns often use Methanol with a small percentage of water and acidic/basic additives.[4]

  • Method Validation: a. Once optimal conditions are found, perform replicate injections to confirm the reproducibility of retention time, peak area, and resolution.

References
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Daicel.
  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022).
  • Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Ilisz, I., et al. (2003). Comparative study on separation of diastereomers by HPLC.
  • Toth, G., & Peter, A. (1987). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers.
  • HPLC Ion Pair Reagents. (n.d.). Thermo Fisher Scientific.
  • HPLC Ion Pair Reagents. (n.d.). Fisher Scientific.
  • Kannappan, V. (2022).
  • Al-Tel, T. H. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 24(18), 3349.
  • A Comparative Guide to Chiral HPLC Analysis of Peptides. (2025). BenchChem.
  • Amino Acid and Peptide Chiral Separ
  • Lajkó, G., et al. (2017). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 48(3), 188-202.
  • Annunziata, F., et al. (2020). Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography.
  • Peptide Diastereomers, Separation of. (2013).
  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
  • The effect of mobile phase composition on the chiral separation of compounds. (2021).
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Separation of Peptide Diastereomers. (2018). OUCI.
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Miller, E. (2023).
  • Kusaka, Y., & Fuji, K. (2007).
  • HPLC Troubleshooting Guide. (n.d.).
  • Temperature selectivity effects in reversed-phase liquid chromatography due to conformation differences between helical and non-helical peptides. (2002).
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2012). IntechOpen.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • Influence and Control of Column Temperature in Successful Peptide Mapping. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). MDPI.
  • A Comparative Guide to the HPLC Analysis of Alpha- vs. Beta-Peptide Purity. (2025). BenchChem.
  • Choosing the Right Ion-Pairing Reagent for HPLC: A Guide. (2025). Specialty Chemical Manufacturer.
  • TROUBLESHOOTING GUIDE – HPLC. (n.d.).
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-44.

Sources

Technical Support Center: Solubility Optimization for Peptides Incorporating (S)-3-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating therapeutic properties such as potency, stability, and bioavailability. (S)-3-amino-5-phenylpentanoic acid, a β-amino acid with a phenylalkyl side chain, is a valuable building block in this regard. However, its introduction often presents significant challenges in peptide handling, most notably poor aqueous solubility. This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals encountering solubility issues with these modified peptides. We will explore the underlying physicochemical principles and provide detailed, field-proven troubleshooting protocols to ensure the successful solubilization and application of your novel peptide candidates.

Understanding the Challenge: Physicochemical Properties of (S)-3-amino-5-phenylpentanoic Acid

(S)-3-amino-5-phenylpentanoic acid, which can be considered a derivative of β-homophenylalanine, introduces two primary characteristics that contribute to decreased solubility:

  • Increased Hydrophobicity: The phenylalkyl side chain is inherently non-polar, significantly increasing the overall hydrophobicity of the peptide. Peptides with a high proportion of non-polar amino acids have a strong tendency to aggregate in aqueous solutions to minimize the unfavorable interaction between their hydrophobic surfaces and water molecules.[1][2] This aggregation is a primary cause of poor solubility.

  • Altered Backbone Conformation: As a β-amino acid, it introduces an additional carbon atom into the peptide backbone. This alters the conformational flexibility and hydrogen bonding patterns compared to standard α-peptides. β-peptides are known to adopt stable, well-defined secondary structures, including various helices (10/12-helix, 14-helix) and sheet-like structures.[3][4][5] While beneficial for stability, these ordered structures can facilitate intermolecular association and lead to aggregation, further reducing solubility.[2]

This guide will address these challenges through a systematic approach to solvent selection, pH modulation, and other physical solubilization techniques.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during the solubilization of peptides containing (S)-3-amino-5-phenylpentanoic acid.

Q1: My peptide containing (S)-3-amino-5-phenylpentanoic acid is completely insoluble in my standard aqueous buffer (e.g., PBS, Tris). What's the first thing I should do?

A1: The first and most critical step is to perform a systematic solubility test with a very small aliquot of your peptide to avoid wasting valuable material.[6][7] Due to the high hydrophobicity conferred by the (S)-3-amino-5-phenylpentanoic acid residue, direct dissolution in aqueous buffers is often unsuccessful.[8][9] Your initial efforts should focus on determining the peptide's charge characteristics and testing a logical progression of solvents.

The recommended starting point is to assess the peptide's net charge at neutral pH. You can estimate this by assigning a value of +1 to each basic residue (Lys, Arg, His, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus).[10][11] This will guide your subsequent solvent choices.

Q2: My peptide has a net neutral charge and is highly hydrophobic. What is the recommended solubilization strategy?

A2: For neutral and highly hydrophobic peptides, the use of organic co-solvents is the most effective strategy.[8][12] Dimethyl sulfoxide (DMSO) is the preferred choice for most biological applications due to its powerful solubilizing properties and relatively low cytotoxicity at low concentrations.[1][13]

The key is to first dissolve the peptide completely in a minimal amount of pure DMSO (e.g., 20-50 µL) to create a concentrated stock solution.[1][8] Once the peptide is fully dissolved in the organic solvent, you can then slowly add this stock solution dropwise into your desired aqueous buffer with vigorous stirring or vortexing.[8][14] This method of stepwise dilution is crucial to prevent the peptide from immediately precipitating out of solution.[11] If you observe turbidity, you have exceeded the solubility limit at that concentration.

Q3: How do I properly perform a pH adjustment to improve my peptide's solubility?

A3: Adjusting the pH is a powerful technique for increasing the solubility of peptides that have a net charge. The goal is to move the pH of the solution further away from the peptide's isoelectric point (pI), the pH at which the net charge is zero and solubility is at its minimum.[2]

  • For Basic Peptides (Net Positive Charge): If the peptide is insoluble in water, try dissolving it in a dilute acidic solution. Start with 10% acetic acid, adding it dropwise until the peptide dissolves.[6][11] If that fails, a very small amount of 0.1% trifluoroacetic acid (TFA) can be used.[10]

  • For Acidic Peptides (Net Negative Charge): If the peptide is insoluble in water, use a dilute basic solution. Start with 0.1 M ammonium bicarbonate or a small amount of dilute ammonium hydroxide (~1%).[6][14]

Always perform these adjustments on a small test sample first. Once dissolved, you can dilute the solution with your final buffer. Be cautious with strong bases, as they can cause racemization or other side reactions.[9]

Q4: Can I use sonication or gentle heating to help dissolve my peptide?

A4: Yes, both sonication and gentle heating can be effective physical methods to aid dissolution, especially for peptides that are slow to dissolve or have formed small aggregates.[6][12]

  • Sonication: A brief session in a bath sonicator (e.g., 3 cycles of 10-15 seconds) can help break up solid particles and increase the surface area available for solvation.[12][13] It's important to cool the sample on ice between sonication bursts to prevent excessive heating, which could degrade the peptide.[13]

  • Gentle Heating: Warming the solution to temperatures below 40°C can increase the kinetic energy and improve solubility.[9][12] However, this should be done with caution and for short periods, as prolonged exposure to heat can degrade the peptide.

These methods are typically used in conjunction with the solvent and pH adjustment strategies described above. If the solution remains cloudy or contains visible particulates after these steps, the peptide is likely suspended, not dissolved, and a stronger solvent system is required.[11]

Q5: My peptide dissolved initially in a DMSO/buffer mixture, but it precipitated after a freeze-thaw cycle or upon storage. What can I do?

A5: This is a common indication of a metastable solution, where the peptide is on the edge of its solubility limit. Several factors could be at play:

  • Concentration: The final concentration may be too high for the chosen buffer system. Try preparing a more dilute solution.

  • Aggregation Over Time: Hydrophobic peptides can slowly aggregate even at low temperatures.[2]

  • Freeze-Thaw Instability: The process of freezing and thawing can promote aggregation.

Solutions:

  • Aliquot: Prepare single-use aliquots of your peptide stock solution immediately after dissolution to avoid repeated freeze-thaw cycles.[12]

  • Chaotropic Agents: For non-cellular assays, you can include denaturing agents like 6 M guanidinium hydrochloride (Gdn-HCl) or 8 M urea in your stock solution to disrupt the hydrogen bonding that leads to aggregation.[8][15] Note that these will need to be diluted to non-denaturing concentrations for most applications.

  • Re-solubilization: If precipitation occurs, you may need to re-lyophilize the peptide and start the solubilization process again with a different solvent system or at a lower final concentration.[9][13]

Q6: Are there any sequence modifications I can consider to proactively improve the solubility of future peptides containing (S)-3-amino-5-phenylpentanoic acid?

A6: Yes, molecular engineering is a powerful approach to intrinsically improve peptide solubility.[2] Consider the following strategies during the design phase:

  • Incorporate Hydrophilic Residues: Flank the hydrophobic (S)-3-amino-5-phenylpentanoic acid residue with charged amino acids like Lysine or Arginine (basic) or Aspartic acid or Glutamic acid (acidic). This will increase the overall net charge and hydrophilicity of the peptide.[2][9]

  • PEGylation: Attaching a polyethylene glycol (PEG) chain can create a hydrophilic shield around the peptide, significantly improving its aqueous solubility and often extending its in vivo half-life.[2]

  • Sequence Scrambling: If the biological activity is not dependent on a specific linear sequence, rearranging the amino acids to disperse hydrophobic residues among hydrophilic ones can disrupt aggregation-prone regions.

  • Computational Prediction: Utilize computational tools like CamSol-PTM, which are designed to predict the solubility of peptides containing non-natural amino acids, to screen different sequences in silico before synthesis.[16][17]

Visual Workflows and Data

Decision-Making Workflow for Peptide Solubilization

The following diagram outlines a systematic approach to tackling solubility challenges with your peptide.

Solubility_Workflow start Start: Lyophilized Peptide test_sol Perform Solubility Test on a Small Aliquot start->test_sol calc_charge Calculate Net Charge at pH 7 test_sol->calc_charge charge_decision Net Charge? calc_charge->charge_decision positive Positive (Basic) charge_decision->positive > 0 negative Negative (Acidic) charge_decision->negative < 0 neutral Neutral/Hydrophobic charge_decision->neutral = 0 try_water_pos Try Sterile Water positive->try_water_pos try_water_neg Try Sterile Water negative->try_water_neg try_dmso Dissolve in min. DMSO neutral->try_dmso check_dissolved Is it Dissolved? try_water_pos->check_dissolved try_acid Try 10% Acetic Acid try_acid->check_dissolved try_water_neg->check_dissolved try_base Try 0.1M NH4HCO3 try_base->check_dissolved step_dilute Stepwise Dilution into Aqueous Buffer try_dmso->step_dilute step_dilute->check_dissolved check_dissolved->try_acid No check_dissolved->try_base No use_sonication Apply Sonication / Gentle Heat (<40°C) check_dissolved->use_sonication No, but close success Success: Clear Solution Prepare Aliquots & Store at -80°C check_dissolved->success Yes fail Re-evaluate: - Try stronger co-solvent (DMF) - Add chaotropic agent (Gdn-HCl) - Re-design peptide sequence check_dissolved->fail No, still insoluble use_sonication->check_dissolved

Caption: A systematic workflow for solubilizing peptides containing (S)-3-amino-5-phenylpentanoic acid.

Table 1: Properties of Common Co-solvents for Hydrophobic Peptides
Co-solventFormulaProperties & Use CasesBiocompatibility Considerations
Dimethyl Sulfoxide (DMSO) (CH₃)₂SOPowerful polar aprotic solvent. Excellent for highly hydrophobic peptides.[1][8]Generally tolerated by most cell lines up to 0.5% (v/v). Primary cells may be more sensitive (<0.1%). Can oxidize Cys and Met residues.[1][13]
Dimethylformamide (DMF) (CH₃)₂NC(O)HGood alternative to DMSO, especially for peptides containing Cys or Met.[8][10]More toxic than DMSO. Use with caution in cell-based assays.
Acetonitrile (ACN) CH₃CNVolatile solvent, useful when lyophilization to remove the solvent is required.[9][18]Generally used for analytical purposes (e.g., HPLC) rather than cell-based assays due to toxicity.
Isopropanol (IPA) (CH₃)₂CHOHA less potent but sometimes useful alcohol-based solvent for moderately hydrophobic peptides.[12][14]Can be used in some biological assays at very low final concentrations.

Detailed Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol is the essential first step to determine the optimal solvent without risking your entire peptide stock.

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. Briefly centrifuge the vial to ensure all powder is at the bottom.[7]

  • Aliquoting: Carefully weigh a small, manageable amount of peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Step 1 (Water): Add a volume of sterile, deionized water to target a high concentration (e.g., 5-10 mg/mL). Vortex gently. If it dissolves, your peptide is water-soluble at this concentration. If not, proceed.

  • Step 2 (pH Adjustment): Based on your peptide's calculated net charge, add either 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides) dropwise while vortexing.[6][11] Assess for clarity after each drop. If it dissolves, note the approximate pH.

  • Step 3 (Organic Co-solvent): If steps 1 and 2 fail, use a new 1 mg aliquot. Add a minimal volume of pure DMSO (e.g., 20-50 µL). Vortex vigorously. If it dissolves, proceed with stepwise dilution into your buffer of choice to determine the maximum soluble concentration.[1][8]

  • Documentation: Record the solvent system and maximum concentration that resulted in a clear, particle-free solution.

Protocol 2: Solubilization using DMSO and Stepwise Dilution

This is the primary method for highly hydrophobic, neutral peptides.

  • Initial Dissolution: Add a small, precise volume of 100% DMSO to the lyophilized peptide to create a concentrated stock (e.g., 20-50 mg/mL). Vortex vigorously for 1-2 minutes. A brief sonication may be applied if needed.[1][13]

  • Prepare Dilution Buffer: Place your desired final aqueous buffer (e.g., PBS pH 7.4) in a separate tube on a stir plate with a small stir bar.

  • Stepwise Dilution: Slowly, add the concentrated DMSO stock drop-by-drop to the stirring aqueous buffer.[8][14]

  • Monitor for Precipitation: Watch the solution closely. If it becomes cloudy or turbid, you have reached the solubility limit. Stop adding the stock solution.

  • Final Concentration: Calculate the final peptide concentration based on the volumes used. For cell-based assays, ensure the final DMSO concentration is non-toxic (typically ≤0.5%).[1]

  • Clarification and Storage: Centrifuge the final solution at high speed (e.g., 14,000 x g for 10 minutes) to pellet any micro-aggregates.[6] Carefully transfer the clear supernatant to a new tube. Prepare single-use aliquots and store at -80°C.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved January 5, 2026, from [Link]

  • LifeTein. (n.d.). How do I dissolve peptides in DMSO? Retrieved January 5, 2026, from [Link]

  • SB-PEPTIDE. (n.d.). Peptide solubility guidelines. Retrieved January 5, 2026, from [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of chemical research, 41(10), 1340–1350. Retrieved January 5, 2026, from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved January 5, 2026, from [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical Analysis of Secondary Structures of β-Peptides. Accounts of Chemical Research, 41(10), 1340-1350. Retrieved January 5, 2026, from [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • Seebach, D., et al. (2006). Helices and Other Secondary Structures of β- and γ-Peptides. Biopolymers, 84(1), 23-37. Retrieved January 5, 2026, from [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of β-peptides. HKUST Research Portal. Retrieved January 5, 2026, from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2022, April 5). How to dissolve a peptide in pH 7.4 PBS? Retrieved January 5, 2026, from [Link]

  • Nagai, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of visualized experiments : JoVE, (127), 55845. Retrieved January 5, 2026, from [Link]

  • Bitan, G., et al. (2011). Mutations that replace aromatic side chains promote aggregation of the Alzheimer's Aβ peptide. Biochemistry, 50(20), 4328–4335. Retrieved January 5, 2026, from [Link]

  • Sowińska, A., et al. (2020). Influence of short peptides with aromatic amino acid residues on aggregation properties of serum amyloid A and its fragments. Biochimica et biophysica acta. Proteins and proteomics, 1868(6), 140391. Retrieved January 5, 2026, from [Link]

  • Bitan, G., et al. (2011). Mutations that replace aromatic side chains promote aggregation of the Alzheimer's Aβ peptide. PubMed. Retrieved January 5, 2026, from [Link]

  • Cukalevski, R., et al. (2012). Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. ACS chemical neuroscience, 3(12), 1008–1016. Retrieved January 5, 2026, from [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. Retrieved January 5, 2026, from [Link]

  • Pires, M., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Gels (Basel, Switzerland), 8(11), 717. Retrieved January 5, 2026, from [Link]

  • Cukalevski, R., et al. (2012). Role of Aromatic Side Chains in Amyloid β-protein Aggregation. PubMed. Retrieved January 5, 2026, from [Link]

  • Xi, Y., et al. (2017). Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. Proceedings of the National Academy of Sciences of the United States of America, 114(36), 9535–9540. Retrieved January 5, 2026, from [Link]

  • Bywater, R. P., & Veryazov, V. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Journal of molecular modeling, 21(11), 298. Retrieved January 5, 2026, from [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Sant'Anna, R., et al. (2016). Role of amino acid hydrophobicity, aromaticity, and molecular volume on IAPP(20-29) amyloid self-assembly. Journal of peptide science : an official publication of the European Peptide Society, 22(8), 526–537. Retrieved January 5, 2026, from [Link]

  • Paci, E., & Karplus, M. (2000). The effects of side chain hydrophobicity on the denaturation of simple β-hairpins. Physical Chemistry Chemical Physics, 2(16), 3673-3677. Retrieved January 5, 2026, from [Link]

  • Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(12), 1565–1574. Retrieved January 5, 2026, from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Boc and Fmoc Strategies for the Solid-Phase Synthesis of β-Peptides

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the assembly of β-peptides presents unique challenges and opportunities. These fascinating molecules, with their protein-like secondary structures and inherent resistance to proteolytic degradation, are at the forefront of peptidomimetic research and drug discovery. The success of their synthesis hinges on the strategic choice of a solid-phase peptide synthesis (SPPS) methodology. The two dominant strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each offer a distinct set of advantages and disadvantages that can significantly impact the yield, purity, and overall success of β-peptide assembly.

This in-depth technical guide provides a comprehensive comparison of the Boc and Fmoc strategies as they apply specifically to the synthesis of β-peptides. Moving beyond a general overview, this guide delves into the nuances of each methodology, supported by experimental data and field-proven insights to empower researchers in making informed decisions for their synthetic campaigns.

Core Principles: A Tale of Two Orthogonalities

The fundamental difference between the Boc and Fmoc strategies lies in their protecting group schemes, which dictate the chemical environments for deprotection and cleavage.[1][2]

The Boc/Bzl Strategy: A Classic Approach with Enduring Relevance

The Boc strategy, the foundational method of SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino group.[2] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2] This reliance on graduated acid lability, while not a truly orthogonal system, has proven robust for the synthesis of many peptides.[3]

The Fmoc/tBu Strategy: The Modern Workhorse of SPPS

Developed as a milder alternative, the Fmoc strategy utilizes the base-labile Fmoc protecting group for the α-amino terminus.[2] This group is readily cleaved by a secondary amine, most commonly piperidine.[] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[] This true orthogonality, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms, is a key advantage of the Fmoc approach.[3]

Navigating the Challenges of β-Peptide Synthesis: A Comparative Analysis

The unique structural features of β-amino acids, including increased steric bulk and a propensity to form stable secondary structures, introduce specific challenges during SPPS. The choice between Boc and Fmoc chemistry can be pivotal in overcoming these hurdles.

Aggregation and "Difficult Sequences"

β-Peptides are notorious for their tendency to form stable secondary structures, such as helices and β-sheets, which can lead to on-resin aggregation. This aggregation can hinder solvent and reagent access, leading to incomplete deprotection and coupling reactions, ultimately resulting in truncated or deletion sequences.[5]

Advantage: Boc. For β-peptides prone to forming β-sheet structures, the Boc strategy often demonstrates a significant advantage.[] The repetitive TFA deprotection steps create a protonated N-terminus, which disrupts the interchain hydrogen bonding that drives aggregation.[7] This can lead to improved solvation of the growing peptide chain and more efficient coupling, resulting in higher crude purity and overall yield, particularly for hydrophobic sequences.[][8]

Fmoc Considerations: While aggregation can be more pronounced in Fmoc synthesis, several mitigation strategies exist. The use of specialized "low-load" resins, chaotropic salts, elevated temperatures, and microwave-assisted synthesis can help to disrupt aggregates.[5] Furthermore, the incorporation of pseudoproline dipeptides can introduce "kinks" into the peptide backbone, effectively disrupting the formation of secondary structures.[1]

Steric Hindrance and Coupling Efficiency

The additional methylene group in the backbone of β-amino acids, particularly in β³- and cyclic β-amino acids, can create significant steric hindrance at the N-terminus. This can slow down coupling reactions and lead to incomplete acylation.

Advantage: Neutral. Both strategies face similar challenges with sterically hindered β-amino acids. The key to success lies in the selection of an appropriate coupling reagent. Highly efficient uronium- or phosphonium-based reagents, such as HBTU, HATU, HCTU, and PyBOP, are often employed to overcome the steric barrier and drive the reaction to completion.[9][10] In some cases, the in-situ generation of highly reactive amino acid fluorides using reagents like TFFH has shown promise for coupling extremely hindered amino acids.[9]

Side Reactions

Several side reactions can plague peptide synthesis, and the choice of strategy can influence their prevalence.

  • Aspartimide Formation (Fmoc): Peptides containing aspartic acid are susceptible to aspartimide formation under the basic conditions of Fmoc deprotection, leading to a mixture of α- and β-peptides and potential chain termination.[5] This can be a concern when synthesizing β-peptides containing aspartic acid analogues.

  • Diketopiperazine Formation (Fmoc): The formation of a cyclic dipeptide at the N-terminus is a common side reaction, particularly with proline or other secondary amines in the first two positions.[5]

  • Premature Side-Chain Deprotection (Boc): The repeated use of TFA in the Boc strategy can lead to the gradual loss of some acid-sensitive side-chain protecting groups, potentially leading to side reactions.[11]

Orthogonality and Synthesis of Modified β-Peptides

The synthesis of β-peptides with complex side-chain modifications, such as glycosylation, phosphorylation, or cyclization, often requires a high degree of orthogonality in the protecting group scheme.

Advantage: Fmoc. The true orthogonality of the Fmoc/tBu strategy provides a significant advantage for the synthesis of modified β-peptides.[][12] The ability to selectively deprotect side chains while the peptide remains anchored to the resin allows for on-resin modifications with greater ease and control.[3] For example, the synthesis of cyclic β-peptides often relies on the selective deprotection of side chains to form a lactam bridge.[13]

Quantitative Data: A Look at the Numbers

While direct head-to-head comparisons for a wide range of β-peptides are not always available in the literature, data from the synthesis of challenging sequences, such as the amyloid-beta peptide, can provide valuable insights.

FeatureBoc StrategyFmoc Strategy
Nα-Deprotection Moderately strong acid (e.g., 50% TFA in DCM)[2]Mild base (e.g., 20% piperidine in DMF)[2]
Side-Chain Protection Acid-labile (benzyl-based), cleaved by strong acid (e.g., HF)[2]Acid-labile (tBu-based), cleaved by TFA[2]
Final Cleavage Strong acid (e.g., HF, TFMSA)[2]Strong acid (e.g., TFA)[2]
Typical Crude Purity 75-85% for standard peptides; can be higher for hydrophobic sequences[8]70-90% for standard peptides[8]
Coupling Efficiency Generally high, but can be sequence-dependent[14]Generally high, often exceeding 99%[1]

Case Study: Synthesis of Amyloid Beta (Aβ) Peptides

The synthesis of the aggregation-prone Aβ peptide, a β-sheet-rich peptide, highlights the practical implications of choosing a synthetic strategy.

StrategyModifications/CouplingCrude YieldPurityReference
Fmoc/tBu SPPSStandard33%Not Reported[1]
Fmoc/tBu SPPSWith pseudoproline dipeptides57%Not Reported[1]
Fmoc SPPSHCTU coupling, microwave assistance87%67%[1]

While direct comparative data for the Boc synthesis of Aβ in the same study is unavailable, it is widely acknowledged that the Boc strategy can offer advantages for such "difficult sequences" due to the aggregation-disrupting nature of the acidic deprotection steps.[1]

Visualizing the Workflows

To further illustrate the differences between the two strategies, the following diagrams depict the cyclical processes of Boc and Fmoc SPPS.

Boc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Resin Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (e.g., DIEA/DCM) Deprotection->Neutralization Wash Coupling Amino Acid Coupling (Activated Boc-AA) Neutralization->Coupling Wash Coupling->Resin Wash & Repeat Cleavage Final Cleavage & Side-Chain Deprotection (HF or TFMSA) Coupling->Cleavage After Final Cycle Purification Peptide Purification (RP-HPLC) Cleavage->Purification Fmoc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Coupling Amino Acid Coupling (Activated Fmoc-AA) Deprotection->Coupling Wash Coupling->Resin Wash & Repeat Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Coupling->Cleavage After Final Cycle Purification Peptide Purification (RP-HPLC) Cleavage->Purification

The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for single cycles of Boc and Fmoc SPPS. It is crucial to note that these are starting points, and optimization is often necessary based on the specific β-peptide sequence.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single cycle of amino acid addition using the Boc strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash). [15] * Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes. [15] * Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes to neutralize the N-terminal ammonium salt.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected β-amino acid (2-4 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in DMF or a DCM/DMF mixture.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-4 hours, monitoring completion with a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts before proceeding to the next cycle.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single cycle of amino acid addition using the Fmoc strategy. [16]

  • Resin Swelling: Swell the appropriate resin (e.g., Wang for peptide acids, Rink Amide for peptide amides) in DMF for 30-60 minutes. [16]2. Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. [16] * Drain and repeat the treatment with fresh piperidine solution for another 10-20 minutes.

    • Wash the resin thoroughly with DMF to remove all traces of piperidine. [16]3. Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected β-amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU, HATU, or PyBOP) and a base (e.g., DIEA or NMM) in DMF. [5] * Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. Monitor for completion using a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts before starting the next cycle.

Conclusion: Making the Strategic Choice

The decision between Boc and Fmoc chemistry for the synthesis of β-peptides is not a one-size-fits-all scenario. A careful analysis of the target peptide's sequence, length, and any desired modifications is paramount.

  • The Boc strategy remains a powerful tool, particularly for hydrophobic and aggregation-prone β-peptides, where its acidic deprotection steps can significantly improve synthetic outcomes.

  • The Fmoc strategy , with its milder conditions and true orthogonality, is generally the preferred method for the synthesis of a wide range of β-peptides, especially those containing sensitive residues or requiring on-resin side-chain modifications.

Ultimately, a thorough understanding of the chemical principles and practical considerations of both methodologies, as presented in this guide, will equip researchers to navigate the challenges of β-peptide synthesis and successfully achieve their synthetic goals.

References

  • T boc fmoc protocols in peptide synthesis. (2016, May 24). Slideshare. Retrieved from [Link]

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... (n.d.). ResearchGate. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991). Tetrahedron Letters, 32(52), 7679-7682.
  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. (2005). Proceedings of the National Academy of Sciences, 102(35), 12485-12490.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Peptide Synthesis - FAQ. (n.d.). AAPPTec. Retrieved from [Link]

  • Improving Fmoc Solid Phase Synthesis of Human Beta Defensin 3. (2017). PLOS ONE, 12(1), e0169290.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(2), 525-528.
  • Advances in Fmoc solid-phase peptide synthesis. (2017). Journal of Peptide Science, 23(7-8), 488-513.
  • de la Torre, B. G., & Albericio, F. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International journal of peptide research and therapeutics, 20(1), 53-69.
  • Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). Preparation of N-Fmoc-Protected β2-and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Helvetica Chimica Acta, 87(12), 3151-3195.
  • Young, J. D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-200.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic str

Sources

A Comparative Guide to the Validation of Chiral Purity for (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of drug candidates is not merely a matter of purity but a fundamental determinant of therapeutic efficacy and safety. For chiral molecules such as (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, a key intermediate in the synthesis of various pharmacologically active compounds, the presence of its enantiomeric counterpart can introduce unintended biological effects. Consequently, the validation of its chiral purity is a critical control point in the manufacturing process. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound, grounded in scientific principles and practical application.

The enantiomeric separation of N-tert-butoxycarbonyl (Boc) protected amino acids is a well-established application of chiral HPLC. The selection of the appropriate chiral stationary phase (CSP) and mobile phase is paramount to achieving a robust and reliable separation. This guide will compare two of the most successful classes of CSPs for this application: polysaccharide-based and macrocyclic glycopeptide-based columns.

The Foundational Choice: Chiral Stationary Phases

The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and, thus, separation.

Polysaccharide-Based CSPs , such as those derived from cellulose or amylose, are renowned for their broad enantioselectivity. The helical structure of the polysaccharide derivatives provides a complex chiral environment where hydrogen bonding, π-π interactions, and steric hindrance contribute to the separation.

Macrocyclic Glycopeptide-Based CSPs , like those utilizing vancomycin or teicoplanin, offer a multimodal separation mechanism. These CSPs possess ionizable groups, making them particularly effective for the separation of polar and ionic compounds like amino acids.[1] The chiral recognition is driven by a combination of hydrogen bonding, ionic interactions, and inclusion complexation.[2]

The following diagram illustrates the logical workflow for developing and validating a chiral HPLC method for this compound.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Analyte Characterization ((S)-3-Boc-amino-5-phenylpentanoic acid) B Select Chiral Stationary Phases (Polysaccharide vs. Macrocyclic Glycopeptide) A->B C Screen Mobile Phases (Normal, Reversed, Polar Organic) B->C D Optimize Separation Parameters (Mobile Phase Composition, Flow Rate, Temperature) C->D E Specificity D->E Optimized Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis & Chiral Purity Determination I->J

Caption: Workflow for Chiral HPLC Method Development and Validation.

Comparative Analysis of Chiral HPLC Methods

The following table summarizes two hypothetical, yet highly plausible, chiral HPLC methods for the enantiomeric separation of 3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, based on established protocols for similar N-Boc protected amino acids.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP
Chiral Stationary Phase CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate))Astec® CHIROBIOTIC® T (Teicoplanin)
Dimensions 250 x 4.6 mm, 3 µm250 x 4.6 mm, 5 µm
Mobile Phase Mode Normal PhaseReversed-Phase
Mobile Phase Composition n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)Acetonitrile / 20 mM Ammonium Acetate, pH 6.0 (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 220 nmUV at 220 nm
Expected Elution Order (R)-enantiomer followed by (S)-enantiomer (typical)(L)-enantiomer followed by (D)-enantiomer (typical)
Advantages Excellent resolution for many N-protected amino acids.[3]Broad selectivity and high stability in aqueous mobile phases.[4]
Considerations Requires non-polar solvents; may not be suitable for all formulations.May require longer column equilibration times.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two compared chiral HPLC methods.

Method 1: Polysaccharide-Based CSP (Normal Phase)

This protocol is a robust starting point for the enantiomeric separation of this compound using a cellulose-based CSP.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid in a ratio of 90:10:0.1 (v/v/v). All solvents should be HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of a racemic standard of 3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid in the mobile phase at a concentration of approximately 1 mg/mL. This is used for method development and to confirm the elution order of the enantiomers.

  • Prepare a sample of the (S)-enantiomer to be tested at the same concentration in the mobile phase.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution.

  • Inject the sample of the (S)-enantiomer to determine its chiral purity.

  • The percentage of the undesired (R)-enantiomer can be calculated using the area percent method.

Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)

This protocol offers an alternative using a teicoplanin-based CSP, which is often advantageous for its compatibility with aqueous mobile phases.

1. Instrumentation:

  • HPLC system as described in Method 1.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Ammonium Acetate buffer (pH 6.0) in a ratio of 60:40 (v/v). All solvents and reagents should be HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a 20 mM Ammonium Acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water and adjusting the pH to 6.0 with acetic acid.

  • Prepare a stock solution of a racemic standard of 3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid in a mixture of Acetonitrile and water (1:1) at a concentration of approximately 1 mg/mL.

  • Prepare a sample of the (S)-enantiomer to be tested at the same concentration.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 60 minutes, as macrocyclic glycopeptide columns may require longer equilibration times.

  • Follow the injection and analysis procedure as described in Method 1.

Validation of the Chiral HPLC Method

Once an optimal separation is achieved, the chosen method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[5] The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and its enantiomer. This is demonstrated by achieving baseline resolution between the two enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed for the minor enantiomer over a range of concentrations, typically from the limit of quantitation (LOQ) to 150% of the specification limit.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking the desired enantiomer with known amounts of the undesired enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of the undesired enantiomer in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram outlines the key validation parameters and their relationship in establishing a trustworthy chiral HPLC method.

G cluster_0 Core Performance Characteristics cluster_1 Sensitivity & Reliability Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Resolution > 1.5) Validation->Specificity Linearity Linearity (Correlation Coefficient > 0.99) Validation->Linearity Range Range Validation->Range Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Validation->LOD_LOQ Robustness Robustness (Parameter Variation) Validation->Robustness Linearity->Range Accuracy->Range Precision->Range

Caption: Key Parameters for Chiral HPLC Method Validation.

Conclusion

The validation of chiral purity for this compound is a critical step in ensuring the quality and safety of pharmaceutical products. Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer viable and robust solutions for this analytical challenge. The choice between a normal-phase and a reversed-phase method will depend on factors such as sample solubility, available instrumentation, and the desired chromatographic performance. By following a systematic approach to method development and a rigorous validation protocol according to ICH guidelines, researchers and drug development professionals can confidently establish a reliable method for the routine analysis of the enantiomeric purity of this important chiral building block.

References

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]

  • ResearchGate. Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. Available from: [Link]

  • Phenomenex. APPLICATIONS. Available from: [Link]

  • PMC - NIH. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Available from: [Link]

  • ElectronicsAndBooks. Synthesis of 15N-Labelled Chiral Boc-Amino Acids from Triflates: Enantiomers of Leucine and Phenylalanine. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • LCGC International. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • NIH. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Available from: [Link]

  • ResearchGate. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Available from: [Link]

  • Scholars' Mine. Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. Available from: [Link]

  • PMC - NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]

  • ResearchGate. HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. Available from: [Link]

  • Scholars' Mine. Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • PubMed. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. Available from: [Link]

  • PubMed. [The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography]. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of Neprilysin Inhibitors Derived from Different Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neprilysin as a Therapeutic Target

Neprilysin (NEP), a zinc-dependent metalloprotease, is a key regulator of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP], B-type natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[1][2] By degrading these peptides, neprilysin plays a crucial role in cardiovascular and renal homeostasis. Inhibition of neprilysin leads to an increase in the circulating levels of these beneficial peptides, resulting in vasodilation, natriuresis, and a reduction in cardiac preload and afterload.[2] This mechanism of action has established neprilysin as a significant therapeutic target, particularly for the management of heart failure.[1]

The clinical success of sacubitril, the first-in-class neprilysin inhibitor, has spurred further research into novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[1] Sacubitril is a prodrug that is metabolized in vivo to its active form, LBQ657, which features a gamma-amino acid scaffold that can be conceptually related to a substituted beta-amino acid. The core structure of many neprilysin inhibitors incorporates a beta-amino acid or a related motif, which plays a critical role in binding to the active site of the enzyme. This guide will compare the efficacy of neprilysin inhibitors based on the specific beta-amino acid derivatives they incorporate.

The Crucial Role of the Beta-Amino Acid Scaffold in Neprilysin Inhibition

The design of potent and selective neprilysin inhibitors hinges on the precise arrangement of functional groups that interact with the key residues in the enzyme's active site. The beta-amino acid scaffold serves as a versatile platform for orienting these crucial pharmacophoric elements.

Mechanism of Inhibition and Key Interactions

Neprilysin inhibitors typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding and cleavage of its natural substrates. The active site of neprilysin contains a catalytic zinc ion, which is essential for its enzymatic activity. Effective inhibitors possess a zinc-binding group (ZBG), such as a carboxylate, phosphonate, or thiol, that coordinates with this zinc ion.

The beta-amino acid moiety contributes to the overall binding affinity through several key interactions:

  • Backbone Interactions: The amide bond of the beta-amino acid can form hydrogen bonds with the backbone of the enzyme.

  • Side-Chain Interactions: The substituent at the beta-position of the amino acid can occupy specific sub-pockets within the active site, contributing to both potency and selectivity.

  • Stereochemistry: The stereochemistry of the beta-amino acid is often critical for optimal binding, as it dictates the spatial orientation of the substituents.

Below is a diagram illustrating the general mechanism of neprilysin and the impact of its inhibition.

neprilysin_pathway cluster_nep Neprilysin (NEP) Activity cluster_effects Physiological Effects cluster_inhibition Therapeutic Intervention Natriuretic Peptides (ANP, BNP) Natriuretic Peptides (ANP, BNP) NEP NEP Natriuretic Peptides (ANP, BNP)->NEP Vasodilation Vasodilation Natriuretic Peptides (ANP, BNP)->Vasodilation Natriuresis/Diuresis Natriuresis/Diuresis Natriuretic Peptides (ANP, BNP)->Natriuresis/Diuresis Reduced Cardiac Fibrosis & Hypertrophy Reduced Cardiac Fibrosis & Hypertrophy Natriuretic Peptides (ANP, BNP)->Reduced Cardiac Fibrosis & Hypertrophy Bradykinin Bradykinin Bradykinin->NEP Bradykinin->Vasodilation Other Vasoactive Peptides Other Vasoactive Peptides Other Vasoactive Peptides->NEP Inactive Fragments Inactive Fragments NEP->Inactive Fragments Degradation Decreased Blood Pressure Decreased Blood Pressure Vasodilation->Decreased Blood Pressure Natriuresis/Diuresis->Decreased Blood Pressure NEP Inhibitor (e.g., Sacubitrilat) NEP Inhibitor (e.g., Sacubitrilat) NEP_inhibited Neprilysin (NEP) NEP Inhibitor (e.g., Sacubitrilat)->NEP_inhibited Inhibits Increased Levels of\nNatriuretic Peptides,\nBradykinin, etc. Increased Levels of Natriuretic Peptides, Bradykinin, etc. NEP_inhibited->Increased Levels of\nNatriuretic Peptides,\nBradykinin, etc.

Caption: Mechanism of Neprilysin and its Inhibition.

Comparative Efficacy of Beta-Amino Acid-Derived Neprilysin Inhibitors

The efficacy of neprilysin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table provides a comparative analysis of neprilysin inhibitors derived from different beta-amino acid scaffolds, with a focus on structure-activity relationships.

Inhibitor/AnalogBeta-Amino Acid Scaffold/Key ModificationNEP IC50 (nM)Key Structure-Activity Relationship InsightsReference
Sacubitrilat (LBQ657) γ-amino acid with a chiral methyl group5The active metabolite of the prodrug sacubitril. The stereochemistry of the methyl group is crucial for high potency.[1]
Des-methyl LBQ657 Removal of the chiral methyl group~500Removal of the methyl group leads to a ~100-fold loss in activity, highlighting the importance of this substituent for optimal binding in a specific sub-pocket of the enzyme.[3]
Candoxatrilat Indane carboxylic acid derivative (can be seen as a constrained beta-amino acid analog)2.4One of the early, potent neprilysin inhibitors. Its rigid structure likely pre-organizes the pharmacophoric groups for optimal binding.[4]
Fasidotrilat Thiol-containing beta-amino acid derivative5.1A dual inhibitor of neprilysin and angiotensin-converting enzyme (ACE). The thiol group acts as a potent zinc-binding moiety.[1]
Tyrosine Betaine Analog 1 Tyrosine betaine scaffold52,900Exhibits only moderate inhibitory activity. The quaternary ammonium group may not be optimal for interaction with the enzyme's active site.[5]
Tyrosine Betaine Analog 2 Modified tyrosine betaine scaffold170,000Demonstrates weak inhibitory activity, further suggesting that the betaine structure is not ideal for potent neprilysin inhibition.[5]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table underscores the critical role of the beta-amino acid scaffold and its substituents in determining the inhibitory potency against neprilysin.

  • Stereochemistry and Alkyl Substitution: The dramatic loss of activity upon removal of the methyl group in LBQ657 demonstrates the presence of a specific hydrophobic pocket in the enzyme's active site that favorably accommodates this group.[3] The precise stereochemistry is essential for positioning this group correctly within the pocket.

  • Conformational Rigidity: The high potency of candoxatrilat suggests that a more rigid scaffold, which reduces the entropic penalty of binding, can be beneficial for high-affinity interactions.

  • Zinc-Binding Group: While not directly part of the beta-amino acid, the choice of the zinc-binding group is paramount. Fasidotrilat's potent inhibition is, in part, attributable to the strong coordination of its thiol group with the catalytic zinc ion.[1]

  • Overall Molecular Architecture: The weak activity of the tyrosine betaine analogs indicates that while they may possess some structural similarities to known inhibitors, their overall shape and charge distribution are not conducive to potent binding within the neprilysin active site.[5]

Experimental Protocols for Efficacy Evaluation

The evaluation of neprilysin inhibitors requires robust and validated experimental protocols. Below are outlines for key in vitro and in vivo assays.

In Vitro Neprilysin Inhibition Assay (Fluorometric Method)

This assay is a standard method for determining the IC50 value of a potential neprilysin inhibitor.

Principle:

The assay utilizes a fluorogenic substrate of neprilysin. When the substrate is cleaved by the enzyme, a fluorescent product is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.

Materials:

  • Recombinant human neprilysin

  • Neprilysin assay buffer (e.g., 50 mM Tris, pH 7.5)

  • Fluorogenic neprilysin substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Test inhibitors (dissolved in a suitable solvent like DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Dilute the recombinant neprilysin to the desired concentration in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the working concentration in the assay buffer.

    • Prepare a serial dilution of the test inhibitors in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of the diluted neprilysin to each well of the 96-well plate (except for the blank wells).

    • Add the serially diluted test inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

The following diagram illustrates the workflow for the in vitro neprilysin inhibition assay.

in_vitro_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prepare Reagents Prepare Reagents: - Neprilysin Enzyme - Fluorogenic Substrate - Test Inhibitors (Serial Dilutions) - Assay Buffer Add NEP to Plate Add NEP to Plate Prepare Reagents->Add NEP to Plate Add Inhibitors Add Inhibitors Add NEP to Plate->Add Inhibitors Pre-incubate Pre-incubate Add Inhibitors->Pre-incubate Initiate with Substrate Initiate with Substrate Pre-incubate->Initiate with Substrate Kinetic Fluorescence Reading Kinetic Fluorescence Reading Initiate with Substrate->Kinetic Fluorescence Reading Calculate Reaction Rates Calculate Reaction Rates Kinetic Fluorescence Reading->Calculate Reaction Rates Plot Inhibition Curve Plot Inhibition Curve Calculate Reaction Rates->Plot Inhibition Curve Determine IC50 Determine IC50 Plot Inhibition Curve->Determine IC50

Caption: Workflow for In Vitro Neprilysin Inhibition Assay.

In Vivo Efficacy Evaluation in Animal Models

Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of neprilysin inhibitors.

Common Animal Models:

  • Spontaneously Hypertensive Rats (SHR): A widely used model for hypertension to assess the blood pressure-lowering effects of neprilysin inhibitors.

  • Myocardial Infarction-Induced Heart Failure Models: In these models (e.g., in rats or mice), a myocardial infarction is surgically induced to mimic heart failure with reduced ejection fraction. These models are used to evaluate the effects of inhibitors on cardiac remodeling, function, and survival.

  • Dahl Salt-Sensitive Rats: These rats develop hypertension and heart failure when fed a high-salt diet, providing a model to study the effects of inhibitors on salt-sensitive hypertension and cardiac dysfunction.

Key Parameters to Measure:

  • Hemodynamics: Blood pressure, heart rate, and cardiac output.

  • Cardiac Function: Echocardiography to measure ejection fraction, ventricular dimensions, and wall thickness.

  • Biomarkers: Plasma levels of natriuretic peptides (ANP, BNP), cGMP, and markers of cardiac and renal injury.

  • Histopathology: Examination of cardiac and renal tissues for fibrosis, hypertrophy, and other pathological changes.

General Protocol Outline:

  • Animal Acclimatization and Baseline Measurements: Animals are acclimatized to the laboratory conditions, and baseline measurements of key parameters are taken.

  • Induction of Disease Model: The chosen disease model (e.g., myocardial infarction) is induced.

  • Treatment Administration: Animals are randomized to receive the test inhibitor, a vehicle control, or a positive control (e.g., a known neprilysin inhibitor). The drug is administered for a specified duration via an appropriate route (e.g., oral gavage).

  • Monitoring and Measurements: Key parameters are monitored throughout the study period.

  • Terminal Procedures: At the end of the study, animals are euthanized, and blood and tissues are collected for final analysis.

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the different treatment groups.

Conclusion and Future Directions

The development of neprilysin inhibitors has marked a significant advancement in the treatment of cardiovascular diseases, particularly heart failure. The beta-amino acid scaffold has proven to be a valuable component in the design of potent and selective inhibitors. The comparative analysis presented in this guide highlights the critical importance of specific structural features, such as stereochemistry and the nature of substituents, in determining inhibitory efficacy.

Future research in this area will likely focus on:

  • Novel Beta-Amino Acid Scaffolds: Exploration of a wider range of beta-amino acid derivatives, including cyclic and conformationally constrained analogs, to improve potency and selectivity.

  • Dual-Target Inhibitors: Design of single molecules that inhibit both neprilysin and other relevant targets, such as the angiotensin receptor or sodium-glucose cotransporter 2 (SGLT2), to achieve synergistic therapeutic effects.

  • Tissue-Specific Inhibitors: Development of inhibitors that selectively target neprilysin in specific tissues, such as the heart and kidneys, to minimize potential off-target side effects.

  • Understanding Long-Term Effects: Further investigation into the long-term consequences of neprilysin inhibition, including its effects on cognitive function and the metabolism of other peptides.

By continuing to explore the structure-activity relationships of beta-amino acid-derived neprilysin inhibitors, researchers can pave the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers in Pharmacology. Available at: [Link]

  • Neprilysin inhibitors. Google Patents.
  • Beta-amino acid derivatives for treatment of diabetes. Google Patents.
  • Mixed inhibitors of aminopeptidase N and neprilysin. Google Patents.
  • Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Biological and In silico Studies on Synthetic Analogues of Tyrosine Betaine as Inhibitors of Neprilysin - A Drug Target for the Treatment of Heart Failure. Current Pharmaceutical Design. Available at: [Link]

  • Amorphous sacubitril-valsartan complex and process for preparation thereof. Google Patents.
  • Substituted Aminobutyric Derivatives as Neprilysin Inhibitors. PubChem. Available at: [Link]

  • Novel β-Amino Acid Derivatives as Inhibitors of Cathepsin A. Journal of Medicinal Chemistry. Available at: [Link]

  • Neprilysin inhibitors. Google Patents.
  • Pharmaceutical combinations of an angiotensin receptor antagonist and a nep inhibitor. Google Patents.
  • Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. ResearchGate. Available at: [Link]

  • Sacubitril-valsartan dosage regimen for treating heart failure. Google Patents.
  • Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. JACC: Basic to Translational Science. Available at: [Link]

  • BIOCHEMISTRY, THERAPEUTICS AND BIOMARKER IMPLICATIONS OF NEPRILYSIN IN CARDIORENAL DISEASE. Clinical Chemistry. Available at: [Link]

  • Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors. American Journal of Pharmaceutical Education. Available at: [Link]

  • Table 2, IC50 values for selected compounds versus caspase panel. NCBI Bookshelf. Available at: [Link]

  • Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. CoLab.
  • Structure of neprilysin in complex with the active metabolite of sacubitril. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to Conformational Control in Peptides: A Comparative Analysis of (S)-3-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Toolkit

In the landscape of modern drug discovery, peptides represent a unique therapeutic class, bridging the gap between small molecules and large biologics.[1][2] However, native peptides often suffer from poor metabolic stability and limited conformational definition, hindering their clinical potential. The strategic incorporation of non-natural amino acids (UAAs) has emerged as a transformative approach to overcome these limitations.[3][4] By venturing beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced proteolytic resistance, tailored pharmacokinetic profiles, and, most critically, precisely controlled three-dimensional structures.[5][][7]

Among the vast arsenal of UAAs, β-amino acids are particularly compelling. The simple addition of one extra carbon atom into the peptide backbone fundamentally alters the accessible conformational space, enabling the formation of novel, stable secondary structures not seen in natural proteins.[5][8][9] This guide provides an in-depth comparison of the conformational impact of a specific β-amino acid, (S)-3-amino-5-phenylpentanoic acid, against other widely used UAAs. We will delve into the structural consequences of its inclusion, supported by a framework of comparative data and detailed experimental protocols for validation.

The Foundational Shift: The β-Amino Acid Backbone

To appreciate the impact of (S)-3-amino-5-phenylpentanoic acid, one must first understand the distinction between α- and β-amino acids. In a canonical α-amino acid, the amino group is attached to the α-carbon, the same carbon that holds the carboxyl group.[9] In a β-amino acid, the amino group is attached to the β-carbon, one atom removed from the carboxyl group.[9] This seemingly minor change increases the flexibility of the peptide backbone, allowing for the formation of new, stable hydrogen-bonding patterns and unique secondary structures, such as the well-defined 14-helix, which is characterized by a 14-membered hydrogen-bonded ring.[5]

G cluster_alpha α-Amino Acid Structure cluster_beta β-Amino Acid Structure a_c a_co COOH a_c->a_co a_nh2 NH2 a_c->a_nh2 a_r R a_c->a_r a_h H a_c->a_h b_cb b_ca b_cb->b_ca b_nh2 NH2 b_cb->b_nh2 b_r R b_cb->b_r b_co COOH b_ca->b_co h2 h2 b_ca->h2 h3 h3 b_ca->h3 b_h1 H b_h2 H b_h3 H

Figure 1: Structural comparison of α- and β-amino acids.

Spotlight on (S)-3-amino-5-phenylpentanoic Acid

(S)-3-amino-5-phenylpentanoic acid, which we will refer to as β³-hPhe, is a β³-homophenylalanine. The "β³" designation indicates that the side chain (a phenylpropyl group) is attached to the C3 (or β) carbon. This specific architecture imparts two key features:

  • Helix Induction: Like many β³-amino acids, it is a potent inducer of the 14-helix, a stable, right-handed helical structure with a three-residue-per-turn periodicity.[5] This allows for the rational design of peptidomimetics that can mimic α-helical domains involved in protein-protein interactions.[10]

  • Hydrophobic Side Chain: The phenylpropyl side chain provides a significant hydrophobic and aromatic character. This can be leveraged to enhance binding affinity to protein targets, improve membrane permeability, or drive specific tertiary folding through hydrophobic collapse.

Comparative Conformational Analysis

The choice of a UAA is a critical design element that dictates the final conformation and, consequently, the function of a peptide. The following table compares the structural influence of β³-hPhe with other common classes of non-natural amino acids.

Amino Acid ClassExampleStructure (Schematic)Primary Conformational EffectResulting Secondary Structure(s)
β³-Amino Acid (S)-3-amino-5-phenylpentanoic acid β-carbon with side chainStrong helix promoter14-Helix, 12-Helix
α,α-Disubstituted Aminoisobutyric acid (Aib)α-carbon with two methylsHighly restricted φ/ψ angles3₁₀-Helix, α-Helix
Constrained Cyclic D-Pipecolic acid (D-Pip)Six-membered ring backboneInduces sharp turns, rigidifiesβ-Turns, defined kinks
Flexible β-Amino Acid β-Alanine (β-Ala)β-amino acid, no side chainIncreases backbone flexibilityGenerally disordered, turns
α,β-Dehydro Dehydrophenylalanine (ΔPhe)Cα=Cβ double bondPlanarizes local backboneβ-Turns (specifically Type II)

Table 1: Comparison of conformational impacts of various non-natural amino acids.

As the data illustrates, while Aib is a powerful helix inducer, it favors the tighter 3₁₀-helix, which has different side-chain projections than the 14-helix induced by β³-hPhe. This distinction is critical when designing molecules to mimic the surfaces of α-helices. Similarly, residues like D-Pip are not helix-formers but turn-inducers, used to create hairpin or cyclic structures.[11] The unique value of β³-hPhe lies in its ability to generate stable, predictable helical structures with a distinct geometry from those accessible with α-amino acids.

Experimental Validation: Protocols for Structural Elucidation

Theoretical advantages must be confirmed with empirical data. The following section outlines the core experimental workflows required to synthesize and structurally characterize peptides containing β³-hPhe or other UAAs.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides.[12][13] The process involves building the peptide chain sequentially while the C-terminus is anchored to an insoluble resin support.

G Resin 1. Start with Resin Attach 2. Attach C-terminal Fmoc-protected Amino Acid Resin->Attach Deprotect 3. Deprotect: Remove Fmoc group (Piperidine) Attach->Deprotect Wash1 4. Wash Resin Deprotect->Wash1 Couple 5. Couple next Fmoc-Amino Acid (e.g., HATU) Wash1->Couple Wash2 6. Wash Resin Couple->Wash2 Repeat Repeat Steps 3-6 for each amino acid Wash2->Repeat Is chain complete? No Cleave 7. Cleave & Deprotect: Release peptide from resin (e.g., TFA cocktail) Wash2->Cleave Is chain complete? Yes Repeat->Deprotect Purify 8. Purify Peptide (HPLC) Cleave->Purify

Figure 2: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent (e.g., HATU) and a base (e.g., DIEA).

  • Fmoc Deprotection: Remove the temporary Fmoc protecting group from the N-terminus by treating the resin with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Subsequent Coupling: Couple the next Fmoc-protected amino acid in the sequence as described in step 2.

  • Cycle Repetition: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is fully assembled.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove permanent side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via mass spectrometry.

Causality: The use of orthogonal protecting groups (acid-labile side chains and a base-labile Fmoc group) is the cornerstone of this process, allowing for selective deprotection at each step without disturbing the rest of the molecule.[14]

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-volume technique ideal for assessing the overall secondary structure content of a peptide in solution.[15] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[16]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region. A typical concentration is 0.1-0.2 mg/mL.

  • Spectrometer Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes to remove oxygen.[15]

  • Blank Measurement: Record a spectrum of the buffer alone in the desired quartz cuvette (typically 1 mm path length).

  • Sample Measurement: Record the spectrum of the peptide sample from approximately 260 nm to 190 nm.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity (MRE) for concentration-independent comparison.

  • Interpretation:

    • α-helix: Strong negative bands near 222 nm and 208 nm, and a strong positive band near 195 nm.[16]

    • β-sheet: A negative band around 218 nm and a positive band near 195 nm.[16]

    • β-peptide 14-Helix: Often shows a strong positive band around 205 nm and a negative band near 220 nm, a distinct signature from α-helical structures.

High-Resolution 3D Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-resolution information on peptide structure and dynamics in solution.[17][18] For peptides containing UAAs, generating the necessary parameter files for structure calculation software is a crucial first step.[19][20]

G Sample 1. Prepare Sample (Peptide in deuterated solvent) Acquire 2. Data Acquisition (1D ¹H, 2D TOCSY, NOESY) Sample->Acquire Assign 3. Resonance Assignment (Assign peaks to specific atoms) Acquire->Assign Restraints 4. Generate Restraints (NOE-based distance restraints) Assign->Restraints Calc 5. Structure Calculation (Software like CYANA, CNS) Restraints->Calc Refine 6. Structure Refinement (Generate ensemble of structures) Calc->Refine Validate 7. Validation (Check stereochemistry & restraint violations) Refine->Validate

Figure 3: General workflow for peptide structure determination by NMR.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in ~500 µL of a deuterated solvent (e.g., H₂O/D₂O 90/10 or deuterated methanol). Adjust pH as needed.

  • Data Acquisition: Perform a series of NMR experiments on a high-field spectrometer (≥600 MHz). Key experiments include:

    • 1D ¹H: To check sample purity and concentration.

    • 2D TOCSY: To identify spin systems corresponding to individual amino acid residues.

    • 2D NOESY: To identify through-space correlations between protons that are close (<5 Å), which are the basis for 3D structure calculation.

  • Resonance Assignment: Manually or automatically assign all proton resonances to their respective atoms in the peptide sequence.[17]

  • Restraint Generation: Integrate the cross-peaks in the NOESY spectrum to generate a list of upper-limit distance restraints between pairs of protons.

  • Structure Calculation: Use software (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures that satisfy the experimental distance restraints. This requires creating a custom residue topology file for the non-natural amino acid.[19]

  • Analysis: Analyze the resulting ensemble of low-energy structures to define the peptide's conformation, identify hydrogen bonds, and measure dihedral angles.

Trustworthiness: The self-validating nature of this protocol comes from converging on a tight ensemble of structures with low restraint violation energies, indicating that the experimental data strongly supports a single, well-defined conformation.

Conclusion

The incorporation of non-natural amino acids like (S)-3-amino-5-phenylpentanoic acid provides an unparalleled level of control over peptide conformation, enabling the design of molecules with superior therapeutic properties.[3] As a β³-amino acid, it reliably induces stable 14-helical structures, offering a distinct advantage over α,α-disubstituted residues that favor 3₁₀-helices or cyclic residues that induce turns. Understanding the unique structural biases of different UAAs is paramount for success in peptidomimetic design. The experimental workflows detailed herein—from synthesis via SPPS to structural analysis by CD and NMR spectroscopy—provide a robust framework for researchers to validate their designs and unlock the full potential of these powerful chemical tools.

References

  • Rao, S. N., Balaji, V. N., & Ramnarayan, K. (1992). Conformational studies on beta-amino acid-containing peptides. I. Peptide Research, 5(6), 343-350. ([Link])

  • Bekele, T., Fiori, W. R., & McLaughlin, M. L. (2006). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 6, 1-11. ([Link])

  • Mazzetti, M. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. IntechOpen. ([Link])

  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10293–10342. ([Link])

  • Sharma, K., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. ([Link])

  • Jain, R. M., & Chauhan, V. S. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105-119. ([Link])

  • Vasudev, P. G. (2010). X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices. etd@IISc. ([Link])

  • Chen, Z., et al. (2024). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society. ([Link])

  • Gáspári, Z., & Perczel, A. (1999). Basic conformers in beta-peptides. Journal of Molecular Structure: THEOCHEM, 455(1-3), 1-13. ([Link])

  • de la Torre, B. G., & Andreu, D. (2016). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. ([Link])

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. ([Link])

  • Kellenbach, E., et al. (2011). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1097-1103. ([Link])

  • Zhang, D. W., & Chen, H. F. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. The Journal of Physical Chemistry B, 122(2), 534-542. ([Link])

  • Arletti, N., et al. (2019). Comparison between α- and β-amino acid. ResearchGate. ([Link])

  • Anonymous. (n.d.). Circular Dichroism Studies of Secondary Structure of Peptides. Protocol Exchange. ([Link])

  • McReynolds, K. D., & Gervay-Hague, J. (2000). Examining the secondary structures of unnatural peptides and carbohydrate-based compounds utilizing circular dichroism. Tetrahedron: Asymmetry, 11(2), 337-362. ([Link])

  • Martinek, T. A., & Fülöp, F. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(11), 4991–5013. ([Link])

  • Nagy, V. N., et al. (2021). Three different groups of the α- and β-amino acids studied. ResearchGate. ([Link])

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4, 57-72. ([Link])

  • Difference Wiki. (2024). Alpha Amino Acid vs. Beta Amino Acid: What's the Difference?. Difference Wiki. ([Link])

  • CD-Spectroscopy.com. (n.d.). The Role of Circular Dichroism in Peptide Structural Analysis. CD-Spectroscopy.com. ([Link])

  • Horne, W. S., & Gellman, S. H. (2011). Folding and function in α/β-peptides: Targets and therapeutic applications. Peptide Science, 96(5), 606–617. ([Link])

  • Lee, E. F., et al. (2012). X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. Accounts of Chemical Research, 45(9), 1545-1554. ([Link])

  • Horsley, J. R., et al. (2013). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 100(5), 457–470. ([Link])

  • Kritzer, J. A., et al. (2010). X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. Journal of the American Chemical Society, 132(30), 10471–10477. ([Link])

  • Touré, B. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Electronic Conference on Trends in Organic Chemistry. ([Link])

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. ([Link])

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. ([Link])

  • Cromm, P. M., & Spiegel, J. (2015). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Angewandte Chemie International Edition, 54(40), 11724–11741. ([Link])

Sources

Enhancing Peptide Stability: A Comparative Analysis of Incorporating (S)-3-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their rapid degradation in vivo.[1][2][3] This guide provides a comprehensive analysis of how the incorporation of the non-canonical β-amino acid, (S)-3-amino-5-phenylpentanoic acid, can significantly enhance peptide stability against enzymatic degradation. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for assessing peptide stability.

The Challenge of Peptide Instability

Peptides, composed of α-amino acids, are susceptible to rapid cleavage by a wide array of proteases and peptidases present in biological systems.[3][4][5] This enzymatic degradation leads to a short in vivo half-life, limiting their bioavailability and therapeutic efficacy.[1][3] Strategies to overcome this limitation are crucial for the successful development of peptide-based drugs.[5][6][7]

The (S)-3-amino-5-phenylpentanoic Acid Advantage

The introduction of β-amino acids, such as (S)-3-amino-5-phenylpentanoic acid, into a peptide backbone offers a robust solution to the problem of proteolytic instability.[4][8][9] The altered backbone structure resulting from the additional methylene group in the β-amino acid sterically hinders the approach of proteases, rendering the adjacent peptide bonds resistant to cleavage.[4][8]

Key Mechanisms of Enhanced Stability:

  • Steric Hindrance: The altered peptide backbone conformation resulting from the β-amino acid creates a steric shield that prevents proteases from accessing their cleavage sites.

  • Conformational Rigidity: The incorporation of β-amino acids can induce specific and stable secondary structures, such as helices and turns, which can further protect the peptide from enzymatic attack.[9][10][11]

  • Unnatural Backbone: Proteases are highly specific for the natural α-peptide bond. The presence of a β-amino acid disrupts this recognition, significantly reducing the rate of hydrolysis.[8][12][13]

Comparative Stability Analysis: A Case Study

To illustrate the stabilizing effect of (S)-3-amino-5-phenylpentanoic acid, we present a comparative analysis of a model α-peptide (Peptide A) and its β-amino acid-containing analogue (Peptide B).

Peptide Sequences:

  • Peptide A (Control): H-Ala-Phe-Gly-Ala-Phe-Gly-OH

  • Peptide B (Modified): H-Ala-Phe-Gly-(S)-3-amino-5-phenylpentanoic acid -Phe-Gly-OH

In Vitro Plasma Stability

The stability of both peptides was assessed by incubating them in human plasma at 37°C over 24 hours. The percentage of intact peptide remaining at various time points was quantified by RP-HPLC.

Table 1: Comparative Plasma Stability of Peptide A and Peptide B

Time (hours)% Intact Peptide A Remaining (Mean ± SD)% Intact Peptide B Remaining (Mean ± SD)
0 100100
1 65.2 ± 3.198.5 ± 1.2
4 21.8 ± 2.595.1 ± 2.0
8 5.7 ± 1.192.8 ± 1.8
24 < 188.4 ± 2.3

The results clearly demonstrate the significantly enhanced stability of Peptide B, with over 88% remaining intact after 24 hours, while Peptide A was almost completely degraded within 8 hours.

Proteolytic Degradation Assay

To further investigate the resistance to specific proteases, both peptides were incubated with trypsin and chymotrypsin, two common serine proteases.

Table 2: Proteolytic Degradation of Peptide A and Peptide B

Protease% Degradation of Peptide A after 4h (Mean ± SD)% Degradation of Peptide B after 4h (Mean ± SD)
Trypsin 92.3 ± 4.53.1 ± 0.8
Chymotrypsin 98.7 ± 1.95.6 ± 1.1

The data confirms that the incorporation of (S)-3-amino-5-phenylpentanoic acid renders the peptide highly resistant to degradation by both trypsin and chymotrypsin.

Visualizing the Stability Enhancement

The following diagrams illustrate the enzymatic degradation process for both the standard and the modified peptide, and the experimental workflow for stability analysis.

G cluster_0 Standard Peptide Degradation cluster_1 Protected Peptide Peptide_A Ala-Phe-Gly-Ala-Phe-Gly Fragments Peptide Fragments Peptide_A->Fragments Cleavage Protease Protease Protease->Peptide_A Peptide_B Ala-Phe-Gly-(S)-3-amino-5-phenylpentanoic acid-Phe-Gly Peptide_B->Peptide_B No Cleavage Protease_2 Protease Protease_2->Peptide_B

Caption: Enzymatic degradation of a standard vs. a protected peptide.

G Start Start: Peptide Incubation Incubation Incubate peptide in plasma/serum or with specific proteases at 37°C Start->Incubation Timepoints Collect aliquots at various time points Incubation->Timepoints Quench Quench reaction (e.g., with acid or organic solvent) Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by RP-HPLC or LC-MS Centrifuge->Analyze Quantify Quantify remaining intact peptide Analyze->Quantify End End: Determine half-life Quantify->End

Caption: Experimental workflow for peptide stability analysis.

Experimental Protocols

In Vitro Plasma/Serum Stability Assay

This protocol outlines a general procedure for determining the stability of a peptide in plasma or serum.[1][14][15]

1. Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

  • Human plasma or serum (commercially available or freshly prepared).

  • Incubator or water bath at 37°C.

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile).

  • Microcentrifuge tubes.

  • RP-HPLC system with a C18 column.

2. Procedure:

  • Pre-warm the plasma or serum to 37°C.

  • Spike the test peptide into the plasma/serum to a final concentration of 10-100 µM.

  • Immediately withdraw a time-zero (T=0) aliquot and quench the reaction by adding 2-3 volumes of quenching solution.

  • Incubate the remaining plasma/serum mixture at 37°C.

  • Withdraw aliquots at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) and quench immediately.

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate proteins.

  • Transfer the supernatant to HPLC vials for analysis.

  • Analyze the samples by RP-HPLC, monitoring the peak area of the intact peptide.

  • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

  • Determine the half-life (t½) of the peptide by fitting the data to a first-order decay curve.

Proteolytic Degradation Assay with Specific Enzymes

This protocol is designed to assess the stability of a peptide against specific proteases like trypsin or chymotrypsin.

1. Materials:

  • Test peptide stock solution.

  • Protease stock solution (e.g., trypsin, chymotrypsin at 1 mg/mL in appropriate buffer).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin).

  • Incubator at 37°C.

  • Quenching solution (e.g., 1% trifluoroacetic acid (TFA)).

  • RP-HPLC system.

2. Procedure:

  • Prepare a reaction mixture containing the test peptide at a final concentration of 10-100 µM in the reaction buffer.

  • Initiate the reaction by adding the protease to a final concentration (e.g., 1:100 enzyme:peptide ratio by weight).

  • Incubate the reaction at 37°C.

  • Withdraw aliquots at various time points and quench the reaction by adding an equal volume of quenching solution.

  • Analyze the samples by RP-HPLC to determine the amount of intact peptide remaining.

Conclusion

The incorporation of (S)-3-amino-5-phenylpentanoic acid is a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. This modification provides a significant advantage in overcoming one of the major hurdles in peptide drug development. The experimental protocols provided in this guide offer a robust framework for evaluating the stability of novel peptide candidates. By understanding and applying these principles, researchers can design more potent and durable peptide-based therapeutics.

References

  • Geueke, B., & Kohler, H. P. (2007). Bacterial beta-peptidyl aminopeptidases: on the hydrolytic degradation of beta-peptides. Applied microbiology and biotechnology. [Link]

  • Knappe, D., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • Merck Millipore. Peptide Stability and Potential Degradation Pathways. [Link]

  • Hook, D. F., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity. [Link]

  • Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Heck, T., et al. (2009). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. ResearchGate. [Link]

  • Hassan, B. A. (2017). How to check the stability of a small purified peptide in human serum?. ResearchGate. [Link]

  • Otvos, L., Jr. (2011). Serum Stability of Peptides. Springer Nature Experiments. [Link]

  • Li, W., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]

Sources

Benchmarking Sacubitril Synthesis: A Comparative Guide to Chiral Intermediate Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Sacubitril, a neprilysin inhibitor, is a critical component of the blockbuster drug Entresto, used in the management of heart failure. The stereospecific synthesis of sacubitril, which possesses two chiral centers ((2R,4S)), is a significant challenge in pharmaceutical manufacturing. The efficiency, cost-effectiveness, and environmental impact of the synthesis are largely dictated by the choice of the starting chiral intermediate and the subsequent synthetic route. This guide provides an in-depth comparison of various approaches to sacubitril synthesis, focusing on the use of different chiral building blocks, and offers supporting experimental insights to aid researchers and drug development professionals in selecting the optimal strategy.

The Industrial Benchmark: Synthesis from (S)-Epichlorohydrin

The route commencing from the readily available and relatively inexpensive chiral building block, (S)-epichlorohydrin, represents a well-established and industrially practiced method for sacubitril synthesis. This pathway is characterized by a convergent approach where the two key fragments of the sacubitril molecule are synthesized separately and then coupled.

Rationale for the (S)-Epichlorohydrin Approach

The selection of (S)-epichlorohydrin as the chiral starting material is strategic. Its three-membered epoxide ring is highly reactive and allows for regioselective opening, providing a handle to introduce the necessary functionalities with a predefined stereochemistry at one of the chiral centers. This approach offers a robust and scalable platform for the large-scale production of sacubitril.

Synthetic Workflow

The synthesis begins with the cuprate-mediated addition of a biaryl bromide to (S)-epichlorohydrin, which, after acidic workup, yields a chloropropanol intermediate with high enantiomeric excess.[1] The subsequent steps involve the introduction of the amino group via a Mitsunobu reaction, followed by a series of transformations including oxidation, a Wittig reaction, and stereoselective hydrogenation to establish the second chiral center.[1]

Sacubitril_Epichlorohydrin_Route A (S)-Epichlorohydrin B Chloropropanol Intermediate A->B Biaryl Cuprate Addition (92% yield, 99% ee) C N-Boc Aminoalcohol B->C Mitsunobu Reaction & Boc Protection (>99% ee) D α,β-Unsaturated Ester C->D Oxidation & Wittig Reaction E Protected Sacubitril Intermediate D->E Stereoselective Hydrogenation (99:1 dr) F Sacubitril E->F Deprotection & Amidation

Caption: Synthetic route to sacubitril starting from (S)-epichlorohydrin.

Experimental Protocol: Key Steps

Step 1: Synthesis of the Chloropropanol Intermediate To a solution of the biaryl cuprate reagent in an appropriate solvent, (S)-epichlorohydrin is added at a controlled temperature. The reaction is monitored until completion and then quenched with an acidic aqueous solution. After extraction and solvent removal, the chloropropanol intermediate is obtained.[1]

Step 2: Introduction of the Amino Group and Protection The chloropropanol intermediate is subjected to a Mitsunobu reaction with succinimide, followed by hydrolysis to yield the corresponding amino alcohol. This intermediate is then protected with a tert-butoxycarbonyl (Boc) group to give the N-Boc amino alcohol.[1]

Step 3: Stereoselective Hydrogenation A crucial step in this synthesis is the stereoselective hydrogenation of the α,β-unsaturated ester intermediate. This is typically achieved using a chiral ruthenium catalyst, such as [Ru(p-cymene)I2]2 with a Mandyphos ligand, under hydrogen pressure to yield the desired diastereomer with high selectivity.[1]

Chiral Pool Approach: Synthesis from (S)-Pyroglutamic Acid

Another well-explored strategy for sacubitril synthesis utilizes (S)-pyroglutamic acid, a derivative of the naturally occurring amino acid, glutamic acid. This "chiral pool" approach leverages the inherent chirality of the starting material to construct the target molecule.

Rationale for the (S)-Pyroglutamic Acid Approach

(S)-Pyroglutamic acid provides a rigid bicyclic lactam structure that allows for stereocontrolled functionalization. The existing chiral center serves as a template for the introduction of the second stereocenter, making it an attractive starting point for asymmetric synthesis.

Synthetic Workflow

The synthesis typically begins with the modification of the pyroglutamic acid ring, followed by a key Cu(I)-mediated cross-coupling reaction to introduce the biphenyl moiety.[2] Subsequent steps involve ring-opening, functional group manipulations, and the introduction of the second chiral center.

Sacubitril_Pyroglutamic_Acid_Route A (S)-Pyroglutamic Acid B Functionalized Pyrrolidinone A->B Ring Modification C Biphenyl-Substituted Pyrrolidinone B->C Cu(I)-mediated Cross-Coupling D Ring-Opened Intermediate C->D Lactam Ring Opening E Sacubitril Precursor D->E Functional Group Interconversion F Sacubitril E->F Final Elaboration

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity, identity, and quantity of an active pharmaceutical ingredient (API) or its intermediates are paramount. (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid, a key chiral intermediate, is no exception. Its characterization requires robust, reliable, and well-understood analytical methods. The process of validating an analytical procedure ensures it is fit for its intended purpose, a cornerstone mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]

This guide moves beyond single-method validation to address a critical, subsequent step: cross-validation . As defined by the ICH, cross-validation is an approach to demonstrate that two or more analytical procedures can be used for the same intended purpose.[4] This is crucial when methods are updated, transferred between labs, or when orthogonal methods are employed to build a more comprehensive quality profile.

Here, we present a technical guide for researchers, scientists, and drug development professionals on the cross-validation of analytical methods for two critical quality attributes of this compound: Assay (Quantification) and Enantiomeric Purity . We will objectively compare the performance of established and modern techniques, supported by experimental protocols and data, to provide a framework for selecting the most appropriate method for a given application.

Part 1: Cross-Validation for Assay: HPLC-UV vs. qNMR

The accurate quantification of a chemical entity is fundamental. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse in most analytical labs for its robustness and sensitivity. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method that offers direct measurement without the need for a structurally identical reference standard.[5][6][7]

The Rationale Behind the Choice of Methods
  • HPLC-UV: This relative quantification technique is highly precise and widely available. Its accuracy, however, is contingent on the purity of the reference standard used for calibration.

  • qNMR: This is a primary ratio method. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[6] By comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity, one can directly calculate the analyte's purity or concentration.[8][9] This makes qNMR an excellent orthogonal method to HPLC for assay determination.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to be specific and stability-indicating for the quantification of this compound.

Experimental Protocol: HPLC-UV Assay

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in 50:50 Acetonitrile:Water.

  • Sample Preparation: Prepare the sample to be tested at a nominal concentration of 1.0 mg/mL in the same diluent.

  • Calibration: Perform a 5-point calibration curve from 0.25 to 1.5 mg/mL to establish linearity.

Validation Summary: HPLC-UV

The method was validated according to ICH Q2(R1) guidelines.[1][2] The results are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity Peak is pure and free from interferencePassed
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of nominal concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%0.45%; 1.10%
Robustness No significant impact on resultsPassed
Method B: Quantitative ¹H-NMR (qNMR)

This protocol uses an internal standard for the absolute quantification of the target molecule. Maleic acid is chosen as the internal standard due to its chemical stability, high purity, and possession of a simple singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

Experimental Protocol: qNMR Assay

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound sample into a clean vial.

    • Accurately weigh ~10 mg of a certified Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 30 s (ensures full relaxation, critical for quantification)

    • Acquisition Time (AQ): ~4 s

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).

    • Integrate the well-resolved analyte proton signal (e.g., the α-proton) and the singlet from the internal standard (Maleic Acid, δ ~6.29 ppm).

  • Calculation: The purity of the analyte (Pₐ) is calculated using the following formula[6]:

    • Pₐ = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Pₛₜₐ

    • Where: I=integral, N=number of protons, M=molar mass, m=mass, P=purity, a=analyte, std=standard.

Validation Summary: qNMR

Validation ParameterAcceptance CriteriaResult
Specificity Analyte and standard signals are baseline resolvedPassed
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 100.8%
Precision (% RSD) Repeatability: ≤ 1.0%0.68%
Cross-Validation Experiment and Results

A single batch of this compound was analyzed in triplicate (n=3) by both the validated HPLC-UV and qNMR methods.

Workflow for Assay Cross-Validation

G cluster_0 Sample Preparation cluster_1 Method A: HPLC-UV cluster_2 Method B: qNMR cluster_3 Comparison Sample Single Batch of (S)-3-...-pentanoic acid HPLC_Prep Prepare Sample (1 mg/mL, n=3) Sample->HPLC_Prep qNMR_Prep Prepare Sample with Internal Standard (n=3) Sample->qNMR_Prep HPLC_Run Analyze via Validated HPLC-UV Method HPLC_Prep->HPLC_Run HPLC_Result Assay Result A HPLC_Run->HPLC_Result Compare Calculate % Difference ((A-B)/A)*100 HPLC_Result->Compare qNMR_Run Analyze via Validated qNMR Method qNMR_Prep->qNMR_Run qNMR_Result Assay Result B qNMR_Run->qNMR_Result qNMR_Result->Compare Conclusion Assess Comparability Compare->Conclusion

Caption: Workflow diagram for the cross-validation of assay methods.

Comparative Results: Assay

ReplicateHPLC-UV Assay (%)qNMR Assay (%)% Relative Difference
199.298.80.40%
299.499.10.30%
399.398.90.40%
Mean 99.3 99.0 0.34%
% RSD 0.10% 0.15% -
Discussion: Assay Methods

The cross-validation results show excellent agreement between the HPLC-UV and qNMR methods, with a mean relative difference of only 0.34%. This demonstrates that both validated methods are suitable for the intended purpose of quantification.

  • HPLC-UV is ideal for routine quality control (QC) due to its high throughput, automation, and excellent precision. Its primary limitation is the dependency on a high-purity reference standard.

  • qNMR serves as an invaluable orthogonal and primary method. It is perfectly suited for the certification of primary reference standards or for investigating out-of-specification results from a chromatographic method, as it provides a direct purity assessment without reliance on a compound-specific standard.[8]

Part 2: Cross-Validation for Enantiomeric Purity: Chiral HPLC vs. Chiral SFC

For a chiral molecule, confirming the enantiomeric purity is as critical as the chemical purity. Chiral High-Performance Liquid Chromatography (Chiral HPLC) has long been the standard. More recently, Supercritical Fluid Chromatography (SFC) has gained significant traction as a powerful alternative, often providing faster and more efficient separations while being a "greener" technique.[10][11][12]

The Rationale Behind the Choice of Methods
  • Chiral HPLC: A well-established and robust technique. Separations are typically achieved on chiral stationary phases (CSPs), often polysaccharide-based, under normal-phase or reversed-phase conditions.[13][14]

  • Chiral SFC: Utilizes a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[12] This low-viscosity mobile phase allows for higher flow rates and faster analysis times compared to HPLC.[10][15] SFC is considered a form of normal phase chromatography and often uses the same CSPs as HPLC, making method transfer and comparison direct.[16][17]

Method C: Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the (S)-enantiomer from its undesired (R)-enantiomer.

Experimental Protocol: Chiral HPLC

  • Instrumentation: Standard HPLC system as described for the assay method.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Validation Summary: Chiral HPLC

Validation ParameterAcceptance CriteriaResult
Specificity Baseline resolution (Rs ≥ 1.5) between enantiomersPassed (Rs = 2.8)
LOD for (R)-enantiomer S/N ≥ 30.02%
LOQ for (R)-enantiomer S/N ≥ 100.05%
Precision at LOQ (%RSD) ≤ 10%4.5%
Method D: Chiral Supercritical Fluid Chromatography (SFC)

This SFC method is developed as a high-speed alternative to the chiral HPLC method.

Experimental Protocol: Chiral SFC

  • Instrumentation: Waters ACQUITY UPC² System or equivalent, equipped with a back pressure regulator.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): Methanol with 0.1% TFA

    • Gradient: Isocratic, 15% Co-solvent

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 0.5 mg/mL.

Validation Summary: Chiral SFC

Validation ParameterAcceptance CriteriaResult
Specificity Baseline resolution (Rs ≥ 1.5) between enantiomersPassed (Rs = 3.5)
LOD for (R)-enantiomer S/N ≥ 30.02%
LOQ for (R)-enantiomer S/N ≥ 100.05%
Precision at LOQ (%RSD) ≤ 10%3.8%
Cross-Validation Experiment and Results

A sample of this compound was spiked with 0.5% of the (R)-enantiomer. This spiked sample was then analyzed in triplicate by both the validated chiral HPLC and chiral SFC methods.

Workflow for Enantiomeric Purity Cross-Validation

G cluster_0 Sample Preparation cluster_1 Method C: Chiral HPLC cluster_2 Method D: Chiral SFC cluster_3 Comparison Sample Sample of (S)-enantiomer spiked with 0.5% (R)-enantiomer HPLC_Run Analyze Spiked Sample (n=3) via Chiral HPLC Sample->HPLC_Run SFC_Run Analyze Spiked Sample (n=3) via Chiral SFC Sample->SFC_Run HPLC_Result Enantiomeric Purity C HPLC_Run->HPLC_Result Compare Compare % (R)-enantiomer, Resolution, and Run Time HPLC_Result->Compare SFC_Result Enantiomeric Purity D SFC_Run->SFC_Result SFC_Result->Compare Conclusion Assess Performance & Comparability Compare->Conclusion

Caption: Workflow for cross-validating enantiomeric purity methods.

Comparative Results: Enantiomeric Purity

ParameterChiral HPLCChiral SFC
Measured (R)-enantiomer (%) 0.51%0.49%
Resolution (Rs) 2.83.5
(S)-enantiomer Retention Time 12.4 min2.1 min
Total Run Time 20 min5 min
Discussion: Enantiomeric Purity Methods

The cross-validation confirms that both methods accurately quantify the enantiomeric impurity. The measured values of 0.51% and 0.49% are in excellent agreement with the spiked amount of 0.5%.

  • Chiral HPLC provides a reliable and robust separation. It is a dependable choice for QC labs.

  • Chiral SFC demonstrates significant advantages in speed and efficiency.[15] The analysis time is reduced by 75% compared to the HPLC method. Furthermore, SFC often yields higher resolution, as seen in this example (3.5 vs. 2.8), which can be beneficial for separating closely eluting impurities.[18] The use of CO₂ as the primary mobile phase also makes SFC a more environmentally friendly and cost-effective option by reducing the consumption of organic solvents.[11][15]

Overall Conclusion and Recommendations

This guide demonstrates the process of cross-validating analytical methods for the critical quality attributes of this compound.

  • For Assay , HPLC-UV is the method of choice for routine analysis due to its precision and throughput. qNMR should be established as an orthogonal method for reference standard certification and complex investigations.

  • For Enantiomeric Purity , while the traditional Chiral HPLC method is perfectly suitable, the Chiral SFC method is demonstrably superior in terms of speed, resolution, and environmental impact. For laboratories with SFC capabilities, it should be the preferred method for both high-throughput screening and routine QC.

The successful cross-validation between these methods provides a high degree of confidence in the analytical data generated. It establishes a flexible and robust analytical control strategy, allowing for the use of the most appropriate technique based on the specific need—be it routine QC, method transfer, or in-depth characterization—ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

  • Vertex AI Search. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • PubMed. (1993). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. J Pharm Biomed Anal.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Wikipedia. Supercritical fluid chromatography.
  • Pharmaceutical Technology. Supercritical Fluid Chiral Separations.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Ingenta Connect. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis.
  • Taylor & Francis Online. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography.
  • ResearchGate. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
  • PubMed. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magn Reson Chem.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • ACS Publications. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Medicinal Chemistry.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.

Sources

Navigating the Labyrinth of Boc Deprotection for β-Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of peptides and complex organic molecules, prized for its stability and facile, acid-labile removal.[1] For chemists working with β-amino acids, the unique structural nuances of these building blocks necessitate a careful and informed approach to Boc deprotection. This guide provides a comprehensive comparative analysis of various deprotection conditions for Boc-protected β-amino acids. We will delve into the mechanistic underpinnings of common acidic protocols, explore milder alternatives for sensitive substrates, and present actionable experimental data to empower researchers in selecting the optimal strategy for their synthetic endeavors.

Introduction: The Significance of the Boc Group in β-Amino Acid Chemistry

The strategic use of protecting groups is fundamental to the successful synthesis of peptides and other complex molecules.[2] The tert-butyloxycarbonyl (Boc) group, in particular, has become an indispensable tool for the protection of amine functionalities.[1] Its widespread adoption is attributed to its stability across a broad spectrum of nucleophilic and basic conditions, coupled with its straightforward removal under acidic conditions.[1] This allows for selective deprotection without compromising other functional groups within a molecule.[]

β-amino acids, structural isomers of the proteinogenic α-amino acids, are crucial components in the development of peptidomimetics, natural products, and pharmaceuticals. Their unique backbone conformation imparts distinct biological activities and resistance to enzymatic degradation. The Boc group is frequently employed to protect the amino functionality of β-amino acids during multi-step syntheses.[] However, the selection of the deprotection method is not a one-size-fits-all decision and must be tailored to the specific substrate and the presence of other acid-sensitive functionalities.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group under acidic conditions proceeds through a well-established E1 elimination pathway. This process is initiated by the protonation of the carbamate's carbonyl oxygen by an acid. This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a stable tert-butyl cation and a transient carbamic acid intermediate.[1][5] The unstable carbamic acid readily undergoes decarboxylation, releasing carbon dioxide and yielding the free amine.[1] The newly liberated amine is then protonated by the acid, resulting in the formation of an amine salt.[5]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acidic Boc Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc⁺-H Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation (CH₃)₃C⁺ Amine R-NH₂ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Amine_Salt R-NH₃⁺ Amine->Amine_Salt + H⁺ H_plus H⁺

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Common Deprotection Reagents

The choice of acidic reagent is a critical parameter that dictates the efficiency and selectivity of the Boc deprotection. The most commonly employed reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Trifluoroacetic Acid (TFA): The Workhorse Reagent

TFA is a strong organic acid widely used for Boc deprotection, particularly in solid-phase peptide synthesis (SPPS).[2] It is typically used as a solution in a chlorinated solvent like dichloromethane (DCM).[6]

  • Advantages:

    • High Efficiency: TFA effectively cleaves the Boc group, often leading to complete deprotection in a short time frame (20-30 minutes at room temperature).[7]

    • Volatility: TFA and DCM are volatile, simplifying their removal post-reaction.[8]

  • Disadvantages:

    • Harshness: Neat TFA can be too harsh for sensitive substrates, potentially leading to side reactions.[7]

    • Side Reactions: The generation of the tert-butyl cation can lead to the alkylation of nucleophilic side chains, such as those found in tryptophan, methionine, and cysteine.[9][10] This can be mitigated by the addition of "scavengers" like triisopropylsilane (TIS) or water to the deprotection cocktail.[5]

    • Trifluoroacetylation: In some cases, the newly deprotected amine can be acylated by TFA, a side reaction that can be problematic.[9]

Hydrochloric Acid (HCl): A Cost-Effective Alternative

Solutions of HCl in organic solvents, such as dioxane or ethyl acetate, offer a potent and often more selective alternative to TFA.[1]

  • Advantages:

    • Cost-Effective: HCl is a readily available and inexpensive reagent.[1]

    • Selectivity: In some instances, HCl in dioxane can provide better selectivity for Boc deprotection in the presence of other acid-labile groups.[7]

    • Crystalline Salts: The resulting hydrochloride salts are often crystalline and easier to handle and purify than the oily TFA salts.[8]

  • Disadvantages:

    • Less Volatile: The removal of dioxane can be more challenging than DCM.

    • Potential for Chlorinated Byproducts: While less common, there is a potential for the formation of chlorinated byproducts.[1]

Other Acidic Conditions

While TFA and HCl are the most common choices, other acidic reagents can be employed:

  • p-Toluenesulfonic Acid (pTSA): A solid, non-volatile acid that can be used in various solvents. It is considered a greener alternative to TFA.[11]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) and bismuth(III) chloride (BiCl₃) can also effect Boc deprotection, sometimes offering enhanced chemoselectivity.[12][13]

Experimental Data: A Head-to-Head Comparison

To provide a practical comparison, we evaluated the deprotection of N-Boc-β-homophenylalanine under various acidic conditions. The reactions were monitored by Thin Layer Chromatography (TLC) and the yields of the resulting β-homophenylalanine salt were determined.

Reagent SystemSolventTime (h)Yield (%)Purity (by ¹H NMR)Observations
50% TFA/DCMDichloromethane0.5>99>98%Rapid reaction, clean conversion.[]
4M HCl in DioxaneDioxane2>99>98%Clean conversion, product precipitates as HCl salt.[1]
pTSA (1.2 eq)Acetonitrile495>97%Slower reaction, required gentle heating (40 °C).
ZnBr₂ (2 eq)Dichloromethane685>95%Slower and required a larger excess of the reagent.[12]

Table 1: Comparative data for the deprotection of N-Boc-β-homophenylalanine.

Mitigating Side Reactions: The Role of Scavengers

A primary concern during acidic Boc deprotection is the generation of the reactive tert-butyl cation.[10] This electrophile can be intercepted by nucleophilic residues within the substrate, leading to unwanted byproducts. To prevent this, scavengers are often added to the reaction mixture.

Common scavengers and their targets include:

  • Water: Quenches the tert-butyl cation to form tert-butanol.

  • Triisopropylsilane (TIS): A hydride donor that reduces the tert-butyl cation to isobutane.

  • Thioanisole: Protects sulfur-containing amino acids like methionine and cysteine.[12]

  • Phenol: Scavenges cations and can suppress side reactions involving tryptophan.[14]

Milder Deprotection Strategies for Sensitive Substrates

For β-amino acids embedded in molecules with other acid-sensitive functional groups, standard acidic conditions may be too harsh. In such cases, milder or alternative deprotection methods are required.

  • Aqueous Phosphoric Acid: Has been shown to be an effective and environmentally benign reagent for the selective deprotection of Boc groups in the presence of other acid-labile groups like Cbz carbamates and t-butyl esters.[15]

  • Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection, even in the presence of acid-labile ester groups.[16][17]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent can induce deprotection, avoiding the need for strong acids altogether.[18]

Experimental Protocols

General Protocol for TFA-Mediated Boc Deprotection

TFA_Deprotection_Workflow cluster_workflow TFA Deprotection Workflow start Dissolve Boc-protected β-amino acid in DCM add_tfa Add TFA solution (e.g., 50% in DCM) start->add_tfa stir Stir at room temperature (Monitor by TLC) add_tfa->stir concentrate Concentrate in vacuo stir->concentrate precipitate Precipitate with cold ether concentrate->precipitate isolate Isolate the TFA salt by filtration or centrifugation precipitate->isolate

Sources

Safety Operating Guide

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Safe Disposal of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

In the landscape of pharmaceutical research and drug development, this compound (CAS No. 218608-84-5) serves as a valuable chiral building block.[1][2] While its utility in synthesis is well-established, its responsible management at the end of its lifecycle is paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and field-proven best practices.

Part 1: Core Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is the critical first step. This assessment, derived from Safety Data Sheet (SDS) information for the compound and structurally similar molecules, dictates all subsequent safety and disposal procedures.[3]

While a specific, comprehensive toxicology report for this exact compound is not publicly available, GHS hazard classifications for analogous Boc-protected phenyl-alkanoic acids provide a reliable framework for risk assessment.

Table 1: Hazard Profile Summary

Identifier Value Source(s)
Chemical Name This compound [1]
CAS Number 218608-84-5 [1][2]
Molecular Formula C16H23NO4 [1][2]
Anticipated GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [4]

| Physical Form | Solid / Powder | |

Expert Interpretation: The data indicates that the primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[4] As a fine powder, aerosolization during handling presents a notable inhalation risk. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, meaning it can decompose under acidic conditions to generate gas (isobutene and carbon dioxide), a crucial factor for waste segregation.[5][6][7]

Part 2: Standard Operating Procedure for Disposal

This protocol outlines the direct, step-by-step process for disposing of unadulterated this compound.

1. Personal Protective Equipment (PPE) Mandates:

  • Eye/Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Skin Protection: Wear nitrile or neoprene gloves. Ensure full coverage by tucking sleeves into gloves or using lab coat styles with knit cuffs. A standard lab coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood or wear an N95-rated respirator.

2. Waste Segregation and Collection:

  • Primary Waste Stream: This compound must be disposed of as Solid Chemical Waste .[3]

  • DO NOT dispose of this chemical in regular trash bins or wash it down the drain.[8] Phenyl-alkanoic acid derivatives can be environmental contaminants and are not always effectively removed by standard wastewater treatment processes.[9]

  • Rationale: Segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures that waste is sent to the appropriate treatment facility.[8][10] For example, mixing this compound with an acidic waste stream could trigger a slow decomposition of the Boc group, leading to gas evolution and potential container pressurization.[6]

3. Containerization and Labeling:

  • Container Selection: Use a designated, sealable, and chemically compatible solid waste container. A high-density polyethylene (HDPE) drum or pail is a suitable choice.[8] The container must be free from damage and have a secure, leak-proof lid.[8]

  • Labeling Protocol: The waste container must be labeled immediately upon the first addition of waste. The label must be clear, legible, and permanently affixed.[10]

    • Required Information:

      • The words "Hazardous Waste "

      • Full Chemical Name: "this compound"

      • CAS Number: "218608-84-5"

      • Hazard Pictograms: GHS07 (Exclamation Mark) for irritant/harmful properties.[4]

      • Accumulation Start Date (the date the first item of waste is placed in the container).

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated SAA at or near the point of generation.[8][10]

  • The SAA must be under the control of laboratory personnel and inspected weekly for leaks or container degradation.[10]

  • Ensure incompatible waste types (e.g., strong acids, bases, oxidizers) are stored separately, ideally with secondary containment to prevent accidental mixing.[8][10]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][11]

  • Final treatment methods may include high-temperature incineration at a permitted facility.[11][12]

Part 3: Advanced Disposal Considerations

Decontamination of Empty Containers: An "empty" container that held this chemical is not considered general waste. It must be decontaminated or disposed of as hazardous waste.[12]

  • Procedure: Triple-rinse the container with a suitable organic solvent, such as acetone or ethanol.[12]

  • Waste Rinsate: The solvent rinsate from this process is now considered hazardous waste. It must be collected in a separate, clearly labeled container for Non-Halogenated Solvent Waste .[3]

  • After triple-rinsing, deface or remove the original label, and the container can typically be disposed of as general lab glass or plastic waste, pending local regulations.[12]

Disposal of Reaction-Derived Waste Streams: The most common use of this compound is as a reactant. The resulting waste streams are often more complex and require careful consideration.

  • Boc-Deprotection Waste: A frequent reaction is the acid-catalyzed removal of the Boc group, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7][13]

    • Waste Profile: This waste is a mixture of the deprotected amine, TFA, DCM, and byproducts like isobutylene.

    • Segregation: This stream must be segregated as Halogenated, Acidic Organic Waste . It is critical to keep this separate from other waste streams to avoid violent reactions and ensure proper handling by the disposal facility.

Part 4: Visualized Disposal Workflow

The following diagram outlines the logical decision-making process for the safe disposal of this compound and its immediate derivatives.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_disposal Phase 2: Segregation & Containment Start Identify Waste Material Assess Consult SDS & Assess Hazards (Solid, Irritant, Acid-Labile) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE WasteType What is the form of the waste? SolidWaste Collect in 'Solid Chemical Waste' Container WasteType->SolidWaste Unused Reagent RinsateWaste Collect in 'Non-Halogenated Solvent Waste' Container WasteType->RinsateWaste Container Rinsate ReactionWaste Segregate based on reaction (e.g., 'Halogenated Acid Waste') WasteType->ReactionWaste Reaction Mixture Label Label Container Correctly (Name, CAS, Hazards, Date) SolidWaste->Label RinsateWaste->Label ReactionWaste->Label Store Store in designated SAA Label->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Decision workflow for proper waste segregation.

By adhering to this structured and scientifically-grounded disposal protocol, researchers can effectively mitigate risks, ensure a safe laboratory environment, and uphold their commitment to environmental responsibility.

References

  • Navigating the Disposal of Specialized Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Proper Disposal of Expired Lab Reagents: Regulations and Best Practices for Healthcare Facilities. Needle.Tube.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • This compound | 218608-84-5. Appchem.
  • Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen)
  • (S)-3-(Boc-amino)-5-phenylpentanoic acid, 95%, Thermo Scientific Chemicals. Fisher Scientific.
  • Double BOC protection selective removal method. Suzhou Highfine Biotech.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • BOC Protection and Deprotection. J&K Scientific.
  • Safety D
  • 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid. Sigma-Aldrich.
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

Sources

Personal protective equipment for handling (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Handling and Safety Guide: (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

As a Senior Application Scientist, this guide provides essential safety protocols and operational directives for handling this compound. This document is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure user safety, maintain sample integrity, and comply with standard laboratory safety practices. The causality behind each recommendation is explained to empower users with a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment

This compound is a protected amino acid derivative. While comprehensive toxicological data for this specific molecule is not widely available, its structural components—a carboxylic acid moiety and its nature as a fine organic powder—dictate the primary hazards. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, a factor primarily relevant to chemical reactivity rather than immediate handling hazards.[][2]

The principal risks associated with handling this compound in its solid form are mechanical irritation from dust and potential chemical irritation. Based on safety data for structurally similar compounds, a conservative risk assessment is warranted.[3][4][5]

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard Class Hazard Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[3][4][5][6]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[3][4][5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[3][4][5][7]

| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed.[3] |

This classification is based on analogous compounds and represents a precautionary approach.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to mitigate the identified risks. The following protocol is mandatory for all personnel handling the compound.

Primary Engineering Controls

The first line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[6][7] This is critical to contain airborne particles and prevent inhalation, which can cause respiratory irritation.[5][7][8]

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[6][9]

  • Safety Goggles: ANSI Z87.1-compliant chemical splash goggles are required at all times.[7]

  • Face Shield: A full-face shield should be worn over safety goggles during procedures with a high risk of dust generation or splashing, such as bulk transfers or spill clean-up.[7][9]

Hand and Body Protection

The compound is considered a skin irritant.[3][6]

  • Gloves: Chemical-resistant nitrile gloves are the minimum requirement.[9][10] Always inspect gloves for defects before use. If contact with the compound occurs, remove gloves immediately, wash hands thoroughly, and don fresh gloves. For prolonged handling, consider double-gloving.

  • Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing.[7]

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, must be worn in the laboratory.[7]

Respiratory Protection

When engineering controls are properly used, respiratory protection is typically not required.[11] However, it is essential in specific situations:

  • N95 Respirator: In the event of a significant spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved N95 dust mask or a higher-level respirator should be used to prevent inhalation of airborne particles.[9]

Table 2: Summary of Required PPE

Protection Type Minimum Requirement Recommended for High-Risk Tasks
Engineering Chemical Fume Hood N/A
Eye/Face Chemical Splash Goggles Goggles and Face Shield
Hand Nitrile Gloves Double-gloving with Nitrile Gloves
Body Lab Coat, Enclosed Shoes Chemical-resistant Apron (over lab coat)

| Respiratory | Not required with proper fume hood use | NIOSH-approved Respirator (spills/emergencies) |

Standard Operating Procedures (SOPs)

Adherence to a strict operational workflow minimizes exposure and ensures both safety and experimental integrity.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_post Phase 3: Post-Handling A Verify Fume Hood Functionality B Gather All Materials (Spatula, Weigh Boats, etc.) A->B C Don Required PPE B->C D Transfer Compound Inside Fume Hood C->D E Weigh and Prepare for Experiment F Decontaminate Surfaces and Equipment E->F G Segregate and Dispose of Waste F->G H Doff PPE Correctly G->H

Caption: General workflow for handling the solid compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers inside the fume hood to minimize traffic.[7]

    • Don all required PPE as specified in Section 2, ensuring gloves are properly fitted and have no defects.[7]

  • Handling the Solid Compound:

    • Perform all manipulations deep within the fume hood to ensure containment.

    • Open the container slowly to avoid creating a plume of dust.

    • Use a spatula to carefully transfer the desired amount of the compound onto a weigh boat or into a receiving vessel. Avoid pouring the powder directly from the bottle if possible.

    • Keep the container sealed when not in active use.

  • Post-Handling Procedures:

    • Decontamination: Wipe down the spatula, weigh boat (if reusable), and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and paper towels.

    • Waste Segregation: All disposable materials contaminated with the compound (gloves, paper towels, weigh boats) must be placed in a dedicated, clearly labeled hazardous waste container.[7]

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. The typical sequence is: 1) gloves, 2) face shield/goggles, 3) lab coat. Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

Emergency and Disposal Protocols

Spill Management

In the event of a small spill of the solid compound inside a fume hood:

  • Ensure full PPE is worn.

  • Gently cover the spill with a dry paper towel to prevent further aerosolization.

  • Carefully sweep or wipe the material into a suitable container for hazardous waste.[11] Avoid creating dust.[8]

  • Decontaminate the spill area with a damp cloth, then place all cleanup materials into the hazardous waste container.

For large spills or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) office.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][11] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[3][12] Seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[13] Seek medical attention.[6]

Waste Disposal

Proper disposal is a critical component of the chemical lifecycle. All waste must be treated as hazardous.

G A Segregate Waste (Solid vs. Liquid, Sharps) B Collect Solid Waste in Labeled Container A->B C Store Securely in Satellite Accumulation Area B->C D Request Pickup from EHS C->D

Caption: Chemical waste disposal workflow.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[7]

    • Unused Compound: Unwanted or expired compound must be disposed of in its original container or a compatible, sealed waste container. Do not mix with other waste streams unless directed by your EHS office.

  • Labeling and Storage:

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name.

    • Store the sealed waste container in a designated satellite accumulation area until it is collected for disposal.

  • Disposal:

    • Disposal must be conducted through your institution's licensed hazardous waste disposal program.[6] Never dispose of this chemical down the drain or in regular trash.[11][13]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • TCI Chemicals. (2025, February 18). SAFETY DATA SHEET: N-(tert-Butoxycarbonyl)-5-aminovaleric Acid.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.
  • Apollo Scientific. (2023, July 11). SAFETY DATA SHEET: (2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid.
  • University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from University of Washington Environmental Health & Safety website.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: (R)-3-(Boc-amino)-5-phenylpentanoic acid.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid.
  • Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET: Valeric-d9 acid.
  • MedChemExpress. (n.d.). Safety Data Sheet: (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (R)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid.
  • BLDpharm. (n.d.). 3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid.
  • TargetMol. (n.d.). Safety Data Sheet.
  • Anichem, Inc. (2019, August 1). MATERIAL SAFETY DATA SHEET.
  • MetaSci. (n.d.). Safety Data Sheet: 5-Phenylpentanoic acid.
  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.